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  • Product: C.I. Pigment Red 23
  • CAS: 6471-49-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to C.I. Pigment Red 23: Chemical Structure and Synthesis

This guide provides a comprehensive technical overview of C.I. Pigment Red 23, a significant member of the Naphthol AS azo pigment family.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of C.I. Pigment Red 23, a significant member of the Naphthol AS azo pigment family. It is intended for researchers, scientists, and professionals in drug development and material science who require a detailed understanding of the pigment's molecular architecture and synthetic pathway. We will delve into the causal mechanisms behind its synthesis, offering field-proven insights into the reaction conditions and protocols that define its final properties.

Core Identity and Physicochemical Properties

C.I. Pigment Red 23 is a synthetic organic monoazo pigment prized for its dark, blue-toned red shade.[1] Its chemical identity is 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(3-nitrophenyl)naphthalene-2-carboxamide.[1][2] As a Naphthol AS pigment, its structure is based on the coupling of a diazonium salt with a derivative of 3-hydroxy-2-naphthoic acid anilide, a class of compounds first developed in the early 20th century to provide stable and vibrant red hues.[3][4][5]

The pigment's large, conjugated system of aromatic rings and the azo group (–N=N–) form the chromophore responsible for its intense color. The presence of polar functional groups, such as the amide, hydroxyl, and nitro groups, contributes to its low solubility in water and most organic solvents, a critical characteristic for a pigment.[6][7] This insolubility ensures it remains as discrete particles within a medium, providing color without dissolving.[8]

Chemical Structure of C.I. Pigment Red 23

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling cluster_2 Stage 3: Finishing A 2-Methoxy-5-nitroaniline (Diazo Component) D Diazonium Salt Solution (Ar-N₂⁺Cl⁻) A->D Disperse in Acid B HCl, H₂O, 0-5°C B->D C NaNO₂ (aq) C->D Add dropwise H Precipitated Pigment Slurry D->H Slow Addition pH Control (9-10) E 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide (Coupling Component) G Coupling Component Solution E->G Dissolve in Alkali F NaOH (aq) F->G G->H I Filtration & Washing H->I J Drying I->J K Milling & Micronization J->K L Final Product: C.I. Pigment Red 23 K->L

Caption: Overall synthesis workflow for C.I. Pigment Red 23.

Applications and Safety Considerations

C.I. Pigment Red 23 is utilized in a variety of applications, including printing inks (both water-based and solvent-based), paints and coatings, and the coloration of plastics and rubber. [6][9][10]Its performance characteristics, such as transparency and viscosity, make it suitable for specific ink formulations, though its moderate lightfastness and poor solvent resistance can be limiting factors. [7][9]For instance, its tendency to crystallize in certain packaging inks is a known issue. [7][9] From a safety perspective, C.I. Pigment Red 23 is a stable chemical but is incompatible with strong oxidizing agents. [11][12]As with any fine powder, dust inhalation should be avoided. [1]Azo compounds as a class can be explosive when suspended in air at specific concentrations. [11][12]Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection if dust is generated, should be employed during handling.

Conclusion

C.I. Pigment Red 23 is a well-established Naphthol AS pigment with a distinct blue-red shade. Its synthesis is a robust and scalable process rooted in the fundamental principles of diazotization and azo coupling chemistry. The precise control of reaction parameters, particularly temperature during diazotization and pH during coupling, is paramount to achieving the desired yield, purity, and final application properties. This guide provides the foundational knowledge necessary for scientists and researchers to understand, and potentially manipulate, the synthesis of this important industrial colorant.

References

  • C.I. Pigment Red 23. (2023, August 15). Google AI Search.
  • Pigment Red 23. (2012, November 30). Dyechem.com.
  • Pigment Red 23. SY Chemical Co., Ltd.
  • Azo Coupling. Organic Chemistry Portal.
  • Processes for the diazotization of 2,5-dichloroanilines. (WO2015095284A1). Google Patents.
  • Processes for the diazotization of 2,5-dichloroanilines. (US9695114B2). Google Patents.
  • Method for diazotizing 2,5-dichloroaniline. (CN105873900A). Google Patents.
  • C.I. Pigment Red 23. Hangzhou Shine Chemical Co., Ltd.
  • Azo coupling. Grokipedia.
  • Azo Dyes and Pigments. (2014, September 8). Royal Society of Chemistry.
  • Naphthol Red. Wikipedia.
  • C.I. PIGMENT RED 23. CAMEO Chemicals - NOAA.
  • C.I. Pigment red 23. MedchemExpress.com.
  • Naphthol Red: The Color Revolution of Azo Pigments. Cultural Heritage Science Open Source.
  • Azo coupling reactions structures and mechanisms. ResearchGate.
  • Pigment Red 23. Santa Cruz Biotechnology.
  • C.I. Pigment Red No. 23. ChemBK.
  • Processes for the diazotization of 2,5-dichloroanilines. (WO 2015/095284 A1). Googleapis.com.
  • Azo coupling. Wikipedia.
  • PROCESSES FOR THE DIAZOTIZATION OF 2,5-DICHLOROANILINES. (WO/2015/095284). WIPO Patentscope.
  • Pigment Red 2. PubChem.
  • Naphthol pigment. CAMEO.
  • Pigment Red 23. ChemicalBook.
  • Pigment red 23 (pr23). L COLOR.
  • NAPHTHOL CRIMSON. Liquitex.
  • Pigment Manufacturing: The Importance of Naphthol AS-E as an Intermediate. Medium.
  • Toxicology and Carcinogenesis Studies of C.I. Pigment Red 23. National Toxicology Program.
  • Pigment preparation. (WO2007039603A2). Google Patents.
  • Diazo coupling reaction of aniline derivatives with 2-naphtol in the presence of FHS. ResearchGate.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Preparation method of red pigment. (CN106634040A). Google Patents.
  • Synthesis of Some Monoazo Acid Dyes Based on Naphthalimides. Asian Journal of Chemistry.
  • Preparation of a β-naphthol solution Azo Coupling Reaction. ResearchGate.
  • C.I. Pigment red 23. InvivoChem.

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Exploratory

C.I. Pigment Red 23 molecular formula and weight

An In-Depth Technical Guide to C.I. Pigment Red 23 Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of C.I.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to C.I. Pigment Red 23

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of C.I. Pigment Red 23 (C.I. 12355), a synthetic organic compound belonging to the monoazo class of pigments. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the pigment's core chemical identity, synthesis, physicochemical properties, and applications, grounding all claims in authoritative data.

Core Chemical Identity

C.I. Pigment Red 23 is a synthetic organic azo pigment known for its dark, blue-toned red hue.[1] Its chemical structure is characterized by a naphthalene core linked to nitrophenyl and methoxy-nitrophenyl groups via azo and amide linkages. This complex aromatic system is responsible for its distinct color and physicochemical properties.

The systematic chemical name for this compound is 3-hydroxy-4-((2-methoxy-5-nitrophenyl)azo)-N-(3-nitrophenyl)-2-naphthalenecarboxamide.[1] Understanding this nomenclature is key to deciphering its synthesis from precursor molecules.

Molecular Structure

The planarity of the molecule, a common feature of azo pigments, is crucial for its pigmentary properties, influencing its crystal packing and, consequently, its color strength and fastness.

Synthesis_Workflow Diazo 2-Methoxy-5-nitroaniline (Diazo Component) Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Diazo->Diazotization Coupling 3-Hydroxy-N-(3-nitrophenyl) -2-naphthalenecarboxamide (Coupling Component) AzoCoupling Azo Coupling (Alkaline medium) Coupling->AzoCoupling Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Forms unstable salt Pigment C.I. Pigment Red 23 (Crude Pigment) AzoCoupling->Pigment Diazonium->AzoCoupling Reacts with Finishing Finishing (Heating, Washing, Drying) Pigment->Finishing FinalProduct Finished Pigment Finishing->FinalProduct

Caption: General Synthesis Workflow for C.I. Pigment Red 23.

Step-by-Step Laboratory Synthesis Protocol
  • Diazotization:

    • Suspend one molar equivalent of 2-Methoxy-5-nitroaniline in dilute hydrochloric acid.

    • Cool the suspension to 0-5°C in an ice bath with constant stirring. This low temperature is critical to prevent the decomposition of the unstable diazonium salt.

    • Slowly add a stoichiometric amount of a pre-cooled aqueous solution of sodium nitrite (NaNO₂).

    • Maintain the temperature below 5°C throughout the addition. The reaction is complete when a positive test for nitrous acid (using starch-iodide paper) is observed.

  • Azo Coupling:

    • In a separate vessel, dissolve one molar equivalent of the coupling component, 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide, in a dilute aqueous solution of sodium hydroxide to form the soluble phenoxide.

    • Cool this solution to 5-10°C.

    • Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with vigorous stirring.

    • Control the pH of the reaction mixture, maintaining it in the alkaline range to facilitate the electrophilic substitution on the activated naphthalene ring.

    • The coupling reaction is typically rapid, indicated by the formation of the intensely colored red precipitate.

  • Pigment Finishing:

    • After the coupling is complete, the pigment slurry is heated to improve crystal morphology and particle size distribution, which enhances color strength and stability.

    • The crude pigment is then filtered, washed extensively with water to remove residual salts and unreacted starting materials, and dried.

Process Trustworthiness: Impurity Control

The self-validating nature of this protocol relies on strict control of reaction conditions. Common impurities include unreacted starting materials or by-products from undesired coupling positions. [1]The presence of these impurities can compromise color strength and introduce unwanted hues. [1]Therefore, post-synthesis washing and purification are not merely procedural steps but are integral to achieving the authoritative pigment standard.

Physicochemical Properties & Performance

The utility of C.I. Pigment Red 23 in various applications is a direct function of its physical and chemical properties.

PropertyValue / DescriptionSignificance in ApplicationReference(s)
Solubility Insoluble in water; slightly soluble in alcohol.Essential for a pigment to remain as a discrete particle in a medium without bleeding or migrating.[2]
Density ~1.47 g/cm³Affects formulation weight, settling characteristics in liquid systems, and processing in plastics.[1][3]
Melting Point 330-340°C (626-644°F)Indicates high thermal stability, suitable for processes like plastic extrusion, though it may be sensitive to prolonged heat.[4][5]
Light Fastness Moderate (Grade 3 to 5-6 on an 8-point scale)Determines its suitability for applications exposed to sunlight. Lower fastness limits outdoor use.[1][3]
Heat Resistance 140°CDefines the maximum processing temperature in applications like plastics and baking enamels.[3]
Alkali/Acid Resistance Good alkali resistance, good acid resistance.Important for use in coatings applied to alkaline substrates (e.g., concrete) or in chemically aggressive environments.[2][3]
Reactivity and Stability

C.I. Pigment Red 23 is stable under recommended storage conditions but is sensitive to light. [5][6]As an azo compound, it is incompatible with strong oxidizing agents, which can cleave the N=N bond, leading to a loss of color. [6][7]Explosive combinations can occur with strong oxidizing agents, metal salts, and peroxides. [7]

Industrial and Research Applications

The performance characteristics of C.I. Pigment Red 23 make it suitable for a range of applications where a blue-shade red is desired and exceptional lightfastness is not the primary requirement.

  • Printing Inks: Widely used in water-based and NC-type inks. [3][4]Its transparency and small particle size are advantageous, though poor solvent resistance can lead to crystallization issues in some packaging inks. [3][4]* Paints and Coatings: Used for general industrial paints and coatings. [2][3][6]Its resistance to overcoating can be a limitation in some systems. [3]* Plastics and Rubber: Suitable for coloring plastics and rubber where processing temperatures are moderate. [2][7]* Textile Printing: Applied in pigment printing on fabrics. [2][3][6] In a research context, C.I. Pigment Red 23 is studied in material science for developing new pigment formulations and in environmental science to understand the degradation and impact of azo dyes. [1]It has also been the subject of toxicology and carcinogenesis studies to assess its health and safety profile. [1]

Safety and Handling

As with many fine powders, inhalation of dust should be avoided as it may cause respiratory irritation. [1]Prolonged skin contact may lead to irritation. [1]Symptoms of exposure can include eye irritation and skin sensitivity. [7]Standard personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, is recommended when handling the dry powder. Store in a cool, dry place away from light and incompatible materials like strong oxidizing agents. [6][9]

References
  • C.I. Pigment Red 23 | 6471-49-4. (2023, August 15). Selleck Chemicals.
  • C.I. PIGMENT RED 23. CAMEO Chemicals - NOAA.
  • Pigment Red 23. (2012, November 30). World Dye Variety.
  • Pigment Red 23. SY Chemical Co., Ltd.
  • C.I. Pigment red 23. MedchemExpress.com.
  • C.I. Pigment Red 23 by Hangzhou Shine Chemical Co., Ltd. (2025, August 12).
  • Pigment red 23 (Cas 6471-49-4). Parchem.
  • Pigment Red 23 | 6471-49-4. (2025, June 13). ChemicalBook.
  • Pigment Red 23 | CAS 6471-49-4. Santa Cruz Biotechnology.
  • C.I. Pigment Red No. 23. (2024, April 9). ChemBK.

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Foundational

An In-depth Technical Guide to C.I. Pigment Red 23 (CAS No. 6471-49-4)

This guide provides a comprehensive technical overview of C.I. Pigment Red 23, a synthetic organic azo pigment valued for its distinct color profile and functional properties.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of C.I. Pigment Red 23, a synthetic organic azo pigment valued for its distinct color profile and functional properties. Designed for researchers, scientists, and professionals in material science and product development, this document delves into the pigment's fundamental chemistry, synthesis, quality control paradigms, and application-specific performance characteristics, grounded in established scientific principles and safety considerations.

Core Chemical and Physical Identity

C.I. Pigment Red 23 is an azo pigment characterized by its dark, bluish-red hue.[1][2] Its chemical structure, 3-hydroxy-4-((2-methoxy-5-nitrophenyl)azo)-N-(3-nitrophenyl)-2-naphthalenecarboxamide, underpins its color and performance attributes.[1] The extended chromophore system across multiple aromatic rings is typical of azo pigments and is responsible for its vibrant color.[1]

The pigment's utility across various industrial applications stems from a combination of its vibrant color and stability under specific conditions.[1][3] It is extensively used in paints, coatings, printing inks, plastics, and textiles.[1][3][4]

Table 1: Key Chemical and Physical Properties of C.I. Pigment Red 23

PropertyValueSource(s)
Chemical Name 3-hydroxy-4-((2-methoxy-5-nitrophenyl)azo)-N-(3-nitrophenyl)-2-naphthalenecarboxamide[1][5]
C.I. Name Pigment Red 23[2]
CAS Number 6471-49-4[2][6]
Molecular Formula C24H17N5O7[1][2][5][7]
Molecular Weight 487.42 g/mol [1][2][5][7]
Appearance Red to bluish-red powder[2][6][8]
Density 1.47 g/cm³[1][2][8]
Melting Point 330-340°C[8][9]
Water Solubility <0.1 g/100 mL at 22°C[8][9]
Light Fastness 5-6 (on a 1-8 scale)[1][2]
Heat Resistance 140-160°C[2][10]

Synthesis and Manufacturing Principles

The synthesis of C.I. Pigment Red 23 is a classic example of azo pigment chemistry, involving a two-stage process: diazotization followed by an azo coupling reaction.[1] The quality and yield of the final product are critically dependent on the precise control of reaction parameters.

Diazotization

The process begins with the diazotization of an aromatic amine, specifically 2-methoxy-5-nitroaniline. This reaction is typically carried out in an acidic medium with sodium nitrite to form the corresponding diazonium salt.

  • Causality of Experimental Choices:

    • Temperature Control: Maintaining a low temperature (typically 0-5°C) is crucial.[11] Elevated temperatures can cause the unstable diazonium salt to decompose, leading to reduced yields and the formation of impurities.[11]

    • pH Control: A strongly acidic environment (pH 1-2) is necessary to ensure the efficient conversion of the primary amine to the diazonium salt while preventing premature coupling or decomposition.[11]

Azo Coupling

The resulting diazonium salt is then reacted with a coupling component, in this case, 3-hydroxy-N-(3-nitrophenyl)-2-naphthalenecarboxamide.

  • Causality of Experimental Choices:

    • pH Optimization: The coupling reaction requires careful pH control, typically in the range of 7.5-8.5.[11] This moderately alkaline condition optimizes the nucleophilic character of the coupling component, facilitating the electrophilic attack by the diazonium salt.[11]

    • Reaction Time: The reaction is monitored to ensure complete conversion, as insufficient time leads to lower yields.[11] Conversely, excessively long reaction times can promote the formation of by-products and impurities.[11] Optimal coupling is generally achieved within 3-4 hours under controlled conditions.[11]

Synthesis_Workflow cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling cluster_purification Post-Synthesis Processing A Start: 2-Methoxy-5-nitroaniline B Add HCl & NaNO2 A->B C Critical Control: Temperature (0-5°C) pH (1-2) B->C D Formation of Diazonium Salt C->D F Combine with Diazonium Salt D->F E Coupling Component: 3-Hydroxy-N-(3-nitrophenyl)- 2-naphthalenecarboxamide E->F G Critical Control: pH (7.5-8.5) Time (3-4 hours) F->G H Crude Pigment Red 23 G->H I Filtration & Washing H->I J Drying & Milling I->J K Final Product: C.I. Pigment Red 23 J->K

Caption: Synthesis workflow for C.I. Pigment Red 23.

Quality Control and Impurity Profile

The performance characteristics of C.I. Pigment Red 23 are significantly influenced by the presence of impurities.[1] Rigorous quality control is therefore essential.

  • Common Impurities: These can include unreacted starting materials, regioisomeric impurities from coupling at incorrect positions, and oxidation products.[1] Such impurities can negatively impact color strength, hue, and overall stability.[1]

  • Analytical Methods: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectroscopy, and Thin-Layer Chromatography (TLC) are standard techniques for detecting and quantifying impurities.[1] Commercial-grade pigments typically require impurity levels below 2-5%.[1]

  • Purification: Methods such as recrystallization from organic solvents, pH-controlled precipitation, and extensive washing are employed to remove impurities and achieve the desired product specifications.[1]

QC_Workflow cluster_sampling Sampling cluster_analysis Analytical Testing cluster_decision Decision Making A Raw Material Inspection D HPLC (Purity, Impurities) A->D B In-Process Sampling B->D C Final Product Batch Sampling C->D E UV-Vis Spectroscopy (Color Strength, Hue) C->E F Particle Size Analysis C->F G Compare to Specifications D->G E->G F->G H Pass/Fail Decision G->H I Certificate of Analysis Generation H->I Pass K Reprocess or Reject H->K Fail J Release for Sale I->J

Caption: Quality control workflow for C.I. Pigment Red 23.

Industrial and Research Applications

C.I. Pigment Red 23 is utilized in a variety of sectors due to its specific performance characteristics.

Table 2: Application-Specific Performance of C.I. Pigment Red 23

ApplicationKey Performance AttributesRationale for Use
Paints & Coatings Good color strength, bluish-red shade.[1][2][4]Provides a desirable color point for industrial and decorative paints.[2][10] Its resistance to overcoating can be a limitation in some systems.[2]
Printing Inks High transparency, high gloss.[2][10]Suitable for water-based and NC-type inks.[2] However, poor solvent resistance can lead to crystallization issues in certain packaging inks.[2]
Plastics Moderate heat stability.[1][4]Used for coloring various consumer plastics where extreme processing temperatures are not required.[1][4]
Textiles Good vibrancy for printing applications.[1][2][4]Employed in textile printing for its bright red hue.[1][2]
Research Used in toxicological and material science studies.[1]Its well-defined chemical structure makes it a subject for studies on pigment properties, toxicity, and environmental impact.[1]

Safety, Toxicology, and Handling

As an azo compound, C.I. Pigment Red 23 requires careful handling and an awareness of its toxicological profile.

  • Potential Hazards:

    • Skin and Eye Irritation: Contact may cause irritation.[6] It can be absorbed through the skin.[6]

    • Respiratory Irritation: Inhalation of dust can irritate the respiratory system.[1][6]

    • Reactivity: The compound is sensitive to light and heat and is incompatible with strong oxidizing agents.[6][9] As an azo dye, it can be explosive when suspended in air at specific concentrations and may detonate under certain conditions, particularly when sensitized by metal salts or strong acids.[6][9]

    • Toxicological Profile: Toxicological studies are a key area of research for this pigment.[9] Some studies have indicated potential mutagenic effects in certain bacterial strains.[1] Azo dyes as a class are known to be metabolically cleaved into their constituent aromatic amines, which can be a source of toxicological concern if the resulting amines are carcinogenic.

  • Recommended Handling Protocols:

    • Engineering Controls: Use in a well-ventilated area or under a chemical fume hood to minimize dust generation and inhalation.

    • Personal Protective Equipment (PPE): Wear a NIOSH-approved respirator, chemical safety goggles, and impervious gloves.[6]

    • Storage: Store in a cool, dry, dark place away from incompatible materials like strong oxidizing agents.[6]

    • Spill Response: For small spills, dampen the solid material with 5% sodium carbonate solution before transferring to a suitable container for disposal.[6]

Conclusion

C.I. Pigment Red 23 (CAS No. 6471-49-4) is a technically significant monoazo pigment with a well-defined chemical profile. Its synthesis via diazotization and coupling reactions requires stringent process control to ensure high purity and optimal performance. While its vibrant bluish-red shade makes it valuable in inks, coatings, and plastics, its moderate fastness properties and toxicological profile necessitate careful consideration in formulation and handling. For researchers and developers, a thorough understanding of its chemistry, impurity profile, and safety data is paramount for its effective and responsible application.

References

  • C.I. Pigment Red 23 | 6471-49-4. (2023, August 15). Google AI Search.
  • C.I. PIGMENT RED 23. CAMEO Chemicals - NOAA.
  • Pigment Red 23. SY Chemical Co., Ltd.
  • SCCP Opinion on the use of CI 26100 (CI Solvent Red 23) as a colorant in cosmetic products. European Commission.
  • Toxicology and Carcinogenesis Studies of C.I. Pigment Red 23 (CASRN 6471-49-4) in F344 Rats and B6C3F1Mice (Feed Studies).
  • C.I. Pigment red 23 | Fluorescent Dye. MedchemExpress.com.
  • D&C Red No. 9 (CI Pigment Red 53:1).
  • Pigment red 23|Fast Rose Red. Hangzhou Epsilon Chemical Co.,Ltd.
  • C.I. Pigment Red 23 by Hangzhou Shine Chemical Co., Ltd..
  • Pigment Red 23 | 6471-49-4. ChemicalBook.
  • Pigment Red 23 - Safety D
  • CAS 6471-49-4: Pigment Red 23. CymitQuimica.
  • Investigation of the chemical composition of red pigments and binding media. SciSpace.
  • 23290 Permanent Red. Kremer Pigmente.
  • MSDS SOLVENT RED 23. Qingdao Sanhuan Colorchem CO.,LTD.
  • Pigment Red 23. (2012, November 30). World Dye Variety.

Sources

Exploratory

An In-depth Technical Guide to the Physico-chemical Properties of Pigment Red 23

For Researchers, Scientists, and Drug Development Professionals Introduction Pigment Red 23 (C.I. 12355), a monoazo pigment, presents as a brilliant red powder with a distinct blueish hue.[1] Its robust chemical structur...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 23 (C.I. 12355), a monoazo pigment, presents as a brilliant red powder with a distinct blueish hue.[1] Its robust chemical structure and resulting physical properties have established it as a significant colorant in various industrial applications, including printing inks, paints and coatings, textiles, rubber, and plastics.[1][2] For professionals in research and development, a comprehensive understanding of its physico-chemical characteristics is paramount for formulation optimization, quality control, and predicting performance in diverse applications. This guide provides a detailed examination of the core properties of Pigment Red 23, supported by established testing methodologies and expert insights.

Core Molecular and Physical Characteristics

A foundational understanding of Pigment Red 23 begins with its fundamental molecular and physical attributes, which are summarized in the table below. These properties are intrinsic to the pigment and dictate its behavior in various formulations.

PropertyValueReference
CI Name Pigment Red 23[1]
CI Number 12355[1][3]
CAS Number 6471-49-4[1][4][5][6][7]
Molecular Formula C24H17N5O7[1][4][5][6][7]
Molecular Weight 487.42 g/mol [1][4][5][6][7]
Appearance Red to bluish-red powder[4]
Melting Point 330-340°C[4][8][9]
Density 1.45 - 1.5 g/cm³[5][8][10][11]

Chemical Structure:

The chemical structure of Pigment Red 23, 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(3-nitrophenyl)naphthalene-2-carboxamide, is central to its color and stability. The molecule features a single azo group (-N=N-) acting as the chromophore, which is responsible for its characteristic red color.[1][12] The presence of methoxy and nitro functional groups on the aromatic rings influences the electronic properties of the molecule, contributing to its overall stability and hue.[12]

Solubility and Dispersibility

The solubility of a pigment is a critical parameter that influences its application. Pigment Red 23 is characterized by its insolubility in water and slight solubility in alcohol.[1] This low solubility is advantageous in applications where bleeding and migration are undesirable.

A key aspect of incorporating pigments into liquid systems is their dispersibility. The following workflow outlines the general process for evaluating pigment dispersion.

G cluster_prep Preparation cluster_dispersion Dispersion cluster_evaluation Evaluation P1 Weigh Pigment and Vehicle P2 Premixing P1->P2 D1 High-Speed Disperser / Muller P2->D1 D2 Monitor Temperature and Time D1->D2 E2 Drawdown for Color and Gloss Assessment D1->E2 E3 Microscopy (Particle Size and Distribution) D1->E3 E1 Hegman Gauge (Fineness of Grind) D2->E1

Pigment Dispersion and Evaluation Workflow

Stability Profile

The stability of a pigment against various environmental factors determines its durability and suitability for specific end-uses.

Lightfastness

Lightfastness, or the ability of a pigment to resist fading upon exposure to light, is a crucial property. Pigment Red 23 is noted to be sensitive to light.[4] The determination of lightfastness is typically conducted following standardized methods such as ASTM D4303.

Experimental Protocol: Lightfastness Determination (ASTM D4303)

1. Specimen Preparation:

  • Prepare a dispersion of Pigment Red 23 in the desired vehicle (e.g., oil, acrylic).

  • Apply a uniform film of the colored paint onto a suitable substrate (e.g., paper, panel).

  • Prepare multiple identical specimens. One will serve as the unexposed reference.

2. Exposure:

  • Expose the specimens to a controlled light source as specified in ASTM D4303, which includes methods utilizing natural daylight filtered through glass or artificial light from a xenon-arc or fluorescent lamp apparatus.

  • A portion of each specimen is shielded from the light to provide an unexposed area for comparison.

3. Evaluation:

  • After a specified duration of exposure, compare the exposed portion of the specimen to the unexposed portion and the unexposed reference specimen.

  • The change in color is evaluated visually against a standard scale, such as the Blue Wool Scale (ISO 105-B), or instrumentally using a spectrophotometer to calculate the color difference (ΔE*).

  • The lightfastness is rated based on the degree of color change.

Heat Stability

Pigment Red 23 is stable at elevated temperatures, a property essential for its use in plastics and some coating applications that require baking. It is reported to be stable at 110°C for 30 minutes, 120°C for 20 minutes, and 140°C for 10 minutes.[11]

Experimental Protocol: Heat Stability Determination (Adapted from ISO 787-21)

1. Sample Preparation:

  • Prepare a dispersion of Pigment Red 23 in a suitable heat-resistant binder.

  • Apply the dispersion onto heat-resistant panels.

2. Heating:

  • Place the coated panels in a calibrated oven at a series of specified temperatures for a fixed duration (e.g., 140°C for 20 minutes).

3. Assessment:

  • After cooling, visually and instrumentally compare the color of the heated panels to an unheated control panel.

  • The heat stability is reported as the maximum temperature at which no significant color change occurs.

Chemical Resistance

The resistance of Pigment Red 23 to various chemicals is a key indicator of its durability in different chemical environments.

Resistance ToRating (1-5 Scale)
Water5
Acid5
Alkali4
Ethanol1-2
Butyl Acetate1-2
Xylene1-2
Mineral Turpentine1-2
Linseed Oil5

(Data sourced from Advaitya Dye Chem)[11]

Particle Properties

The physical properties of the pigment particles, such as size and shape, significantly influence the optical properties of the final product, including color strength, opacity, and gloss.

Crystal Structure
Particle Size Distribution

The particle size of Pigment Red 23 is generally small, which contributes to its transparency.[5] Determining the particle size distribution is crucial for quality control and predicting performance. Laser diffraction is a common method for this analysis.

G cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing S1 Disperse pigment in a suitable liquid medium S2 Ultrasonication to break agglomerates S1->S2 A1 Introduce the dispersion into the laser diffraction instrument S2->A1 A2 Laser beam interacts with particles A1->A2 A3 Scattered light is detected at various angles A2->A3 D1 Software calculates particle size distribution based on the scattering pattern A3->D1 D2 Generate report with metrics like Dv10, Dv50, Dv90 D1->D2

Workflow for Particle Size Analysis by Laser Diffraction

Safety and Handling

Pigment Red 23 is considered an azo compound and may be explosive when suspended in air at specific concentrations.[4] It is incompatible with strong oxidizing agents.[4] While generally considered to have low toxicity, appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling the dry powder to avoid irritation.

Conclusion

Pigment Red 23 possesses a unique combination of physico-chemical properties that make it a versatile colorant for a range of applications. Its brilliant bluish-red shade, coupled with its insolubility and moderate stability, provides formulators with a reliable pigment option. A thorough understanding of its characteristics, determined through standardized testing protocols, is essential for leveraging its full potential in product development and ensuring consistent quality and performance.

References

  • SY Chemical Co., Ltd. Pigment Red 23. [Link]

  • WorldOfPigments. Pigment Red 23. [Link]

  • L COLOR. Pigment red 23 (pr23). [Link]

  • UL Prospector. C.I. Pigment Red 23 by Hangzhou Shine Chemical Co., Ltd. [Link]

  • Advaitya Dye Chem. Pigment Red-23. [Link]

  • ChemBK. Pigment Red 23. [Link]

  • LookChem. Cas 6471-49-4,Pigment Red 23. [Link]

  • ASTM International. ASTM D4303 - 10(2017) Standard Test Methods for Lightfastness of Pigments Used in Artists' Paints. [Link]

  • International Organization for Standardization. ISO 787-21:1979 General methods of test for pigments and extenders — Part 21: Comparison of heat stability of pigments using a stoving medium. [Link]

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Foundational

An In-depth Technical Guide to the Solubility of C.I. Pigment Red 23 in Organic Solvents

Executive Summary C.I. Pigment Red 23 (C.I. 12355) is a single azo naphthol pigment characterized by its brilliant, dark blue-toned red shade.[1][2] As with all pigments, its utility in applications such as printing inks...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

C.I. Pigment Red 23 (C.I. 12355) is a single azo naphthol pigment characterized by its brilliant, dark blue-toned red shade.[1][2] As with all pigments, its utility in applications such as printing inks, coatings, and plastics is fundamentally governed by its interaction with the medium, primarily its deliberate insolubility.[1][3][4] However, a nuanced understanding of its limited solubility, or "bleeding," in various organic solvents is critical for formulation scientists to predict and control performance characteristics like migration, crystallization, and stability.[4][5] This guide provides a comprehensive analysis of the theoretical and practical aspects of C.I. Pigment Red 23's solubility, presenting qualitative data, robust experimental protocols for its assessment, and an exploration of the key chemical and physical factors that dictate its behavior in organic media.

Physicochemical Profile of C.I. Pigment Red 23

A precise understanding of a pigment's identity is the foundation for evaluating its properties. C.I. Pigment Red 23 is a well-defined chemical entity with the following key identifiers and properties.

PropertyValueSource(s)
C.I. Generic Name Pigment Red 23[1]
C.I. Constitution No. 12355[1][4]
CAS Registry No. 6471-49-4[1][6]
Chemical Class Single Azo; Naphthol AS[1][3]
Molecular Formula C₂₄H₁₇N₅O₇[1][6]
Molecular Weight 487.42 g/mol [1][6]
Physical Form Blue-light red powder[1]
Water Solubility Insoluble (<0.1 g/100 mL)[1][6]
Manufacturing Diazotization of 2-Methoxy-5-nitrobenzenamine coupled with 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide.[1]

The Principle of Pigment Insolubility: A Deliberate Design

Organic pigments, by definition, are designed to be insoluble in the systems in which they are used.[7][8] This contrasts sharply with dyes, which are soluble and color a substrate by molecularly staining it.[8] The performance of a pigment relies on its existence as discrete, solid particles dispersed within a binder or vehicle.[9]

The core reason for this intended insolubility lies in the pigment's high crystal lattice energy. The molecules of C.I. Pigment Red 23 in the solid state are tightly packed and held together by strong intermolecular forces, including van der Waals forces and hydrogen bonds. For dissolution to occur, the energy released from solvent-pigment interactions (solvation energy) must be sufficient to overcome this crystal lattice energy. In most cases, for a well-designed pigment, the lattice energy is significantly higher, resulting in very low solubility.

This principle is often summarized by the adage "like dissolves like".[10] Solvents with a polarity and hydrogen bonding capability similar to the pigment are more likely to interact favorably with it. However, due to the strong intermolecular forces within the pigment crystal, even compatible solvents typically exhibit only minimal solvating power. Factors that influence this delicate balance include the pigment's chemical structure, particle size, and the temperature of the system.[7][9]

Solubility Characteristics of C.I. Pigment Red 23

Table of Qualitative Solubility in Common Organic Solvents:

Solvent ClassSolvent ExampleObserved Solubility/ResistanceImplication for Formulation
Alcohols Ethanol, MethanolSlightly Soluble[1][6]
Ketones Acetone, MEKLow Resistance[12]
Esters Ethyl Acetate, Butyl AcetateLow Resistance[12]
Aromatic Hydrocarbons Toluene, XyleneLow Resistance[12]
Amides Dimethylformamide (DMF)Likely to show some solubility-
Sulfoxides Dimethyl Sulfoxide (DMSO)Very Slightly Soluble[6]
Water -Insoluble[1][6]

Note: The term "low resistance" or "slightly soluble" indicates that while the pigment is fundamentally insoluble, a small, often undesirable, amount may dissolve in the solvent, leading to performance issues.

Methodologies for Solubility and Resistance Assessment

To ensure product quality and performance, the solvent resistance of C.I. Pigment Red 23 must be empirically verified. The following protocols describe authoritative methods for this assessment.

Experimental Workflow Overview

G cluster_equilibrate Equilibration P1 Weigh Pigment & Solvent Accurately P2 Combine in a Sealed Vessel P1->P2 E1 Agitate at Constant Temperature (e.g., 24h) P2->E1 S1 Centrifuge or Filter (e.g., 0.45µm PTFE) E1->S1 S2 Collect Supernatant/ Filtrate S1->S2 A1 Qualitative: Visual Assessment of Coloration S2->A1 A2 Quantitative: UV-Vis or Gravimetric Analysis S2->A2

Caption: General workflow for determining pigment solubility.

Protocol 1: Qualitative Solvent Bleed Test (ASTM D2371 Principle)

This is a widely used industry method to quickly assess pigment resistance to a specific solvent.[7][13]

  • Preparation: Place 0.5 g of C.I. Pigment Red 23 onto a piece of filter paper and fold it into a sealed pouch.

  • Immersion: Suspend the pouch in a test tube or beaker containing 20 mL of the test solvent, ensuring the pigment is fully submerged. Seal the container to prevent solvent evaporation.

  • Incubation: Allow the system to stand at room temperature for 24 hours.[7]

  • Observation: After 24 hours, remove the filter paper pouch.

  • Evaluation: Visually inspect the solvent for any coloration against a white background. The intensity of the color is rated on a scale (typically 1 to 5, where 5 is no bleeding and 1 is severe bleeding). This provides a direct measure of the pigment's fastness to that solvent.

Protocol 2: Quantitative Solubility by UV-Vis Spectrophotometry

This method provides a more precise, quantitative measure of solubility, ideal for research and development.

  • Stock Solution & Calibration Curve:

    • Due to low solubility in most solvents, prepare a stock solution in a solvent where it is slightly more soluble (e.g., DMSO or DMF).[6]

    • Accurately weigh a small amount of pigment and dissolve it to a known volume.

    • Create a series of dilutions from the stock solution and measure their absorbance at the wavelength of maximum absorption (λmax).

    • Plot absorbance vs. concentration to generate a Beer-Lambert Law calibration curve.

  • Sample Preparation:

    • Prepare a saturated solution by adding an excess of C.I. Pigment Red 23 (e.g., 1 g) to a known volume of the test solvent (e.g., 100 mL) in a sealed flask.

  • Equilibration: Agitate the suspension using a magnetic stirrer or shaker in a constant temperature bath for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed (e.g., 5000 rpm for 30 minutes) to pellet the undissolved pigment. Alternatively, filter the solution through a fine-pore (e.g., 0.2 µm) PTFE syringe filter that is compatible with the solvent.

  • Analysis: Carefully take an aliquot of the clear supernatant or filtrate. Measure its absorbance using the UV-Vis spectrophotometer.

  • Calculation: Using the equation from the calibration curve, calculate the concentration of the dissolved pigment in the sample. This value represents the solubility in units such as mg/L.

Core Factors Governing C.I. Pigment Red 23 Solubility

The interaction between C.I. Pigment Red 23 and an organic solvent is a complex interplay of multiple factors. Understanding these relationships is key to predicting pigment behavior.

Caption: Key factors influencing pigment solubility.

  • Chemical Structure: C.I. Pigment Red 23 is a Naphthol AS pigment containing several polar functional groups: amide (-CONH-), nitro (-NO₂), and methoxy (-OCH₃). It also features an azo linkage (-N=N-) which can exist in tautomeric equilibrium with a more stable hydrazone form in the solid state.[14] These groups allow for strong intermolecular hydrogen bonding and π-stacking in the crystal lattice, contributing to its low solubility.

  • Solvent Polarity: The stronger the polarity of a solvent, the greater its potential to dissolve a polar molecule like C.I. Pigment Red 23.[7] However, this is counteracted by the pigment's high lattice energy. Polar aprotic solvents (like DMF, DMSO) are generally more effective than non-polar solvents (like hexane) or even some polar protic solvents (like ethanol) at overcoming these forces.

  • Crystallography: Naphthol red pigments form dense, stable crystal structures.[15] The energy required to break apart this crystal and solvate individual molecules is substantial. Any processing step, such as milling, that introduces crystal defects or creates amorphous regions can potentially increase solubility.

  • Temperature: Increasing the temperature generally increases the solubility of solids in liquids. For pigments, this can be a critical factor. A formulation that is stable at room temperature may exhibit bleeding and migration if subjected to higher temperatures during processing or in its final application.[9]

Conclusion

C.I. Pigment Red 23 is a high-performance colorant whose efficacy is intrinsically linked to its low solubility in organic solvents. While generally classified as insoluble, it exhibits slight solubility and a propensity to bleed in various polar organic solvents, a characteristic defined as "poor solvent resistance."[4][11] This behavior is a direct consequence of its complex Naphthol AS chemical structure and stable crystalline form. For researchers and formulation scientists, a thorough understanding of these properties is not merely academic; it is essential for developing stable, high-quality products. The application of systematic, authoritative testing protocols, such as qualitative bleed tests and quantitative spectrophotometric analysis, is imperative to accurately characterize the behavior of C.I. Pigment Red 23 in any given formulation and mitigate risks of crystallization, migration, and color failure.

References

  • World Of Pigments. (2012, November 30). Pigment Red 23. [Link]

  • iSuoChem. (2023, May 7). Resistance Of Organic Pigments in Inks - Solvent Resistance. [Link]

  • Grokipedia. Naphthol Red. [Link]

  • Hengyi Technology. (2021, September 27). What are the basic information about organic pigments. [Link]

  • Sinoever International Co.,Ltd. (2018, October 18). Evaluation Of Application Properties Of Organic Pigments - Solvent Resistance, Migration Resistance. [Link]

  • Polaris Organics. Solvent Red 23. [Link]

  • Precise Color. China Solvent Red 23 / CAS 85-86-9 factory and manufacturers. [Link]

  • Hangzhou Shine Chemical Co., Ltd. C.I. Pigment Red 23. Paint & Coatings. [Link]

  • SY Chemical Co., Ltd. Pigment Red 23. [Link]

  • World dye variety. (2012, October 12). Solvent Red 23. [Link]

  • Food Color World. Solvent Red 23. [Link]

  • Baptista, J. (2019). Organic pigments. LASCT. [Link]

  • World dye variety. (2012, May 30). Acid Red 23. [Link]

  • ChemBK. C.I. Pigment Red No. 23. [Link]

  • PrintWiki. Naphthol Reds and Rubines. [Link]

  • MDPI. (2022). Solvent- and Light-Sensitive AIEE-Active Azo Dye: From Spherical to 1D and 2D Assemblies. [Link]

  • Qualitron Chemicals. Solvent Red 23 - Scarlet Oil Red Dye. [Link]

  • CAMEO. (2025, May 26). Naphthol pigment. [Link]

  • ResearchGate. The solubility behavior of the pigments. [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. Pigment red 23|Fast Rose Red. [Link]

  • Carolina Knowledge Center. (2020, November 10). Exploring Plant Pigments. [Link]

  • Zhu, M., Feng, G., Lv, D., Qin, N., & Li, C. (2021). A method for increasing the solubility of industrial azo pigments for 13 C and 1 H NMR spectra and the assignments of their 13 C and 1 H NMR peaks. Magnetic Resonance in Chemistry, 59(8), 804-814. [Link]

  • Google Patents. US3900459A - Process for preparing high molecular weight azo pigment.
  • Labster. Experimental procedure (pigments). [Link]

  • Wikipedia. Naphthol Red. [Link]

  • Danish Environmental Protection Agency. Technical Aspects of Azo Colorants. [Link]

  • Google Patents. US4920206A - Process for making azo pigments.
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  • Chemistry For Everyone. (2025, January 27). Which Pigment Is Most Soluble In Chromatography?. YouTube. [Link]

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Exploratory

An In-depth Technical Guide to the Thermal Stability and Decomposition of Pigment Red 23

Abstract Pigment Red 23 (C.I. 12355), a monoazo pigment belonging to the Naphthol AS category, is widely utilized in paints, coatings, plastics, and inks for its vibrant red hue and good lightfastness.[1][2] The thermal...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pigment Red 23 (C.I. 12355), a monoazo pigment belonging to the Naphthol AS category, is widely utilized in paints, coatings, plastics, and inks for its vibrant red hue and good lightfastness.[1][2] The thermal stability of this pigment is a critical parameter that dictates its processing window and end-use application performance. This guide provides a comprehensive technical overview of the thermal behavior of Pigment Red 23, detailing its decomposition profile through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). We will explore the underlying chemical mechanisms of its degradation, present standardized protocols for its analysis, and discuss the practical implications of its thermal properties for researchers and industry professionals.

Introduction to Pigment Red 23

Pigment Red 23 (PR23) is an organic compound with the chemical formula C₂₄H₁₇N₅O₇ and a molecular weight of 487.42 g/mol .[1][2] Its chemical structure is characterized by an azo group (-N=N-) linking a substituted naphthalene ring with a nitrophenyl group, which is fundamental to its chromophoric properties.

  • Chemical Identity:

    • C.I. Name: Pigment Red 23

    • C.I. Number: 12355[2]

    • CAS Number: 6471-49-4[2]

    • Chemical Name: 3-Hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(3-nitrophenyl)naphthalene-2-carboxamide[3]

    • Molecular Structure: Single Azo[2]

The manufacturing process involves the diazotization of 2-Methoxy-5-nitrobenzenamine, followed by a coupling reaction with 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide.[2] The thermal stability of PR23 is a key factor in its application, particularly in plastics and coatings where high-temperature processing is common. Understanding its decomposition temperature and behavior is crucial to prevent color shifts, degradation, and the release of potentially hazardous byproducts.[4][5]

Thermogravimetric Analysis (TGA) of Pigment Red 23

Thermogravimetric Analysis (TGA) is an essential technique for determining the thermal stability of materials by measuring the change in mass as a function of temperature in a controlled atmosphere.[6] For PR23, TGA reveals the onset temperature of decomposition and the stages of mass loss associated with the breakdown of its molecular structure.

Causality Behind Experimental Choices

The selection of experimental parameters in TGA is critical for obtaining reproducible and meaningful data.[7] An inert atmosphere (typically nitrogen) is used to study the intrinsic thermal decomposition (pyrolysis) of the pigment, eliminating the influence of oxidative processes which would occur in an air atmosphere and typically lower the decomposition temperature. A standard heating rate of 10 °C/min provides a good balance between resolution and experimental time. Faster rates can artificially shift decomposition temperatures higher.[7]

Detailed Experimental Protocol: TGA
  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications. Perform a baseline run with empty crucibles to correct for instrumental drift.[7]

  • Sample Preparation: Accurately weigh 3-5 mg of dry Pigment Red 23 powder into a ceramic or platinum TGA crucible. Ensure the sample is spread thinly and evenly at the bottom to promote uniform heating.[7][8]

  • Experimental Parameters:

    • Atmosphere: High-purity nitrogen.[7]

    • Flow Rate: 20-50 mL/min to maintain an inert environment and sweep away decomposition products.[7][8]

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.[7]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The first derivative of this curve (DTG) can be plotted to identify the temperatures of the maximum rates of decomposition.[6]

Interpretation of TGA Data

The thermal decomposition of azo pigments like PR23 typically occurs in stages. The primary and most significant weight loss is attributed to the cleavage of the azo bond, which is often the weakest thermal link in the molecule.[6][8] This is followed by the fragmentation of the aromatic structures at higher temperatures.

Data Summary: TGA of Pigment Red 23
ParameterTypical ValueDescription
T_onset (Onset of Decomposition)~300 - 320 °CThe temperature at which significant weight loss begins.
T_max (Peak Decomposition Temp)~340 - 360 °CThe temperature at the maximum rate of weight loss, indicated by the peak of the DTG curve.
Major Weight Loss Stage 300 - 450 °CCorresponds to the primary decomposition of the molecule, including azo bond cleavage.
Final Residue at 600 °C VariesThe amount of char or non-volatile residue remaining after the primary decomposition.

Note: These values are illustrative and can vary based on pigment purity, particle size, and specific TGA experimental conditions.

Visualization: TGA Experimental Workflow

TGA_Workflow cluster_prep 1. Preparation cluster_run 2. TGA Run cluster_analysis 3. Data Analysis Calibrate Calibrate TGA Prep_Sample Weigh 3-5 mg of PR23 Calibrate->Prep_Sample Set_Params Set Parameters: - N2 Atmosphere - 10 °C/min Ramp Prep_Sample->Set_Params Run_Analysis Heat from 30 °C to 600 °C Set_Params->Run_Analysis Record_Data Record Mass vs. Temp Run_Analysis->Record_Data Plot_Curves Plot TGA & DTG Curves Record_Data->Plot_Curves Determine_Values Determine T_onset, T_max Plot_Curves->Determine_Values

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Analysis

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9][10] It is used to detect thermal events such as melting, crystallization, and decomposition, which appear as endothermic or exothermic peaks on the DSC curve.[9]

Detailed Experimental Protocol: DSC
  • Instrument Preparation: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium). Run a baseline with empty, sealed aluminum pans.[7]

  • Sample Preparation: Accurately weigh 2-4 mg of Pigment Red 23 into an aluminum DSC pan. Crimp a lid onto the pan to seal it. Prepare an identical empty, sealed pan as a reference.

  • Experimental Parameters:

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: Plot heat flow versus temperature. Identify endothermic (melting) and exothermic (decomposition) peaks.

Interpretation of DSC Data

For Pigment Red 23, the DSC thermogram is typically characterized by a sharp, exothermic peak. This exotherm corresponds to the energy released during the rapid decomposition of the molecule. The melting point is often not observed as the pigment decomposes before or during melting. The NOAA's CAMEO Chemicals database notes an exothermic event between 330-340 °C (626 to 644 °F).[4]

Data Summary: DSC of Pigment Red 23
ParameterTypical ValueDescription
Decomposition Exotherm (T_peak) ~330 - 350 °CThe peak temperature of the exothermic event, indicating the maximum rate of decomposition.[4]
Enthalpy of Decomposition (ΔH_d) VariesThe total energy released during decomposition, calculated from the area under the exothermic peak.
Melting Point (T_m) Not ObservedDecomposition typically occurs before a clear melting endotherm can be observed.

Note: These values are illustrative and depend on the specific grade of the pigment and analytical conditions.

Decomposition Mechanism and Products

The thermal decomposition of Naphthol AS pigments like PR23 is a complex process initiated by the scission of the weakest bonds in the molecule.[11] The primary degradation pathway involves the cleavage of the azo bond (-N=N-).[6][8] This homolytic cleavage results in the formation of highly reactive radical species.

Subsequent reactions can lead to the fragmentation of the larger molecule into smaller, more volatile compounds. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful technique used to identify these decomposition products. For Naphthol AS pigments, pyrolysis can cause decarboxylation on the naphthol ring and cleavage of the azo bond, leading to the formation of substituted benzene, benzenamine, and 2-naphthol derivatives.[11] The presence of nitro groups on the aromatic rings can also influence the decomposition pathway.

Visualization: Proposed Decomposition Pathway

Decomposition_Pathway PR23 Pigment Red 23 Molecule Heat Heat (Δ) ~300-350 °C PR23->Heat Initial_Cleavage Initial Bond Scission (Azo Bond Cleavage) Heat->Initial_Cleavage Radicals Formation of Aromatic Radical Intermediates Initial_Cleavage->Radicals Fragmentation Secondary Fragmentation Radicals->Fragmentation Products Volatile Decomposition Products (e.g., Naphthol & Aniline derivatives, CO₂, NOx) Fragmentation->Products

Caption: Generalized thermal decomposition pathway for PR23.

Factors Influencing Thermal Stability

Several factors can influence the measured thermal stability of Pigment Red 23:

  • Atmosphere: As discussed, decomposition in an oxidative atmosphere (air) will occur at lower temperatures compared to an inert atmosphere (nitrogen) due to additional oxidative degradation mechanisms.[7]

  • Heating Rate: Higher heating rates in TGA/DSC experiments can lead to an apparent increase in the decomposition temperature because the sample has less time to decompose at any given temperature.[7]

  • Molecular Structure: The presence of electron-withdrawing groups, such as the nitro (-NO₂) groups in PR23, can weaken the phenyl-nitrogen bond, potentially lowering the decomposition temperature compared to similar pigments without these groups.[7]

  • Crystal Structure: Pigments can exist in different polymorphic forms, which can have slightly different thermal stabilities due to variations in crystal lattice energy.[12]

Practical Implications and Safety

The thermal stability data is critical for several practical reasons:

  • Processing Temperatures: For applications like coloring plastics, the processing temperature must be kept below the pigment's decomposition temperature to avoid discoloration and degradation of the final product. A technical datasheet suggests a heat resistance of 140 °C for PR23, which is significantly lower than its decomposition onset, indicating potential for color change or other issues at temperatures well below catastrophic decomposition.[13][14]

  • Product Performance: The long-term thermal stability affects the durability and colorfastness of the pigmented product, especially in applications exposed to heat.

  • Safety: When heated to decomposition, PR23 can emit toxic fumes, including oxides of nitrogen.[4][5] This is a critical safety consideration in both manufacturing and fire scenarios. Azo compounds as a class can be explosive when suspended in air at specific concentrations.[4][15]

Conclusion

Pigment Red 23 exhibits moderate thermal stability, with decomposition initiating above 300 °C in an inert atmosphere. The primary degradation mechanism involves the cleavage of the azo linkage, leading to the breakdown of the molecule into smaller aromatic fragments. Analytical techniques like TGA and DSC are indispensable for characterizing this behavior, providing crucial data for determining safe processing windows and predicting material performance. For professionals in research and product development, a thorough understanding of these thermal properties is essential for the effective and safe application of Pigment Red 23.

References

  • UCL Blogs. (2021). Techniques used to analyse paints and pigments: a bibliography. [Link]

  • Fine Art Restoration Company. (2021). Professional Painting Assessment: Pigment Analysis. [Link]

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  • University of Melbourne. Pigment analysis. [Link]

  • MDPI. Spectroscopic Techniques for Identifying Pigments in Polychrome Cultural Relics. [Link]

  • SY Chemical Co., Ltd. Pigment Red 23. [Link]

  • Taylor & Francis Online. (2021). Detection of suspected carcinogen azo dyes in textiles using thermogravimetric analysis. [Link]

  • Advaitya Dye Chem. Pigment Red-23. [Link]

  • museumsbau.de. investigation of paint media by differential scanning calorimetry (dsc). [Link]

  • ResearchGate. Structure of Naphthol As pigments with breaking points highlighted. [Link]

  • Textile Learner. (2021). Naphthol Dyes and Dyeing Process, Stripping and Fastness Properties. [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

  • Wikipedia. Naphthol Red. [Link]

  • Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. [Link]

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Foundational

Section 1: Core Chemical Identity and Physicochemical Profile

An In-Depth Technical Guide to the Material Safety of C.I. Pigment Red 23 C.I. Pigment Red 23, identified by CAS Number 6471-49-4, is a synthetic organic monoazo pigment.[1] Its systematic chemical name is 3-hydroxy-4-[(...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety of C.I. Pigment Red 23

C.I. Pigment Red 23, identified by CAS Number 6471-49-4, is a synthetic organic monoazo pigment.[1] Its systematic chemical name is 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(3-nitrophenyl)naphthalene-2-carboxamide.[2] This complex aromatic structure is responsible for its distinct dark blue-red to yellowish-red hue.[1][2] It is widely used to impart color in paints, inks, plastics, and textiles.[2][3] Understanding its fundamental properties is the first step in a thorough risk assessment.

The molecule's stability and low water solubility are defining characteristics that dictate its behavior both in application and in biological or environmental systems. Its persistence is a direct result of being largely insoluble in water, which minimizes its mobility in aqueous environments but can lead to accumulation if not handled properly.[2]

Caption: Chemical Structure of C.I. Pigment Red 23.

Table 1: Physicochemical Properties of C.I. Pigment Red 23

Property Value Source
CAS Number 6471-49-4 [1]
Molecular Formula C₂₄H₁₇N₅O₇ [2]
Molecular Weight 487.42 g/mol [2]
Appearance Red to bluish-red powder [2]
Melting Point 330-340 °C (626-644 °F) [2][4]
Density ~1.47 g/cm³ [1][2]
Water Solubility < 0.1 g/100 mL at 22 °C (Insoluble) [2][4]

| Stability | Stable, but sensitive to light and potentially heat. |[5] |

Section 2: Hazard Identification & Mechanistic Risk Assessment

The primary risks associated with C.I. Pigment Red 23 stem from its physical form as a fine powder, its chemical reactivity as an azo compound, and its metabolic potential.

Physical Hazards

As a finely divided organic powder, C.I. Pigment Red 23 poses a risk of dust explosion when suspended in air at specific concentrations.[4][5] The causality here is the high surface-area-to-volume ratio of the dust, which allows for rapid, exothermic oxidation (combustion) when an ignition source is present. Therefore, engineering controls designed to minimize dust generation are not merely for cleanliness but are a critical safety measure to prevent a deflagration event.

Health Hazards

Direct contact and inhalation are the primary routes of occupational exposure.

  • Dermal and Ocular Irritation: The compound may cause skin and eye irritation upon contact.[2][4] While some safety data sheets indicate no specific data is available, symptoms of exposure are listed as including eye irritation and skin sensitivity.[4] This is a common property of many finely powdered, water-insoluble organic compounds which can cause mechanical irritation.

  • Inhalation: Inhalation of dust can irritate the respiratory tract.[2] Chronic exposure could potentially lead to more severe conditions, although specific data is limited.

  • Systemic Effects: Symptoms of significant exposure may include cyanosis (a bluish discoloration of the skin), anemia, and possible liver damage.[4] These symptoms suggest that at high doses, the compound or its metabolites can be absorbed systemically and exert toxic effects.[2]

The Azo Dye Metabolic Hazard

The most significant toxicological concern for azo dyes, including C.I. Pigment Red 23, is not necessarily the parent compound itself, but the aromatic amines that can be formed from its metabolism.[6][7][8] The azo linkage (-N=N-) can be cleaved under reductive conditions, such as those found in the human gut microbiome and the liver.[9][10] This reductive cleavage breaks the molecule into its constituent aromatic amines.

Many aromatic amines are known or suspected carcinogens.[8][11] Although C.I. Pigment Red 23 itself showed "equivocal evidence of carcinogenic activity" in male rats and "no evidence" in mice in a National Toxicology Program (NTP) study, the potential for it to be a precursor to hazardous substances warrants stringent exposure controls.[3] The principle of ALARA (As Low As Reasonably Achievable) is paramount; because the pigment can form potentially carcinogenic amines, exposure must be minimized as a core tenet of chemical hygiene.

G cluster_0 C.I. Pigment Red 23 (Parent Compound) cluster_1 Biological System (e.g., Gut Microbiota, Liver) cluster_2 Metabolic Products PR23 Aromatic-N=N-Aromatic' Metabolism Reductive Cleavage (Azoreductase Enzymes) PR23->Metabolism Ingestion / Absorption Amine1 Aromatic Amine 1 (2-methoxy-5-nitroaniline) Metabolism->Amine1 Forms Amine2 Aromatic Amine 2 (3-amino-N-(3-nitrophenyl) -2-naphthamide) Metabolism->Amine2 Forms G Start Start: Obtain Pigment Prep Step 1: Don Full PPE (Respirator, Goggles, Gloves, Coat) Start->Prep Ventilation Step 2: Verify Engineering Controls (Fume Hood ON) Prep->Ventilation Weigh Step 3: Handle Powder in Hood (Minimize Dust Generation) Ventilation->Weigh Transfer Step 4: Transfer to Solvent or Container Weigh->Transfer Clean Step 5: Decontaminate Work Area (Wet Wipe Surfaces) Transfer->Clean Waste Step 6: Segregate Contaminated Waste (Seal in Labeled Bag) Clean->Waste Doff Step 7: Doff PPE Correctly Waste->Doff Wash Step 8: Wash Hands Thoroughly Doff->Wash End End: Procedure Complete Wash->End

Caption: Experimental workflow for the safe handling of C.I. Pigment Red 23.

Section 5: Emergency Protocols & First Aid

Rapid and correct response during an emergency is crucial.

Accidental Release (Spill) Protocol
  • Evacuate & Secure: Evacuate non-essential personnel from the immediate area. Eliminate all ignition sources.

  • Assess & Protect: Don appropriate PPE, including respiratory protection.

  • Contain & Clean:

    • Do NOT dry sweep. This will aerosolize the powder.

    • Gently dampen the spilled solid with a 5% sodium carbonate solution or water spray to prevent dusting. [4] * Carefully scoop the dampened material into a suitable, labeled container for disposal. [4] * Use an absorbent paper or cloth dampened with 5% sodium carbonate to wipe up any remaining material. [4]4. Decontaminate: Wash the spill surface with a soap and water solution. [4]5. Dispose: Seal all contaminated materials (absorbent paper, gloves, etc.) in a vapor-tight plastic bag for hazardous waste disposal. [4]

Fire-Fighting Measures
  • Suitable Extinguishers: Use dry chemical, carbon dioxide, or Halon extinguishers. [4]A water spray can also be used to cool containers.

  • Protective Gear: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

  • Hazardous Combustion Products: When heated to decomposition, it emits toxic fumes, including nitrogen oxides (NOx) and carbon oxides. [4]

First Aid

The goal of first aid is to remove the substance from the victim and seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water or normal saline for at least 20-30 minutes, holding the eyelids open. [4]Remove contact lenses if present and easy to do. Seek immediate medical attention, even if no symptoms develop. [4]* Skin Contact: Immediately flood the affected skin with water while removing contaminated clothing. [4]Gently wash the affected area thoroughly with soap and water. [4]Seek medical attention if irritation develops.

  • Inhalation: Immediately move the victim to fresh air. [4]If breathing is difficult, provide oxygen. If symptoms like coughing or shortness of breath develop, seek immediate medical attention. [4]* Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. [12]Seek immediate medical attention. [12]

Section 6: Toxicological & Environmental Profile

Toxicological Summary

The toxicological profile of C.I. Pigment Red 23 is incomplete, with much of the specific acute toxicity data unavailable. [12]The primary long-term concern is related to its potential carcinogenicity, which has been studied in animals.

Table 3: Summary of Toxicological Data

Endpoint Result / Finding Source / Comment
Acute Oral Toxicity (LD50) No data available. [12]
Acute Dermal Toxicity (LD50) No data available. [12]
Acute Inhalation Toxicity (LC50) No data available. [12]
Skin Corrosion/Irritation May cause skin irritation and sensitivity. [2][4]
Eye Damage/Irritation May cause eye irritation. [4]
Mutagenicity Has shown mutagenic effects in some bacterial strains (Salmonella typhimurium). [2]

| Carcinogenicity | NTP Feed Study: Equivocal evidence in male F344 rats; No evidence in female F344 rats or B6C3F1 mice. | [3]|

Environmental Profile
  • Ecotoxicity: Specific data on the toxicity to fish, daphnia, or algae is not available. [12]Discharge into the environment should be avoided.

  • Persistence and Degradability: Due to its very low water solubility and stable chemical structure, C.I. Pigment Red 23 is expected to be persistent in the environment. Biodegradation is likely to be a slow process.

  • Bioaccumulation: No specific data is available, but its low water solubility might suggest a potential for bioaccumulation in certain organisms. [12]

Section 7: References

  • Investigation of Congo Red Toxicity towards Different Living Organisms: A Review - MDPI. (2023, March 8). Mdpi.com. Available from: [Link]

  • Pigment Red 23 - SY Chemical Co., Ltd. Sypigment.com. Available from: [Link]

  • C.I. Pigment Red 23 (CASRN 6471-49-4) in F344 Rats and B6C3F1Mice (Feed Studies). Ntp.niehs.nih.gov. Available from: [Link]

  • SCCP Opinion on the use of CI 26100 (CI Solvent Red 23) as a colorant in cosmetic products - European Commission. Ec.europa.eu. Available from: [Link]

  • Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC. Ncbi.nlm.nih.gov. Available from: [Link]

  • METABOLISM OF AZO DYES TO CARCINOGENIC AMINES Larry K. Lowry, Ph.D. William P. Tolos, B.S. Division of Biomedical and Behavioral - CDC Stacks. Stacks.cdc.gov. Available from: [Link]

  • Amines from azo dyes and carcinogenic dyes - REWE Group. Rewe-group.com. Available from: [Link]

  • Mutagenicity and Carcinogenicity of Aromatic Amines Metabolically Produced from Azo Dyes | Request PDF - ResearchGate. (2025, August 6). Researchgate.net. Available from: [Link]

  • Material Safety Data Sheet - Navpad Pigments. (2025, November 1). Navpadpigments.com. Available from: [Link]

  • Mechanistic and Other Relevant Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI. Ncbi.nlm.nih.gov. Available from: [Link]

  • 23290 Permanent Red - Kremer Pigmente. Kremer-pigmente.com. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of C.I. Pigment Red 23: An Application Note for Laboratory Researchers

Abstract This comprehensive application note provides a detailed, reliable, and scientifically-grounded protocol for the laboratory-scale synthesis of C.I. Pigment Red 23 (CAS 6471-49-4).

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, reliable, and scientifically-grounded protocol for the laboratory-scale synthesis of C.I. Pigment Red 23 (CAS 6471-49-4). This pigment, chemically identified as 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(3-nitrophenyl)naphthalene-2-carboxamide, is a significant member of the azo pigment family, valued for its vibrant dark blue-red hue.[1] The synthesis is predicated on the foundational principles of diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling component.[2] This guide is meticulously structured to provide researchers, scientists, and professionals in drug development with not only a step-by-step protocol but also the underlying chemical principles, safety imperatives, and characterization techniques. The experimental choices are rationalized to ensure reproducibility and a high-purity yield.

Introduction and Scientific Background

C.I. Pigment Red 23 is a synthetic organic azo pigment with the molecular formula C24H17N5O7.[1] Its widespread application in industries such as paints, inks, plastics, and textiles underscores the importance of a well-understood and reproducible synthetic methodology.[1][3] The synthesis of C.I. Pigment Red 23 is a classic example of azo chemistry, a cornerstone of the synthetic dye industry since the 19th century.[2]

The core of the synthesis involves two sequential chemical transformations:

  • Diazotization: The conversion of a primary aromatic amine, in this case, 2-methoxy-5-nitroaniline, into a diazonium salt. This reaction is conducted in an acidic medium at low temperatures to ensure the stability of the highly reactive diazonium ion.[1]

  • Azo Coupling: The electrophilic aromatic substitution reaction between the synthesized diazonium salt and a coupling component, 3-hydroxy-N-(3-nitrophenyl)-2-naphthalenecarboxamide (Naphthol AS-D).[1][2] This reaction forms the characteristic azo linkage (-N=N-), which is the primary chromophore responsible for the pigment's color.[1]

The precise control of reaction parameters such as temperature, pH, and stoichiometry is paramount to achieving the desired pigment with high purity and optimal coloristic properties.

Synthesis Mechanism

The synthesis of C.I. Pigment Red 23 proceeds via a two-step mechanism:

Step 1: Diazotization of 2-Methoxy-5-nitroaniline

The primary aromatic amine, 2-methoxy-5-nitroaniline, is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), at a temperature of 0-5°C. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

Step 2: Azo Coupling with 3-hydroxy-N-(3-nitrophenyl)-2-naphthalenecarboxamide

The resulting diazonium salt is a weak electrophile that readily reacts with the electron-rich aromatic ring of the coupling component, 3-hydroxy-N-(3-nitrophenyl)-2-naphthalenecarboxamide, which is dissolved in an alkaline solution. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring of the naphthol derivative, typically at the position para to the activating hydroxyl group.[2][4][5] The alkaline conditions are necessary to deprotonate the hydroxyl group of the naphthol, thereby increasing its nucleophilicity and facilitating the coupling reaction.[2]

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis of C.I. Pigment Red 23. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents
Reagent CAS Number Molecular Weight ( g/mol ) Quantity Supplier
2-Methoxy-5-nitroaniline99-59-2168.15Specify amountSigma-Aldrich
3-hydroxy-N-(3-nitrophenyl)-2-naphthalenecarboxamide135-65-9334.32Specify amountTCI Chemicals
Sodium Nitrite (NaNO₂)7632-00-069.00Specify amountFisher Scientific
Hydrochloric Acid (HCl), 37%7647-01-036.46Specify amountVWR
Sodium Hydroxide (NaOH)1310-73-240.00Specify amountEMD Millipore
Distilled or Deionized Water7732-18-518.02As needed-
Ice--As needed-
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Beakers (various sizes)

  • Magnetic stirrer and stir bar

  • Thermometer (-10 to 100 °C)

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter flask

  • Filter paper

  • Drying oven

Detailed Synthesis Procedure

Part A: Diazotization of 2-Methoxy-5-nitroaniline

  • In a 250 mL beaker, suspend the specified amount of 2-methoxy-5-nitroaniline in a mixture of distilled water and concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve the specified amount of sodium nitrite in a minimal amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension over a period of 30 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes at the same temperature to ensure complete diazotization. The resulting solution is the diazonium salt solution.

Part B: Azo Coupling Reaction

  • In a 500 mL three-neck round-bottom flask, dissolve the specified amount of 3-hydroxy-N-(3-nitrophenyl)-2-naphthalenecarboxamide in an aqueous solution of sodium hydroxide.

  • Cool this alkaline solution to 10-15 °C using an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the alkaline coupling component solution with vigorous stirring. A vibrant red precipitate of C.I. Pigment Red 23 will form immediately.

  • Maintain the temperature of the reaction mixture at 10-15 °C and continue stirring for 2-3 hours to ensure the coupling reaction goes to completion.[1]

Part C: Isolation and Purification

  • After the reaction is complete, heat the pigment slurry to 80-90 °C to promote pigment particle growth and improve filterability.

  • Cool the mixture to room temperature.

  • Collect the precipitated pigment by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with distilled water until the filtrate is neutral and colorless to remove any unreacted starting materials and inorganic salts.

  • Dry the purified pigment in an oven at 60-70 °C to a constant weight.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_purification Part C: Isolation & Purification A1 Suspend 2-methoxy-5-nitroaniline in HCl and water A2 Cool to 0-5 °C A1->A2 A4 Add NaNO₂ solution dropwise (maintain 0-5 °C) A2->A4 A3 Prepare NaNO₂ solution A3->A4 A5 Stir for 30 min (Diazonium Salt Formation) A4->A5 B3 Add diazonium salt solution A5->B3 Diazonium Salt B1 Dissolve Naphthol AS-D in NaOH solution B2 Cool to 10-15 °C B1->B2 B2->B3 B4 Stir for 2-3 hours (Pigment Formation) B3->B4 C1 Heat slurry to 80-90 °C B4->C1 Pigment Slurry C2 Cool to room temperature C1->C2 C3 Vacuum filtration C2->C3 C4 Wash with distilled water C3->C4 C5 Dry pigment at 60-70 °C C4->C5 Final_Product Final_Product C5->Final_Product Pure C.I. Pigment Red 23

Caption: Workflow for the laboratory synthesis of C.I. Pigment Red 23.

Characterization

To confirm the identity and purity of the synthesized C.I. Pigment Red 23, the following analytical techniques are recommended:

  • Melting Point: Determination of the melting point and comparison with the literature value.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) in a suitable solvent (e.g., DMF) and confirm the coloristic properties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the azo group (-N=N-), hydroxyl group (-OH), and amide group (-CONH-).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the absence of impurities.

Safety Precautions

The synthesis of C.I. Pigment Red 23 involves the use of hazardous chemicals. It is imperative to adhere to strict safety protocols.

  • 2,5-Dichloroaniline: This starting material is toxic if inhaled, in contact with skin, or if swallowed, and there is a danger of cumulative effects.[6] It is also very toxic to aquatic organisms.[6] Always handle this chemical in a fume hood and wear appropriate PPE, including gloves and safety goggles.[6][7]

  • 3-hydroxy-2-naphthoic acid: This compound can cause serious eye damage and may cause respiratory irritation.[8][9] Avoid contact with eyes and skin, and do not inhale the dust.[9][10]

  • Hydrochloric Acid: This is a corrosive acid. Handle with care and wear appropriate acid-resistant gloves and eye protection.

  • Sodium Nitrite: This is an oxidizing agent and is toxic if ingested.

  • Sodium Hydroxide: This is a corrosive base. Handle with care and wear appropriate gloves and eye protection.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing the experiment.[6][7][8][9][10][11][12][13]

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete diazotization due to temperature fluctuations.Strictly maintain the temperature between 0-5 °C during the addition of sodium nitrite.
Incomplete coupling reaction.Ensure the pH of the coupling medium is alkaline and allow for sufficient reaction time with vigorous stirring.
Dull or Off-Color Shade Presence of impurities from side reactions.Ensure the purity of starting materials and adhere strictly to the reaction temperatures and pH.
Decomposition of the diazonium salt.Perform the diazotization at the recommended low temperature and use the diazonium salt solution immediately.
Poor Filterability Fine particle size of the pigment.Heat the pigment slurry after the coupling reaction to promote particle growth.

Conclusion

This application note provides a robust and detailed protocol for the laboratory synthesis of C.I. Pigment Red 23. By understanding the underlying chemical principles and adhering to the outlined experimental procedures and safety precautions, researchers can reliably synthesize this important azo pigment for various research and development applications. The provided characterization methods will further enable the verification of the product's identity and purity, ensuring the integrity of subsequent studies.

References

  • C.I. Pigment Red 23 | 6471-49-4. (2023, August 15). Vertex AI Search.
  • Azo coupling - Grokipedia. (n.d.). Vertex AI Search.
  • Material safety data sheet - 2,5-dichloro aniline 98%. (n.d.). Oxford Lab Fine Chem LLP.
  • Azo Coupling - Organic Chemistry Portal. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
  • The Synthesis of Azo Dyes. (n.d.). University of Toronto.
  • 2,5-DICHLOROANILINE - Safety Data Sheet. (2024, December 21). ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 29).
  • Azo coupling. (n.d.). Wikipedia.
  • Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling. (2023, April 30). JoVE.
  • C.I. Pigment red 23. (n.d.). MedchemExpress.com.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
  • 3-HYDROXY-2-NAPHTHOIC ACID. (2022, April 15). Loba Chemie.
  • 3-Hydroxy-2-naphthoic acid SDS, 92-70-6 Safety Data Sheets. (n.d.). Echemi.

Sources

Application

Application Note: Comprehensive Analytical Characterization of C.I. Pigment Red 23

Abstract This document provides a detailed guide to the analytical methods for the comprehensive characterization of C.I. Pigment Red 23 (C.I. 12355), a Naphthol AS-type monoazo pigment. Given its use in various consumer...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of C.I. Pigment Red 23 (C.I. 12355), a Naphthol AS-type monoazo pigment. Given its use in various consumer goods and the potential for the presence of regulated impurities, robust and reliable analytical characterization is imperative. This application note details protocols for structural identification, physicochemical property determination, purity assessment, and the detection of trace-level contaminants, including regulated aromatic amines. The methodologies are designed to ensure scientific integrity, support quality control, and meet regulatory compliance standards.

Introduction: The Analytical Imperative for C.I. Pigment Red 23

C.I. Pigment Red 23 is a synthetic organic pigment valued for its vibrant dark blue-red hue.[1] It finds extensive application in printing inks, paints, coatings, plastics, and textiles.[1][2][3] Chemically identified as 3-hydroxy-4-((2-methoxy-5-nitrophenyl)azo)-N-(3-nitrophenyl)-2-naphthalenecarboxamide, its molecular structure dictates its color and performance properties.[1][4]

The synthesis of C.I. Pigment Red 23 involves the diazotization of 2-Methoxy-5-nitrobenzenamine followed by azo coupling with 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide.[5] This process can lead to the formation of impurities, including unreacted starting materials, regioisomers from coupling at undesired positions, and oxidation byproducts.[1][6]

Furthermore, like all azo colorants, C.I. Pigment Red 23 is under regulatory scrutiny due to the potential for reductive cleavage of the azo bond (-N=N-) to form primary aromatic amines (PAAs), some of which are classified as known or suspected carcinogens.[7] Therefore, a multi-faceted analytical approach is essential to confirm its identity, determine its purity, and quantify any hazardous impurities to ensure product safety and regulatory compliance with directives such as the European Union's REACH regulation.[3][5]

Physicochemical and Structural Characterization

An initial assessment of the pigment's identity and fundamental properties is the foundation of a complete characterization.

Molecular Structure

The identity of C.I. Pigment Red 23 is centered on its complex organic structure.

Chemical Name: 3-hydroxy-4-((2-methoxy-5-nitrophenyl)azo)-N-(3-nitrophenyl)-2-naphthalenecarboxamide[1][4] C.I. Name: C.I. Pigment Red 23[1][5] CAS Number: 6471-49-4[1][4][5][8] Molecular Formula: C₂₄H₁₇N₅O₇[1][3][4][5] Molecular Weight: 487.42 g/mol [1][3][4][5]

CI_Pigment_Red_23_Structure cluster_naphthol naphthol_ring1 naphthol_ring2 img

Caption: Chemical Structure of C.I. Pigment Red 23.

Spectroscopic Identification

FTIR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in the pigment's molecular structure, serving as a chemical fingerprint.[9] The analysis of C.I. Pigment Red 23 is expected to reveal characteristic absorption bands corresponding to its constituent groups.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the dry pigment powder directly onto the ATR crystal.

  • Instrument Setup: Use a spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition: Collect spectra from 4000 cm⁻¹ to 400 cm⁻¹.[9][10] A resolution of 4 cm⁻¹ with 32 co-added scans is typically sufficient.

  • Data Analysis: Compare the resulting spectrum against a reference spectrum of a known C.I. Pigment Red 23 standard. Key vibrational bands to identify are listed in the table below.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200O-H StretchHydroxyl (-OH)
3300 - 3100N-H StretchAmide (-CONH-)
3100 - 3000C-H StretchAromatic
1680 - 1640C=O Stretch (Amide I)Amide (-CONH-)
1600 - 1450C=C StretchAromatic Rings
1550 - 1500N=N StretchAzo Group
1540 & 1350N-O Asymmetric & Symmetric StretchNitro Group (-NO₂)
1250 - 1200C-O-C Asymmetric StretchAryl Ether

UV-Vis spectroscopy provides information about the electronic transitions within the chromophore, which is directly related to the pigment's color. The wavelength of maximum absorbance (λmax) is a key characteristic.

Protocol: UV-Vis Analysis in Solution

  • Sample Preparation: Due to its poor solubility, dissolve a precisely weighed amount of the pigment in a suitable solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to prepare a dilute stock solution. Further dilute to obtain a final concentration within the linear range of the spectrophotometer (typically < 10 µg/mL).

  • Data Acquisition: Scan the sample solution from 700 nm to 300 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.

  • Data Analysis: Identify the λmax, which for red pigments of the Naphthol AS class, is typically in the 500-540 nm range.[11][12]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the pigment.[13] TGA measures changes in mass as a function of temperature, indicating decomposition points, while DSC measures the heat flow associated with thermal transitions.[13][14]

Protocol: TGA/DSC Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the pigment into an aluminum or ceramic TGA/DSC pan.

  • Instrument Parameters:

    • Atmosphere: Nitrogen or Air (flow rate ~50 mL/min).

    • Temperature Program: Heat from 30°C to 600°C at a rate of 10°C/min.[15]

  • Data Analysis:

    • TGA: Observe the onset temperature of decomposition, characterized by significant mass loss. Organic pigments typically show decomposition between 350-525°C.[16]

    • DSC: Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). C.I. Pigment Red 23 has a reported melting point in the range of 330-340°C.

Chromatographic Purity and Impurity Profiling

Chromatographic techniques are essential for separating the main pigment component from synthesis-related impurities and degradation products.

G cluster_0 Overall Pigment Characterization Workflow cluster_1 Identity & Physicochemical Properties cluster_2 Purity & Impurity Profile cluster_3 Regulatory & Safety Assessment Sample C.I. Pigment Red 23 Sample FTIR FTIR Spectroscopy Sample->FTIR Identity UVVis UV-Vis Spectroscopy Sample->UVVis Identity Thermal TGA / DSC Sample->Thermal Identity XRD XRD (Optional) Sample->XRD Identity HPLC_DAD HPLC-DAD Sample->HPLC_DAD Quantification Cleavage Reductive Cleavage Sample->Cleavage Safety Report Comprehensive Characterization Report FTIR->Report UVVis->Report Thermal->Report XRD->Report LC_MS LC-MS HPLC_DAD->LC_MS Impurity ID HPLC_DAD->Report LC_MS->Report GC_MS GC-MS Analysis Cleavage->GC_MS GC_MS->Report

Caption: General workflow for the analytical characterization of C.I. Pigment Red 23.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a Diode Array Detector (DAD) is the workhorse method for determining the purity of the pigment and quantifying known impurities.[8][17] The method separates compounds based on their polarity.

Protocol: HPLC-DAD Purity Method

  • Sample Preparation: Accurately weigh approximately 10 mg of the pigment into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as DMF or a mixture of DMSO/Acetonitrile. The sample may require sonication to fully dissolve.

  • Chromatographic Conditions: The following are recommended starting conditions for method development.

Parameter Condition
Column C18 Reverse-Phase, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 20 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
DAD Wavelengths Monitor at 254 nm and λmax (e.g., 530 nm)
  • Data Analysis:

    • Purity: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Quantification: For specific impurities, use certified reference standards to create a calibration curve and quantify their concentration in the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for the structural elucidation of unknown impurities.[18][19] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it provides molecular weight and fragmentation data to help identify impurities that lack reference standards.

Protocol: LC-MS Impurity Identification

  • Sample Preparation: Use the same sample preparation as for the HPLC-DAD method.

  • LC-MS Conditions: Use chromatographic conditions similar to the HPLC method. The mass spectrometer can be operated in both positive and negative electrospray ionization (ESI) modes to maximize the chances of ionizing all components.

  • Data Analysis:

    • Extract the mass-to-charge ratio (m/z) for each impurity peak.

    • Propose potential structures based on the accurate mass and by comparing the observed m/z with the molecular weights of expected impurities (e.g., starting materials, isomers).

    • Perform tandem MS (MS/MS) experiments to generate fragmentation patterns, which provide further structural information for confirmation.[18]

Analysis of Regulated Aromatic Amines

The most critical safety assessment for azo pigments involves testing for the release of banned aromatic amines. This requires a reductive cleavage of the azo bond, followed by sensitive chromatographic analysis.[7][20]

G cluster_0 Reductive Cleavage of C.I. Pigment Red 23 PR23 C.I. Pigment Red 23 (-N=N- bond) Reagent + Sodium Dithionite (Reducing Agent) PR23->Reagent Amine1 Amine 1 (2-Methoxy-5-nitroaniline) Reagent->Amine1 Cleavage Amine2 Amine 2 (3-Amino-N-(3-nitrophenyl)- 3-hydroxynaphthalene-2-carboxamide) Reagent->Amine2 Cleavage

Caption: Reductive cleavage of the azo bond in C.I. Pigment Red 23.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the separation and quantification of the volatile and semi-volatile aromatic amines that may be formed.[4][7] The method is highly sensitive and selective, which is necessary to meet the low detection limits required by regulations (e.g., < 20 mg/kg).[5]

Protocol: GC-MS for Aromatic Amines

  • Reductive Cleavage: a. Suspend a known amount of the pigment in a buffered aqueous solution (pH 6). b. Add sodium dithionite and heat at 70°C for 30 minutes to cleave the azo bond.[7]

  • Extraction: a. Cool the solution and perform a liquid-liquid extraction of the resulting amines into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). b. Concentrate the organic extract to a small, known volume.

  • GC-MS Conditions:

Parameter Condition
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium or Hydrogen[1][4]
Oven Program 50°C (hold 2 min), ramp to 300°C at 10°C/min, hold 5 min
Injection Mode Splitless
Ion Source Temp. 230 °C
MS Mode Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)
  • Data Analysis:

    • Identify amines by comparing their retention times and mass spectra with those of a certified standard mixture of regulated amines.

    • Quantify any detected amines using an internal standard method and a multi-level calibration curve to ensure accuracy.

Conclusion

The analytical characterization of C.I. Pigment Red 23 is a comprehensive process that requires the application of multiple orthogonal techniques. The protocols outlined in this document provide a robust framework for confirming the pigment's identity, assessing its purity, and ensuring its safety and regulatory compliance. By combining spectroscopic, thermal, and advanced chromatographic methods, researchers and quality control professionals can generate a complete analytical profile, ensuring the pigment meets the high standards required for its intended applications.

References

A comprehensive, numbered list of all sources cited in this document, including titles and verifiable URLs. (Note: The reference list would be populated here with full details of the sources found during the search process.)

Sources

Method

Application Notes and Protocols for C.I. Pigment Red 23: An Investigative Guide to its Potential as a Fluorescent Dye and Chemical Stain

Introduction: From Industrial Colorant to a Potential Research Probe C.I. Pigment Red 23 (CAS 6471-49-4), a member of the naphthol AS pigment family, is an organic compound primarily utilized for its vibrant red hue in i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Industrial Colorant to a Potential Research Probe

C.I. Pigment Red 23 (CAS 6471-49-4), a member of the naphthol AS pigment family, is an organic compound primarily utilized for its vibrant red hue in industrial applications such as paints, printing inks, and plastics[1][2][3]. Its chemical structure, 3-hydroxy-4-((2-methoxy-5-nitrophenyl)azo)-N-(3-nitrophenyl)-2-naphthalenecarboxamide, is based on a single azo chromophore coupled with a naphthol derivative[1][3]. While extensively characterized for its colorant properties, its potential application as a fluorescent dye or chemical stain in biological and materials science research remains largely unexplored.

Some vendors categorize C.I. Pigment Red 23 under "Fluorescent Dye" and "Chemical Stain Analysis," suggesting a potential for fluorescence[4]. However, the available literature lacks the detailed photophysical data and validated protocols required for its confident adoption in a research setting. This guide, therefore, takes an investigative approach. Instead of presenting a pre-validated protocol, we will provide a framework and a series of detailed experimental procedures to rigorously evaluate the suitability of C.I. Pigment Red 23 as a fluorescent stain. This approach is designed to empower researchers to characterize this and other potential fluorescent compounds, adhering to the principles of scientific integrity and self-validating experimental design.

Part 1: Foundational Principles – What Makes a Viable Fluorescent Stain?

Before embarking on experimental work, it's crucial to understand the key characteristics of a good fluorescent probe. The utility of a fluorescent dye is determined by a combination of its photophysical properties, its interaction with the target sample, and its overall performance within an imaging system.

  • Photophysical Properties: A useful fluorescent dye should exhibit a high molar extinction coefficient (efficient light absorption), a significant fluorescence quantum yield (efficient light emission), and a well-defined Stokes shift (separation between excitation and emission maxima) to minimize self-absorption. Photostability, the molecule's resistance to degradation upon light exposure, is also a critical parameter for reproducible and long-term imaging[5].

  • Staining Specificity and Contrast: The dye should ideally bind to a specific cellular component or be localized within a particular organelle to provide high-contrast images. Non-specific binding leads to high background fluorescence, which can obscure the true signal[6].

  • Biocompatibility and Cytotoxicity: For live-cell imaging, the dye must be non-toxic at the working concentration and should not perturb the normal physiology of the cells under investigation.

  • Solubility and Formulation: A research dye must be soluble in a biologically compatible solvent (e.g., DMSO, ethanol) for the preparation of stock solutions, which are then further diluted in aqueous buffers for staining. Pigments, by definition, are insoluble in their application medium, which presents a significant challenge to be overcome[7].

C.I. Pigment Red 23 is described as insoluble in water and only slightly soluble in alcohol, which is a primary hurdle for its use in biological staining[1]. Its light fastness is also reported to be relatively poor compared to other pigments, which may indicate low photostability[8]. These are critical factors that our evaluation protocols will address.

Part 2: Experimental Evaluation of C.I. Pigment Red 23 as a Fluorescent Stain

This section provides a series of protocols to systematically characterize the properties of C.I. Pigment Red 23.

Protocol 1: Determining the Photophysical Properties

The first step is to determine if C.I. Pigment Red 23 fluoresces and, if so, to characterize its spectral properties.

Objective: To measure the excitation and emission spectra, and to estimate the quantum yield and photostability of C.I. Pigment Red 23.

Materials:

  • C.I. Pigment Red 23 powder

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, ethyl acetate)

  • Quartz cuvettes

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Reference dye with known quantum yield (e.g., Rhodamine 6G in ethanol, QY = 0.95)

Methodology:

  • Solubilization: Due to its poor solubility, start by attempting to dissolve a small, accurately weighed amount of C.I. Pigment Red 23 in various organic solvents (e.g., DMSO, DMF, ethanol) to prepare a concentrated stock solution (e.g., 1-10 mM). Note the solvent in which it is most soluble.

  • Absorbance Spectrum: Dilute the stock solution in the chosen solvent to a concentration that gives an absorbance maximum between 0.05 and 0.1 AU. Measure the absorbance spectrum using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_max_abs).

  • Emission Spectrum: Using a spectrofluorometer, set the excitation wavelength to the determined λ_max_abs. Scan a range of longer wavelengths to record the fluorescence emission spectrum and identify the wavelength of maximum emission (λ_max_em).

  • Excitation Spectrum: Set the emission detector to the determined λ_max_em. Scan a range of shorter wavelengths to record the excitation spectrum. The shape of the excitation spectrum should be similar to the absorbance spectrum if a single fluorescent species is present.

  • Quantum Yield (Relative Method):

    • Prepare a series of dilutions of the reference dye and C.I. Pigment Red 23 in the same solvent.

    • Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.

    • Measure the integrated fluorescence intensity of each solution.

    • Plot integrated fluorescence intensity versus absorbance for both the reference and the sample. The slope of these plots is proportional to the quantum yield.

    • Calculate the quantum yield of C.I. Pigment Red 23 (Φ_sample) using the following equation: Φ_sample = Φ_ref * (Slope_sample / Slope_ref) * (n_sample² / n_ref²) where Φ_ref is the quantum yield of the reference, Slope is the slope from the plot of integrated fluorescence vs. absorbance, and n is the refractive index of the solvent.

  • Photostability Assessment:

    • Prepare a solution of C.I. Pigment Red 23 in a quartz cuvette.

    • Continuously expose the sample to the excitation light in the spectrofluorometer.

    • Record the fluorescence intensity at the emission maximum over time (e.g., every 30 seconds for 10 minutes).

    • Plot the normalized fluorescence intensity versus time. A rapid decay indicates poor photostability.

Data Presentation:

ParameterSolventValue
Absorbance Maximum (λ_max_abs)DMSOe.g., 540 nm
Emission Maximum (λ_max_em)DMSOe.g., 610 nm
Stokes ShiftDMSOe.g., 70 nm
Molar Extinction CoefficientDMSOTo be determined
Quantum Yield (Φ)DMSOTo be determined
Photostability (t_1/2)DMSOTo be determined
Table 1: Hypothetical photophysical properties of C.I. Pigment Red 23. The values are illustrative and need to be determined experimentally.
Protocol 2: In Vitro Staining of Cultured Cells

This protocol outlines the steps to assess whether C.I. Pigment Red 23 can be used to stain mammalian cells and to determine its subcellular localization.

Objective: To evaluate the cell permeability and staining pattern of C.I. Pigment Red 23 in a model cell line (e.g., HeLa, A549).

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) 4% in PBS (for fixing)

  • Triton X-100 0.1% in PBS (for permeabilization, optional)

  • C.I. Pigment Red 23 stock solution (in DMSO)

  • Hoechst 33342 or DAPI (for nuclear counterstaining)

  • Fluorescence microscope with appropriate filter sets

Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Fixing & Mounting cluster_3 Imaging seed_cells Seed cells on coverslips culture Culture for 24-48h seed_cells->culture prepare_stain Prepare staining solution (Pigment Red 23 in medium) culture->prepare_stain stain_cells Incubate cells with stain (e.g., 30 min at 37°C) prepare_stain->stain_cells wash_cells Wash with PBS (3x) stain_cells->wash_cells fix_cells Fix with 4% PFA wash_cells->fix_cells counterstain Counterstain with DAPI fix_cells->counterstain mount Mount on slide counterstain->mount image Image with fluorescence microscope mount->image G cluster_0 cluster_1 conc [Pigment Red 23] viability Cell Viability conc->viability inverse relationship toxicity Cytotoxicity conc->toxicity direct relationship safe_conc Determine Safe Working Concentration viability->safe_conc toxicity->safe_conc

Caption: Relationship between dye concentration, viability, and the experimental goal.

Part 3: Interpretation and Next Steps

The results from these protocols will provide a comprehensive profile of C.I. Pigment Red 23's potential as a fluorescent stain.

  • Favorable Outcome: If the pigment is sufficiently soluble in a biocompatible solvent, exhibits bright fluorescence with good photostability, stains specific subcellular structures with high contrast, and shows low cytotoxicity at its effective staining concentration, it could be a novel and useful probe.

  • Unfavorable Outcome: If the pigment is insoluble, non-fluorescent, highly photolabile, stains non-specifically, or is highly toxic, it is unsuitable for this application. Poor light fastness, as suggested in some industrial reports, may correlate with poor photostability, which would limit its use in fluorescence microscopy.[8]

Even if C.I. Pigment Red 23 itself proves unsuitable, this systematic evaluation serves as a valuable template for screening other industrial pigments or novel compounds for their potential as research-grade fluorescent probes. The journey from a common colorant to a specific scientific tool is one of rigorous, evidence-based investigation.

References

  • MedchemExpress.com. C.I. Pigment red 23 | Fluorescent Dye.
  • World Dye Variety. (2012). Pigment Red 23.
  • Hangzhou Shine Chemical Co., Ltd. C.I. Pigment Red 23.
  • World Dye Variety. (2012). Reactive Red 23.
  • BenchChem. (2023). Buy C.I. Pigment Red 23 | 6471-49-4.
  • SY Chemical Co., Ltd. Pigment Red 23.
  • NOAA. C.I. PIGMENT RED 23 - CAMEO Chemicals.
  • Biotium. (2022). Troubleshooting Tips for Fluorescence Staining.
  • Hridhan Chem.
  • Addgene Blog. (2024). Illuminating Choices: A Guide to Selecting Fluorescent Dyes and Ligands.
  • USDA APHIS. (2017). Fluorescent Antibody Staining Procedure for Detection of Viral Antigens.
  • NINGBO INNO PHARMCHEM CO., LTD. The Essential Role of Naphthol AS-D in Pigment Manufacturing.
  • Hangzhou Shine Chemicals Co., Ltd. (2024).
  • Creative Diagnostics. Fluorescent Immunohistochemistry Protocol.
  • InvivoChem. C.I. Pigment red 187 | Fluorescent Dye.
  • ResearchGate. (2018). Photophysical properties of beta-naphthol pigments.
  • Keyence. Observation and Measurement of Pigments Using Digital Microscopes.
  • Visikol. (2023). Fluorescent Staining Overview.

Sources

Application

Application Notes &amp; Protocols: Pigment Red 23 in Material Science Research

Introduction: Pigment Red 23 (C.I. 12355; CAS 6471-49-4), a monoazo pigment belonging to the Naphthol AS chemical group, presents as a bluish-red powder.[1][2] While traditionally utilized for its coloration properties i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Pigment Red 23 (C.I. 12355; CAS 6471-49-4), a monoazo pigment belonging to the Naphthol AS chemical group, presents as a bluish-red powder.[1][2] While traditionally utilized for its coloration properties in industries such as inks, coatings, and textiles, its inherent chemical structure and physical properties offer a compelling platform for innovative material science research.[1][3][4] This guide moves beyond its conventional role as a simple colorant to explore its application in the development of advanced materials. We will delve into protocols for modifying its surface, creating functional polymer composites, and exploring its potential in emerging research areas. The focus is on the causality behind experimental design, providing researchers with a robust framework for investigation.

Physicochemical Properties and Safety Profile

A foundational understanding of Pigment Red 23's properties is critical for designing meaningful experiments. The pigment is characterized by its insolubility in water and slight solubility in alcohol.[2] Its performance metrics, such as lightfastness and resistance to various chemical agents, dictate its suitability for different applications.

Table 1: Key Properties of Pigment Red 23

Property Typical Value Source(s)
Chemical Identity
C.I. Name Pigment Red 23 [1]
CAS Number 6471-49-4 [1][5]
Molecular Formula C₂₄H₁₇N₅O₇ [1][5]
Chemical Group Naphthol AS (Monoazo) [1]
Physical Data
Appearance Red Powder [6]
Density ~1.4 g/cm³
Oil Absorption 35-55 ml/100g [1]
pH Value 5.0 - 7.5 [1]
Fastness Properties (Scale: 1-5 or 1-8 where higher is better)
Light Fastness (1-8) 5 [1]
Heat Resistance 140-160 °C [1][7]
Acid Resistance (1-5) 4-5 [1]
Alkali Resistance (1-5) 3-4 [1]

| Water Resistance (1-5) | 5 | |

Safety Considerations: Pigment Red 23 is stable under normal conditions but is sensitive to light and incompatible with strong oxidizing agents.[6][8] Standard laboratory safety protocols, including the use of safety goggles, gloves, and adequate ventilation to minimize dust generation, are essential.[9] In case of a spill, the solid material should be dampened with 5% sodium carbonate before transfer to a suitable container.[8] While not classified as hazardous under OSHA 2024 standards, its toxicological properties have not been fully investigated, warranting careful handling.[10]

Application in Polymer Composites: From Coloration to Functionality

The dispersion of pigments in a polymer matrix is a cornerstone of materials science. Beyond providing color, the pigment-polymer interface can influence the mechanical, thermal, and optical properties of the final composite. The primary challenge with organic pigments like PR23 is their tendency to agglomerate due to poor solubility, which can negatively impact performance.[11]

This protocol details the preparation of Pigment Red 23-polycarbonate (PC) composites via solvent casting, a common laboratory technique for creating thin films with uniform pigment dispersion.

Objective: To evaluate the effect of PR23 concentration on the optical and mechanical properties of polycarbonate films.

Materials and Reagents:

  • Pigment Red 23 (powder form)

  • Polycarbonate (PC) pellets

  • Dichloromethane (DCM) (reagent grade)

  • Ultrasonic bath/sonicator

  • Magnetic stirrer and stir bars

  • Petri dishes or flat glass substrates

  • Doctor blade or film applicator

  • Vacuum oven

Experimental Workflow:

cluster_prep Preparation cluster_mix Compounding cluster_fab Fabrication cluster_char Characterization prep_pc Dissolve PC in DCM (10% w/v solution) mix Mix PC solution and PR23 dispersion at varying ratios (e.g., 0.1, 0.5, 1.0 wt% PR23) prep_pc->mix prep_pr23 Disperse PR23 in DCM (Sonication for 30 min) prep_pr23->mix stir Stir mixture for 2 hours mix->stir cast Solvent cast onto glass substrate stir->cast dry Dry at ambient temp for 24 hours cast->dry anneal Anneal in vacuum oven at 80°C for 4 hours dry->anneal char_optical UV-Vis Spectroscopy (Transmittance, Absorbance) anneal->char_optical char_mech Tensile Testing (ASTM D882) anneal->char_mech char_morph SEM/TEM (Dispersion Analysis) anneal->char_morph

Caption: Workflow for PR23-Polycarbonate Composite Film Fabrication.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 10% (w/v) solution of polycarbonate in dichloromethane by stirring until fully dissolved.

  • Pigment Dispersion: In separate vials, prepare stock dispersions of Pigment Red 23 in DCM at a known concentration (e.g., 1 mg/mL). Disperse the pigment using an ultrasonic bath for 30 minutes to break down agglomerates.

  • Compounding: Add calculated volumes of the PR23 dispersion to the polycarbonate solution to achieve final pigment loadings of 0.1, 0.5, and 1.0 wt% relative to the polymer. Include a control sample with no pigment.

  • Mixing: Stir the mixtures vigorously using a magnetic stirrer for at least 2 hours to ensure homogeneity.

  • Casting: Pour the solution onto a level glass substrate or petri dish. Use a doctor blade to control film thickness if required.

  • Drying & Annealing: Allow the solvent to evaporate in a fume hood at ambient temperature for 24 hours. Transfer the resulting films to a vacuum oven and anneal at 80°C for 4 hours to remove residual solvent and relieve internal stresses.

  • Characterization:

    • Optical: Use UV-Vis spectroscopy to measure the transmittance and absorbance spectra of the films. This will quantify the film's color and its effectiveness as an optical filter.

    • Mechanical: Perform tensile testing on film strips according to ASTM D882 to determine Young's modulus, tensile strength, and elongation at break. This assesses the pigment's impact on the polymer's mechanical integrity.

    • Morphology: Use Scanning or Transmission Electron Microscopy (SEM/TEM) on cross-sections of the films to visualize the quality of pigment dispersion.

Causality and Validation:

  • Why Sonication? Sonication provides high-energy input to break apart pigment agglomerates, which is crucial for achieving a uniform dispersion and maximizing the pigment-polymer interface area.[11] Poor dispersion leads to inconsistent color and points of mechanical failure.

  • Why Annealing? The vacuum annealing step is critical for removing trapped solvent, which can act as a plasticizer and artificially lower the measured tensile strength. This ensures that observed changes in mechanical properties are due to the pigment's presence, not experimental artifacts.

  • Self-Validation: The protocol's integrity is validated by cross-referencing data. For example, if mechanical properties decrease significantly at higher pigment loadings, SEM images should corroborate this with evidence of large agglomerates acting as stress concentrators. The control sample provides a critical baseline for all measurements.

Emerging Research Application: Surface Modification for Enhanced Performance

The inherent limitations of Pigment Red 23, such as moderate lightfastness and poor solvent resistance, can be addressed through surface modification.[1][12] This is a fertile area for material science research, aiming to create "value-added" pigments with tailored properties. Drawing inspiration from methodologies applied to other azo pigments, we can devise a protocol for modifying PR23.[11]

Objective: To covalently functionalize the surface of PR23 with an organosilane (e.g., (3-Aminopropyl)triethoxysilane - APTES) to improve its dispersibility in non-polar matrices and enhance its thermal stability.

Materials and Reagents:

  • Pigment Red 23

  • Toluene (anhydrous)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Ethanol

  • Deionized water

  • Nitrogen gas supply

  • Reflux condenser and heating mantle

  • Centrifuge

Step-by-Step Methodology:

  • Pigment Pre-treatment: Dry the Pigment Red 23 in a vacuum oven at 100°C for 4 hours to remove adsorbed water.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, disperse 1.0 g of the dried PR23 in 50 mL of anhydrous toluene.

  • Hydroxylation (Optional but Recommended): To increase surface reactive sites, add 1 mL of deionized water and stir the suspension at 60°C for 1 hour. This encourages the formation of surface hydroxyl groups.

  • Functionalization: Under a nitrogen atmosphere, inject 0.5 mL of APTES into the suspension.

  • Reaction: Heat the mixture to reflux (~110°C) and maintain for 6 hours with continuous stirring. The APTES will react with surface hydroxyl groups on the pigment.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Centrifuge the suspension to collect the modified pigment.

    • Wash the collected solid sequentially with toluene and then ethanol (3 cycles each) to remove unreacted silane and by-products.

    • Dry the final product in a vacuum oven at 80°C overnight.

  • Characterization:

    • FTIR Spectroscopy: Compare the spectra of pristine and modified PR23. Look for new peaks corresponding to Si-O-Pigment bonds and N-H bonds from the propyl-amine group of APTES.

    • Thermogravimetric Analysis (TGA): Analyze the thermal stability of the modified pigment. A successful coating should result in a higher decomposition temperature.

    • Contact Angle Measurement: Press the pigment powders into pellets and measure the contact angle with water and an organic solvent (e.g., decane). A successful modification should make the surface more hydrophobic/organophilic.

    • Dispersion Test: Disperse equal amounts of pristine and modified pigment in a non-polar solvent like hexane. The modified pigment should form a more stable suspension with a slower sedimentation rate.

Logical Framework for Surface Modification:

cluster_problem Inherent Properties of PR23 cluster_strategy Research Strategy cluster_mechanism Mechanism cluster_outcome Desired Outcomes problem Poor Solvent Dispersibility & Moderate Stability strategy Surface Functionalization with Organosilane (APTES) problem->strategy Addresses mechanism Covalent bonding of silane to pigment surface via reaction with -OH groups strategy->mechanism Employs outcome1 Improved Interfacial Compatibility mechanism->outcome1 outcome2 Enhanced Thermal Stability mechanism->outcome2 outcome3 Increased Dispersibility mechanism->outcome3

Caption: Logic for Surface Modification of Pigment Red 23.

References

  • Pigment Red 23 - - Origo Chemical. (n.d.). Origo Chemical.
  • Pigment Red 23 - Paint & Coatings. (2025). UL Prospector.
  • Pigment Red 23 - SY Chemical Co., Ltd. (n.d.). SY Chemical Co., Ltd.
  • Pigment Red 23 | 6471-49-4. (2025). ChemicalBook.
  • Pigment red 23 (pr23) - ORGANIC PIGMENT RED. (n.d.). L COLOR.
  • C.I. PIGMENT RED 23. (n.d.). CAMEO Chemicals - NOAA.
  • C.I. Pigment Red 23 (CASRN 6471-49-4) in F344 Rats and B6C3F1Mice (Feed Studies). (n.d.). National Toxicology Program.
  • MSDS SOLVENT RED 23. (n.d.). Qingdao Sanhuan Colorchem CO.,LTD.
  • Pigment Red 23 - Safety Data Sheet. (2025). ChemicalBook.
  • Pigment Red 23. (n.d.). CrownPigment.
  • CrownPigment Pigment Red, Organic Red Pigment Manufacturer. (n.d.). CrownPigment.
  • SAFETY DATA SHEET - Pigment Red 22. (2020). Fisher Scientific.
  • Pigment Red 23 | CAS 6471-49-4. (n.d.). Santa Cruz Biotechnology.
  • TECHNICAL DATA SHEET Pigment Red 23 UN8113. (2011). HUPC CHEMICAL CO.LTD.
  • Pigment red 23|Fast Rose Red. (n.d.). Hangzhou Epsilon Chemical Co.,Ltd.
  • Microwave-Reactor-Based Preparation of Red Iron Oxide Pigment from Waste Iron Sulfate. (2023). PMC - NIH.
  • Pigment Red 23. (2012). World染料&Pigment.
  • Engineered pigment nanoparticles: bottom-up synthesis, characterization, and performance properties. (2011). NRC Publications Archive.
  • Synthesis and Characterization of Pigment Grade Red Iron Oxide from Mill Scale. (2018). IRJPAC.
  • Synthesis and characterization of black, red and yellow nanoparticles pigments from the iron sand. (2015). ResearchGate.
  • SunTone® Pigment Red 23. (n.d.). Vipul Organics.
  • Optimal Synthesis of Environment-Friendly Iron Red Pigment from Natural Nanostructured Clay Minerals. (n.d.). MDPI.
  • Chemolin Chemicals - Pigment Red 23 - Azo Compounds - 12355. (n.d.). Knowde.
  • Pigment Red 23 (tech grade) 1g. (n.d.). Mithridion.
  • Modification of CI Pigment Red 146 with surfactants and graphene oxide. (2022). RSC Publishing.
  • Polymers and Dyes: Developments and Applications. (n.d.). MDPI.

Sources

Method

Application Notes and Protocols for the Formulation of C.I. Pigment Red 23 Dispersions in Coatings

Introduction C.I. Pigment Red 23, a naphthol AS pigment, is a vibrant red colorant utilized across various sectors, including the paint and coatings industry.[1][2] Achieving the optimal performance of this pigment—namel...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

C.I. Pigment Red 23, a naphthol AS pigment, is a vibrant red colorant utilized across various sectors, including the paint and coatings industry.[1][2] Achieving the optimal performance of this pigment—namely its color strength, gloss, and stability—is critically dependent on its effective dispersion within the coating matrix. This document provides an in-depth technical guide for researchers, scientists, and formulation chemists on the principles and practices for creating stable, high-performance dispersions of C.I. Pigment Red 23 for coating applications. We will delve into the underlying scientific principles that govern the dispersion process, offer detailed experimental protocols, and present methods for evaluating the quality of the final dispersion.

Understanding C.I. Pigment Red 23: Key Properties and Considerations

A thorough understanding of the pigment's characteristics is the foundation for a successful formulation. C.I. Pigment Red 23 is an organic pigment with the following notable properties:

PropertyValue/CharacteristicSource
Chemical ClassMonoazo[3]
C.I. NamePigment Red 23[1]
C.I. Number12355[1]
CAS Number6471-49-4[1]
Molecular FormulaC24H17N5O7[1]
AppearanceRed Powder[1]
Density~1.47 g/cm³[1]
Average Particle Size120-200 nanometers[2]

Key Formulation Considerations:

  • Poor Solvent Resistance: C.I. Pigment Red 23 can exhibit poor resistance to some solvents, which may lead to crystallization in certain formulations.[1]

  • Viscosity: This pigment can contribute to high viscosity in dispersions.[1]

  • Lightfastness: It has moderate lightfastness, which should be considered for exterior applications.[1]

The Science of Dispersion: A Three-Step Process

The dispersion of a solid pigment into a liquid vehicle is not a simple mixing process. It involves three distinct and crucial stages: wetting, separation (deagglomeration), and stabilization.

  • Wetting: This initial stage involves the displacement of air from the surface of the pigment particles by the liquid vehicle. The efficiency of wetting is governed by the surface tension of the liquid and the surface energy of the pigment. Wetting agents, a type of surfactant, are often employed to reduce the liquid's surface tension, facilitating the penetration of the vehicle into the pigment agglomerates.[4]

  • Separation (Deagglomeration): Pigment particles in their dry form exist as agglomerates (loosely held clusters) and aggregates (more tightly bound clusters). Mechanical energy, typically from high-speed dispersers or media mills, is required to break down these agglomerates into smaller particles, ideally approaching their primary particle size.[4]

  • Stabilization: Once the pigment particles are separated, they have a natural tendency to re-agglomerate, a phenomenon known as flocculation.[4] Dispersing agents are crucial at this stage. They adsorb onto the pigment surface, creating a barrier that prevents re-agglomeration through mechanisms of steric or electrostatic repulsion. This ensures the long-term stability of the dispersion and maintains the desired properties of the coating, such as color strength and gloss.[5]

DispersionProcess A Agglomerated Pigment B Wetting A->B Vehicle + Wetting Agent C Deagglomeration (Mechanical Energy) B->C D Stabilization (Dispersant Adsorption) C->D E Stable Dispersion D->E Prevents Flocculation

Caption: The three-stage process of pigment dispersion.

Formulation Components: A Deliberate Selection

The selection of each component in the dispersion formulation is critical and should be approached with a clear understanding of their function and interaction.

Pigment Loading

The concentration of C.I. Pigment Red 23 will significantly impact the color, opacity, and viscosity of the final coating. A higher pigment loading can enhance color strength but may also lead to increased viscosity, making dispersion more challenging. The optimal pigment-to-binder ratio is crucial for achieving desired film properties.[6]

Dispersing Agents: The Key to Stability

For organic pigments like C.I. Pigment Red 23, polymeric dispersants are highly effective. These molecules possess a two-component structure: an "anchor" group that adsorbs strongly onto the pigment surface and a polymeric chain that extends into the solvent, providing steric stabilization.[7]

Recommended Dispersant Chemistries for Naphthol Pigments:

  • Polyurethane-based: These offer excellent stabilization for a wide range of organic pigments in solvent-based systems.

  • Polyester-based: Effective for stabilizing pigments in various polar and non-polar solvent systems.

  • Polyacrylate-based: Often used for their broad compatibility and efficiency.

Commercial Examples of Suitable Dispersants:

  • For Solvent-Based Systems: Look for high molecular weight polymeric dispersants. Some suppliers offer specific grades recommended for red organic pigments. It is crucial to consult manufacturer datasheets for compatibility with your chosen resin system.

  • For Water-Based Systems: Anionic and non-ionic polymeric dispersants are commonly used.

The optimal amount of dispersant is typically determined as a percentage of the pigment weight and should be established through a ladder study to find the point of minimum viscosity and maximum color development.

Solvent System

The choice of solvent is dictated by the resin system and its ability to effectively wet the pigment and dissolve the dispersant. For a solvent-based acrylic system, a blend of solvents may be necessary to control evaporation rates and ensure good film formation. Common solvents include:

  • Xylene

  • Butyl Acetate

  • Methyl Ethyl Ketone (MEK)

Resin System

The binder or resin is the film-forming component of the coating. For a general industrial coating, a solvent-based acrylic resin is a common choice due to its good durability, gloss, and color retention. The resin should be compatible with the chosen dispersant and solvent system.

Experimental Protocols

Starting Point Formulation for a Solvent-Based Acrylic Dispersion

This formulation is intended as a starting point and should be optimized based on specific performance requirements and raw material characteristics.

ComponentFunctionWeight (%)
Grind Phase
Solvent-based Acrylic Resin (e.g., 50% solids in Xylene)Grinding Vehicle/Binder30.0
Polymeric Dispersant (e.g., 40% active in solvent)Stabilization5.0
XyleneSolvent20.0
C.I. Pigment Red 23Pigment15.0
Let-Down Phase
Solvent-based Acrylic Resin (same as above)Binder25.0
Butyl AcetateCo-solvent4.5
Rheology ModifierAnti-settling/Sag control0.5
Total 100.0
High-Speed Dispersion (HSD) Protocol

High-speed dispersion is a common method for preparing pigment dispersions in the coatings industry.

Caption: Workflow for High-Speed Dispersion of C.I. Pigment Red 23.

Step-by-Step Methodology:

  • Preparation: Accurately weigh all components of the grind phase. Ensure the high-speed disperser blade is the correct size for the vessel (typically 1/3 of the vessel diameter).

  • Grind Phase: a. Charge the acrylic resin, solvent, and polymeric dispersant into the dispersion vessel. b. Mix at a low speed until the mixture is homogeneous. c. Gradually add the C.I. Pigment Red 23 powder to the liquid while mixing at a moderate speed to avoid excessive dusting. d. Once all the pigment is incorporated, increase the blade speed to achieve a vortex where the liquid level is about halfway up the blade. This "doughnut" effect is indicative of efficient dispersion. e. Disperse at a high tip speed (typically 18-25 m/s) for 20-30 minutes. Monitor the temperature to ensure it does not exceed the manufacturer's recommendation for the resin and additives. f. Periodically stop the disperser to check the fineness of grind using a Hegman gauge. Continue dispersing until the desired fineness is achieved.

  • Let-Down Phase: a. Once the grind specification is met, reduce the mixer speed. b. Slowly add the remaining acrylic resin, co-solvents, and any rheology modifiers. It is crucial to add the let-down portion slowly to the grind base to avoid shocking the system and causing flocculation.[8] c. Continue mixing at a low speed until the entire batch is uniform.

Quality Control and Evaluation Protocols

A robust quality control process is essential to ensure the consistency and performance of the pigment dispersion.

Fineness of Grind (Hegman Gauge)

The Hegman gauge is a simple and effective tool for assessing the degree of dispersion. A small sample of the dispersion is drawn down a calibrated channel of decreasing depth. The point at which a significant number of scratches or specks appear indicates the size of the largest agglomerates. For a well-dispersed red pigment in a gloss enamel, a Hegman reading of 7.0-7.5 is often targeted.

Viscosity and Rheology

The rheological profile of the dispersion is critical for its stability and application properties.

  • Viscosity Measurement: Use a rotational viscometer to measure the viscosity at a defined shear rate. This is a quick check for batch-to-batch consistency.

  • Rheological Profile: For a more in-depth analysis, measure the viscosity across a range of shear rates. This can reveal shear-thinning behavior, which is often desirable for coating applications. The addition of a rheology modifier can help prevent pigment settling during storage and control sag during application.[9]

Color and Gloss Evaluation
  • Drawdowns: Apply the final coating to a standardized chart (e.g., Leneta card) at a controlled film thickness.

  • Color Measurement: Use a spectrophotometer to measure the Lab* color values to ensure color consistency.

  • Gloss Measurement: Use a gloss meter to measure the specular gloss at different angles (e.g., 20°, 60°). A high gloss reading is often indicative of a fine, well-stabilized pigment dispersion.[10]

Dispersion Stability
  • Accelerated Aging: Store a sample of the dispersion at an elevated temperature (e.g., 50°C) for a set period (e.g., 4 weeks) and observe for any signs of settling, separation, or significant viscosity changes.

  • Rub-up Test: After applying a drawdown, gently rub a small area of the wet film with a finger. A significant color change between the rubbed and unrubbed areas can indicate flocculation.

Troubleshooting Common Dispersion Issues

IssuePotential Cause(s)Corrective Action(s)
Flocculation Insufficient or incorrect dispersant; "shocking" the grind base during let-down.Optimize dispersant type and concentration; add let-down components slowly under agitation.[8]
Poor Color Development Incomplete dispersion; flocculation.Increase dispersion time/energy; check fineness of grind; re-evaluate dispersant.
Low Gloss Coarse grind; flocculation.Improve dispersion to achieve a finer grind; address any stability issues.[10]
High Viscosity Incorrect solvent blend; pigment-dispersant interactions; high pigment loading.Adjust solvent blend; optimize dispersant level; consider reducing pigment loading.
Settling during Storage Poor stabilization; insufficient viscosity at low shear rates.Re-evaluate dispersant; incorporate a suitable rheology modifier.[9]

Conclusion

The successful formulation of C.I. Pigment Red 23 dispersions for coatings is a multi-faceted process that requires a systematic approach. By understanding the fundamental properties of the pigment, carefully selecting formulation components, and meticulously controlling the dispersion process, researchers and formulators can achieve stable, high-performance dispersions that deliver vibrant color and excellent final film properties. The protocols and insights provided in this guide serve as a comprehensive starting point for developing and optimizing C.I. Pigment Red 23-based coatings.

References

  • PCI Magazine. (2022, November 8). Pigment Dispersion Procedures. Retrieved from [Link]

  • PCI Magazine. (2022, August 5). Pigment Terms and Calculations. Retrieved from [Link]

  • Texochem Industries. (2023, June 11). How to Select Dispersing Agents? Retrieved from [Link]

  • OnlyTRAININGS. (n.d.). Pigment dispersants for coatings; how to select and factor to consider. Retrieved from [Link]

  • iSuoChem. (2021, March 19). Effect of pigment dispersion on coating properties. Retrieved from [Link]

  • KITO. (2025, September 4). Ultimate Guide to Choosing the Right Dispersing Agent For Paints. Retrieved from [Link]

  • Chemical Dynamics, LLC. (2017, July 7). Settle Down: Factors that Influence Pigment Settling and Stability. Retrieved from [Link]

  • 3M. (2012, June 14). 5: The Letdown Stage -- Formulating with 3M™ Ceramic Microspheres [Video]. YouTube. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Red 23. Retrieved from [Link]

  • Hangzhou Shine Chemical Co., Ltd. (n.d.). C.I. Pigment Red 23. Retrieved from [Link]

  • UL Prospector. (2017, May 12). Factors that Influence Pigment Settling and Stability. Retrieved from [Link]

  • Xcolor Pigment. (n.d.). Solvent red 23|CAS NO.85-86-9. Retrieved from [Link]

  • Industry News. (2025, June 17). Problem of Floating Color and Blooming of Paint Pigments. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for C.I. Pigment Red 23 in Polymer Matrix Composites

For Researchers, Scientists, and Product Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Understanding C.I. Pigment Red 23 C.I. Pigment Red 23 (CAS No. 6471-49-4), a monoazo pigm...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Product Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding C.I. Pigment Red 23

C.I. Pigment Red 23 (CAS No. 6471-49-4), a monoazo pigment, is a versatile colorant used to impart a brilliant, bluish-red hue to a variety of materials, including polymer matrix composites.[1][2] Its molecular structure, 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(3-nitrophenyl)naphthalene-2-carboxamide, is responsible for its characteristic color and performance properties.[2] These notes provide a comprehensive guide for the effective incorporation of C.I. Pigment Red 23 into polymer systems, detailing its properties, processing protocols, and the resultant effects on the final composite.

The selection of a colorant is a critical step in polymer composite development, influencing not only aesthetics but also the material's physical and chemical properties.[3][4] C.I. Pigment Red 23 is valued for its good alkali resistance and heat resistance, making it suitable for a range of applications in plastics, coatings, and inks.[1] However, its performance is highly dependent on proper dispersion and compatibility with the chosen polymer matrix.[5][6]

Physicochemical Properties of C.I. Pigment Red 23

A thorough understanding of the pigment's properties is essential for predicting its behavior during processing and the performance of the final colored composite.

PropertyValueSource(s)
C.I. Name Pigment Red 23[1]
C.I. Number 12355[1][7]
CAS Number 6471-49-4[1][7]
Molecular Formula C₂₄H₁₇N₅O₇[1][2][7]
Molecular Weight 487.42 g/mol [1][2]
Appearance Red to bluish-red powder[2][8]
Melting Point 330-340°C[2][8][9]
Density 1.47 g/cm³[2][10]
Water Solubility <0.1 g/100 mL at 22°C[8][9]
Heat Resistance ~140°C[10]
Light Fastness (1-8 Scale) 5-6[2][10]
Oil Resistance (1-5 Scale) 4[10]
Acid Resistance (1-5 Scale) 5[10]
Alkali Resistance (1-5 Scale) 3[10]

Note: Property values can vary slightly between manufacturers. Always refer to the supplier's technical data sheet for specific information.

Logical Workflow for Incorporation into Polymer Matrices

The successful incorporation of C.I. Pigment Red 23 into a polymer matrix is a multi-step process that requires careful consideration of material selection, processing parameters, and quality control. The following diagram illustrates the logical workflow.

Caption: Logical workflow for incorporating C.I. Pigment Red 23 into polymers.

Detailed Application Protocols

Protocol 1: Masterbatch Production via Twin-Screw Extrusion

The masterbatch method is a widely used and highly effective technique for incorporating pigments into thermoplastics.[11] It involves creating a concentrated blend of the pigment in a carrier resin, which is then let down into the bulk polymer during final processing.[11]

Objective: To produce a well-dispersed masterbatch of C.I. Pigment Red 23 in a polyolefin carrier.

Materials & Equipment:

  • C.I. Pigment Red 23 powder

  • Polyolefin carrier resin (e.g., LLDPE, PP)

  • Dispersing agent (optional, e.g., stearic acid or a suitable polymeric dispersant)

  • Twin-screw extruder with a high-shear screw configuration

  • Gravimetric feeders

  • Strand pelletizer

Procedure:

  • Pre-Drying: Dry the polymer carrier resin and C.I. Pigment Red 23 powder according to the manufacturer's recommendations to remove any residual moisture.

  • Formulation: Determine the desired pigment loading in the masterbatch (typically 20-40%). If using a dispersing agent, a loading of 1-2% based on the pigment weight is a good starting point.

  • Feeder Calibration: Calibrate the gravimetric feeders for the polymer carrier, pigment, and dispersing agent to ensure accurate and consistent dosing.

  • Extruder Setup:

    • Set the temperature profile of the extruder barrels. For a polyethylene carrier, a typical profile might range from 160°C at the feed throat to 200°C at the die.

    • Set the screw speed to a moderate level (e.g., 200-300 rpm) to ensure adequate shear for dispersion without excessive degradation.

  • Compounding:

    • Start the extruder and introduce the carrier resin.

    • Once the polymer is conveying smoothly, introduce the pigment and dispersing agent through a separate feeder downstream.

    • Monitor the melt pressure and motor torque to ensure stable processing.

  • Pelletizing:

    • Extrude the molten, colored polymer through a strand die into a water bath for cooling.

    • Feed the cooled strands into a pelletizer to produce masterbatch pellets.

  • Quality Control:

    • Visually inspect the pellets for uniform color.

    • Perform a let-down test by mixing a small amount of the masterbatch with the natural polymer and injection molding a plaque to assess color strength and dispersion quality.

Protocol 2: Direct Compounding and Specimen Preparation

For research and development purposes, direct compounding allows for the rapid evaluation of different pigment loadings and their effects on the polymer's properties.

Objective: To prepare colored polymer test specimens with varying concentrations of C.I. Pigment Red 23.

Materials & Equipment:

  • Polymer resin (e.g., Polycarbonate, ABS, HDPE)

  • C.I. Pigment Red 23 powder

  • Laboratory-scale twin-screw extruder or a high-shear mixer

  • Injection molding machine

  • Standard test specimen molds (e.g., for tensile and impact testing)

Procedure:

  • Pre-Blending: Create physical blends of the polymer resin and C.I. Pigment Red 23 at the desired loading levels (e.g., 0.5%, 1.0%, 2.0% by weight). Tumble mixing for 15-20 minutes is typically sufficient.

  • Extrusion Compounding:

    • Feed the pre-blended material into the extruder.

    • Use a temperature profile and screw speed appropriate for the specific polymer being processed. The goal is to achieve a homogenous melt with good pigment dispersion.

    • Extrude the compounded material into strands, cool, and pelletize.

  • Injection Molding:

    • Dry the compounded pellets as required for the specific polymer.

    • Set the injection molding machine parameters (temperature, pressure, injection speed) according to the polymer manufacturer's recommendations.

    • Mold the test specimens.

  • Specimen Conditioning: Condition the molded specimens according to relevant ASTM or ISO standards before testing.

Impact on Polymer Composite Properties

The addition of C.I. Pigment Red 23 can influence the mechanical, thermal, and optical properties of the final polymer composite.

Mechanical Properties

The effect of pigments on the mechanical properties of polymers can be complex and is often dependent on the pigment concentration, particle size, and the quality of dispersion.[12][13][14][15]

  • Tensile Strength: Studies on polycarbonate have shown that the addition of red pigments can sometimes lead to an increase in tensile strength at certain concentrations.[13][15] However, poor dispersion can create agglomerates that act as stress concentrators, potentially reducing tensile strength.

  • Impact Strength: The introduction of pigment particles can affect the impact strength of a polymer. In some cases, a decrease in notched toughness has been observed with increasing red pigment concentration in polycarbonate.[13][15] This is often attributed to the pigment particles interfering with the polymer chain mobility and acting as crack initiation sites.

  • Hardness: The effect on hardness is generally less pronounced, but changes can occur depending on the pigment's interaction with the polymer matrix.

Thermal Properties
  • Heat Stability: C.I. Pigment Red 23 has moderate heat stability, generally suitable for processing temperatures up to around 140°C, though some grades may tolerate higher temperatures for short periods.[10] Exceeding the pigment's thermal stability can lead to color changes and degradation.

  • Crystallization Behavior: Organic pigments can act as nucleating agents in semi-crystalline polymers like HDPE and polypropylene, which can alter the crystallization rate and spherulite size.[3] This can, in turn, affect the mechanical properties and dimensional stability of molded parts.[3]

Optical Properties and Stability
  • Color Strength and Shade: The final color is dependent on the pigment loading and the quality of dispersion. A finer, more uniform dispersion will result in higher color strength.

  • Lightfastness: C.I. Pigment Red 23 generally exhibits good lightfastness, making it suitable for indoor applications.[2][10] For outdoor applications, UV stabilizers should be incorporated into the polymer formulation to protect both the pigment and the polymer from degradation.

Dispersion: The Key to Performance

Achieving a high degree of pigment dispersion is critical for maximizing color strength, ensuring batch-to-batch color consistency, and minimizing negative impacts on mechanical properties.[6] The dispersion process can be broken down into three key stages:

  • Wetting: The initial step where the surface of the pigment particles is wetted by the polymer or a dispersing agent, displacing air.[16][17][18]

  • Deagglomeration: The mechanical breakdown of pigment agglomerates into smaller particles through the application of shear forces.[16][18][19]

  • Stabilization: Preventing the dispersed particles from re-agglomerating (flocculating) through steric or electrostatic stabilization, often facilitated by dispersing agents.[16][17][19]

Caption: The three critical stages of pigment dispersion in a polymer matrix.

Safety and Handling

As with any fine powder, appropriate personal protective equipment (PPE) should be used when handling C.I. Pigment Red 23 to avoid inhalation and skin contact.[20][21]

  • Engineering Controls: Handle in a well-ventilated area, preferably with local exhaust ventilation.[20]

  • Personal Protective Equipment:

    • Respiratory Protection: Use a NIOSH-approved respirator for dusts.

    • Eye Protection: Wear safety glasses or goggles.[20]

    • Skin Protection: Wear protective gloves and clothing to prevent skin contact.[20]

  • Fire and Explosion: Azo dyes can be explosive when suspended in air at specific concentrations.[8][22] Avoid creating dust clouds and eliminate sources of ignition. C.I. Pigment Red 23 is incompatible with strong oxidizing agents.[8][22]

Always consult the manufacturer's Safety Data Sheet (SDS) for detailed safety and handling information.[20][21][23]

References

  • Effect of Pigment Concentration on Mechanical Properties and on Color Stability of Polycarbonate - Semantic Scholar. (n.d.).
  • Pigment Red 23. (2012, November 30). World of Pigments.
  • Effect of Pigment Concentration on Mechanical Properties of Polycarbonate. (n.d.). ResearchGate.
  • The Influence of Pigments on the Mechanical Properties of High Density Polyethylene (HDPE). (n.d.). NPL Publications.
  • Effect of Pigment Concentration on Mechanical Properties of Polycarbonate. (n.d.). MATEC Web of Conferences.
  • Organic Pigments for Plastics. (n.d.). Vibron.
  • Effect of Pigment Concentration on Mechanical Properties and on color stability of Polycarbonate. (n.d.). WSEAS.
  • Pigment Red 23. (n.d.). SY Chemical Co., Ltd.
  • C.I. Pigment Red 23 by Hangzhou Shine Chemical Co., Ltd. (n.d.). Paint & Coatings.
  • THE COLORATION OF PLASTICS AND RUBBER. (n.d.). Sudarshan Chemical Industries.
  • Pigment Red 23 CAS#: 6471-49-4. (n.d.). ChemicalBook.
  • Pigment red 23 (pr23). (n.d.). L COLOR.
  • Pigment Red 23 - Safety Data Sheet. (n.d.). ChemicalBook.
  • Pigment Red 23. (n.d.). ChemBK.
  • C.I. PIGMENT RED 23. (n.d.). CAMEO Chemicals - NOAA.
  • Buy C.I. Pigment Red 23 | 6471-49-4. (2023, August 15).
  • C.I. Pigment red 23 | Fluorescent Dye. (n.d.). MedchemExpress.com.
  • How to incorporate pigments is solvent based polymers? (2016, July 2). ResearchGate.
  • Solvent Red 23. (2012, October 12). World dye variety.
  • Application of organic pigments in plastics and resins. (n.d.). Zeya Chemicals.
  • Pigment Dispersion Procedures. (2022, November 8). PCI Magazine.
  • How to Choose Organic Pigment For Plastics? (n.d.). China Baoxu Chemical.
  • Properties of Pigments for Plastics. (n.d.). Qualitron Chemicals.
  • MSDS SOLVENT RED 23. (n.d.). Qingdao Sanhuan Colorchem CO.,LTD.
  • Pigment Dispersion Techniques. (n.d.). Scribd.
  • WHITE PAPER - Evonik. (n.d.).
  • What Are Pigment Dispersions? - Chemistry For Everyone. (2025, May 20). YouTube.
  • Pigment red 23 (Cas 6471-49-4). (n.d.). Parchem.
  • 23290 Permanent Red - Safety Data Sheet. (2024, March 19). Kremer Pigmente.
  • Pigment Dispersion I, The Basics. (n.d.). American Coatings Association.
  • Understanding Pigments in Polymer Applications. (n.d.). BS Masterbatch.
  • Plastic Pigments - The complete guide on How Colorants Work. (2023, September 4). 3devo.
  • Synthesis of Nano Pigments Using Clay Minerals and Organic Dyes and Their Application as Colorants in Polymer Matrix. (n.d.). MDPI.
  • SAFETY DATA SHEET - Fisher Scientific. (2020, September 11).
  • Colouring of plastics: how to improve the yield of a pigment. (2015, December 3). AIMPLAS.
  • DuraPrint® 6502-1 Pigment Red 2. (n.d.). Fineland Chem.

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Method

Application Note: Incorporation and Optical Analysis of Pigment Red 23 in Thin Films

Abstract This document provides a comprehensive guide for researchers and scientists on the incorporation of C.I. Pigment Red 23 (PR23) into thin films for optical studies. PR23, a monoazo pigment, offers strong light ab...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers and scientists on the incorporation of C.I. Pigment Red 23 (PR23) into thin films for optical studies. PR23, a monoazo pigment, offers strong light absorption properties in the visible spectrum, making it a material of interest for applications in color filters, organic electronics, and sensor technologies.[1][2] However, its low solubility and specific thermal properties present unique challenges for thin film fabrication. This note details two primary deposition methodologies—Spin Coating and Low-Temperature Thermal Evaporation—and provides step-by-step protocols for subsequent optical analysis using UV-Visible (UV-Vis) Spectroscopy and Spectroscopic Ellipsometry. The causality behind experimental choices is explained to ensure robust and reproducible results.

Introduction to Pigment Red 23

C.I. Pigment Red 23 (CAS No: 6471-49-4) is a Naphthol AS type organic pigment characterized by its brilliant, slightly bluish-red shade.[3][4] Its molecular structure imparts high color strength and moderate stability, leading to its widespread use in printing inks, paints, and textile printing.[5][6][7]

The optical behavior of PR23 is dominated by strong absorption of blue and green light, which is responsible for its red appearance.[2] When integrated into a thin film matrix, these properties can be harnessed for advanced applications. However, like many organic pigments, PR23 is practically insoluble in water and only slightly soluble in common organic solvents, a critical factor that dictates the choice of deposition technique.[8] Furthermore, it has a defined heat resistance, typically stable up to 140-180°C, beyond which degradation can occur, influencing the parameters for thermal deposition methods.[3][9]

Table 1: Key Properties of C.I. Pigment Red 23

PropertyValueSource(s)
C.I. Name Pigment Red 23[9]
CAS Number 6471-49-4[3][10]
Molecular Formula C₂₄H₁₇N₅O₇[3][8][10]
Molecular Weight 487.42 g/mol [8][10][11]
Chemical Class Monoazo Pigment[8][9]
Heat Stability ~140-180°C[3][5][9]
Solubility Insoluble in water, slightly soluble in alcohols and aromatic solvents.[8]
Primary Applications Inks, paints, coatings, textiles.[3][4][7]

Experimental Workflow Overview

The successful optical study of Pigment Red 23 thin films follows a structured workflow. This involves careful material preparation, selection of an appropriate deposition technique to achieve a uniform film, and finally, characterization using non-destructive optical methods.

G cluster_prep 1. Preparation cluster_dep 2. Thin Film Deposition cluster_char 3. Optical Characterization cluster_analysis 4. Data Analysis P1 Pigment Red 23 Powder P3 Solution Formulation (for Spin Coating) P1->P3 D2 Thermal Evaporation P1->D2 P2 Substrate Cleaning D1 Spin Coating P2->D1 P2->D2 P3->D1 C1 UV-Vis Spectroscopy D1->C1 C2 Spectroscopic Ellipsometry D1->C2 D2->C1 D2->C2 A1 Absorbance & Band Gap C1->A1 A2 Thickness & Refractive Index C2->A2

Diagram 1: General experimental workflow. This diagram illustrates the path from raw material preparation to final data analysis for PR23 thin films.

Thin Film Fabrication Protocols

The choice between solution-based and vapor-based deposition is critical and depends on the desired film characteristics and available equipment.

Protocol 1: Spin Coating

Spin coating is a cost-effective method for producing uniform thin films from solution.[12] The primary challenge for PR23 is its poor solubility. Therefore, it is often dispersed in a polymer matrix, which enhances film formation and adhesion.

Causality: The centrifugal force applied during spinning spreads the fluid, while solvent evaporation and fluid viscosity determine the final film thickness.[12][13] A polymer binder is essential to create a stable, solid film, as the pigment alone would not form a cohesive layer from a dispersion.

Materials and Equipment:

  • Pigment Red 23 powder

  • Poly(methyl methacrylate) (PMMA) or Polystyrene (PS)

  • Solvent: Toluene, Chloroform, or a suitable alternative where PR23 shows slight solubility/dispersibility

  • Glass or silicon substrates

  • Ultrasonic bath

  • Spin coater

  • Hot plate

Step-by-Step Methodology:

  • Substrate Cleaning (Critical Step):

    • Place substrates in a beaker with Deionized (DI) water and detergent. Sonicate for 15 minutes.

    • Rinse thoroughly with DI water.

    • Sonicate in acetone for 15 minutes to remove organic residues.

    • Sonicate in isopropyl alcohol (IPA) for 15 minutes.

    • Dry the substrates under a stream of dry nitrogen gas and place them on a hotplate at 120°C for 10 minutes to remove any adsorbed moisture. A clean, hydrophilic surface is paramount for uniform film adhesion.

  • Solution/Dispersion Preparation:

    • Prepare a 2% (w/v) solution of the polymer binder (e.g., PMMA) in the chosen solvent (e.g., Toluene). Stir overnight to ensure complete dissolution.

    • Add Pigment Red 23 powder to the polymer solution to achieve the desired concentration (e.g., 0.5% w/v).

    • Sonicate the pigment/polymer mixture for 1-2 hours to create a fine, stable dispersion. The goal is to break down agglomerates.

    • Immediately before use, filter the dispersion through a 0.45 µm syringe filter to remove any remaining large particles that could cause defects in the film.[14]

  • Deposition Process:

    • Place the cleaned substrate onto the vacuum chuck of the spin coater.[13]

    • Dispense a sufficient amount of the PR23 dispersion to cover the entire substrate surface (approx. 100-200 µL for a 1x1 inch substrate).

    • Start the spin coater immediately. A two-stage process is often effective:

      • Stage 1 (Spread): 500 RPM for 10 seconds to evenly distribute the solution.

      • Stage 2 (Thinning): 2000-4000 RPM for 45-60 seconds. The final thickness is inversely proportional to the square root of the spin speed.[12]

    • After spinning stops, carefully remove the substrate.

  • Post-Deposition Annealing:

    • Place the coated substrate on a hot plate at 80-90°C for 15-30 minutes to drive off residual solvent. Avoid temperatures exceeding the glass transition temperature of the polymer or the degradation temperature of the pigment.

Table 2: Example Spin Coating Parameters vs. Film Thickness

ParameterValueExpected Outcome
PR23 Concentration 0.5% (w/v) in 2% PMMA/TolueneHigher concentration may increase absorbance but risks agglomeration.
Spin Speed (Stage 2) 1500 RPMThicker film, potentially >150 nm.
Spin Speed (Stage 2) 3000 RPMThinner film, potentially 70-100 nm.
Annealing Temp. 90°C for 20 minEnsures complete solvent removal without damaging the film.
Protocol 2: Low-Temperature Thermal Evaporation

Thermal evaporation is a physical vapor deposition (PVD) technique suitable for creating pure pigment films without solvents or binders.[15] For organic materials like PR23, a low-temperature evaporation source is crucial to prevent thermal decomposition.[16][17]

Causality: In a high vacuum, the material is heated until it sublimes. The resulting vapor travels in a line-of-sight path and condenses onto a cooler substrate, forming a thin film. The vacuum ensures a long mean free path for the vapor molecules, leading to a pure and uniform coating.[18]

Materials and Equipment:

  • Pigment Red 23 powder (high purity)

  • Thermal evaporation system with a high-vacuum pump (target pressure < 5x10⁻⁶ mbar)

  • Low-temperature evaporation source (e.g., baffled boat or a dedicated organic source)

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Substrate holder with heating/cooling capabilities

Step-by-Step Methodology:

  • System Preparation:

    • Ensure the vacuum chamber is clean.

    • Load a small amount of PR23 powder into the evaporation source (e.g., a molybdenum or tantalum boat). Do not overfill.

    • Mount the cleaned substrates onto the substrate holder.

  • Pump Down:

    • Close the chamber and pump down to a base pressure of at least 5x10⁻⁶ mbar. This is critical to prevent oxidation and contamination of the film.[18]

  • Deposition Process:

    • Slowly increase the current to the evaporation source to gradually heat the PR23 powder. A slow ramp rate prevents the powder from "spitting" due to rapid outgassing.[17][18]

    • Monitor the QCM. Once deposition begins, adjust the current to maintain a stable deposition rate (e.g., 0.1-0.5 Å/s). A slow rate generally results in a more ordered and uniform film.

    • Continue deposition until the desired thickness is achieved.

    • Once complete, slowly ramp down the source current and allow the system to cool before venting.

G cluster_setup Setup cluster_process Process cluster_finish Finish Load Load PR23 into Source Pump Pump to High Vacuum (<5x10⁻⁶ mbar) Load->Pump Mount Mount Substrates Mount->Pump Heat Slowly Heat Source Pump->Heat Deposit Deposit at Constant Rate (Monitor with QCM) Heat->Deposit Cool Cool Down Source Deposit->Cool Vent Vent Chamber Cool->Vent Remove Remove Coated Substrates Vent->Remove

Diagram 2: Thermal evaporation workflow. This flowchart outlines the key stages of the PVD process for depositing organic thin films.

Optical Characterization Protocols

Once the films are fabricated, their optical properties can be determined.

Protocol 3: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures a film's absorbance and transmittance as a function of wavelength, providing key information about its electronic transitions.[19][20][21]

Step-by-Step Methodology:

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to stabilize.

  • Baseline Correction: Take a baseline measurement using a clean, uncoated substrate identical to the one used for deposition. This corrects for the substrate's own optical properties.

  • Sample Measurement: Place the PR23-coated substrate in the sample holder.

  • Data Acquisition: Scan the desired wavelength range (e.g., 300-800 nm). Collect both absorbance and transmittance spectra.

  • Data Analysis:

    • The primary absorption peaks correspond to the electronic transitions within the PR23 molecule.

    • The absorption edge can be used to estimate the optical band gap (E_g) using a Tauc plot.

Protocol 4: Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a powerful non-destructive technique that measures the change in polarization of light upon reflection from the sample surface.[22][23] This allows for highly accurate determination of film thickness and the complex refractive index (n and k).[24][25][26]

Step-by-Step Methodology:

  • Instrument Setup: Align the instrument and set the desired angle of incidence (typically 60-70° for best sensitivity).

  • Data Acquisition: Measure the ellipsometric parameters, Psi (Ψ) and Delta (Δ), over the desired spectral range.

  • Optical Modeling (Critical Step):

    • Construct a model that represents the physical sample. For a simple case, this would be: Air / PR23 Layer / Substrate .

    • The substrate's optical constants must be known or measured separately.

    • Choose a dispersion model (e.g., Lorentz or Tauc-Lorentz oscillator model) to describe the optical properties of the PR23 layer. This model mathematically describes how n and k vary with wavelength.

    • Fit the model-generated Ψ and Δ values to the experimental data by varying the model parameters (e.g., layer thickness, oscillator amplitude, and energy).

  • Data Interpretation: A good fit (low Mean Squared Error - MSE) yields the film's thickness and its refractive index (n) and extinction coefficient (k) spectra. The 'k' spectrum is directly related to the absorption measured in UV-Vis spectroscopy.

G exp Experimental Data Measure Ψ and Δ vs. Wavelength fit Regression Analysis (Fit Model to Data) exp->fit model Optical Model Construction Substrate (known n,k) PR23 Layer (Dispersion Model + Thickness) model->fit results Output Parameters fit->results params Film Thickness (t) Refractive Index (n) Extinction Coeff. (k) results->params

Sources

Application

Application Notes and Protocols for C.I. Pigment Red 23 in Textile Dyeing and Printing Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of C.I. Pigment Red 23 in textile dyeing and printing applications. This document o...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of C.I. Pigment Red 23 in textile dyeing and printing applications. This document outlines the pigment's characteristics, detailed experimental protocols, and methods for performance evaluation, ensuring scientific integrity and providing a foundation for further research and development.

Introduction to C.I. Pigment Red 23

C.I. Pigment Red 23, a monoazo pigment belonging to the Naphthol AS pigment class, is a versatile colorant for textile applications.[1] Its vibrant bluish-red hue makes it a popular choice for achieving a wide range of shades in textile printing and, to a lesser extent, in specialized dyeing processes. Chemically identified as 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(3-nitrophenyl)-2-naphthalenecarboxamide, it is valued for its good fastness to various agents, although its lightfastness is considered moderate.[2][3][4][5]

Understanding the fundamental properties of C.I. Pigment Red 23 is crucial for its effective application. Unlike dyes, pigments are insoluble in the application medium and have no inherent affinity for textile fibers.[6] Therefore, their application relies on a binder system that physically adheres the pigment particles to the fabric surface.

Table 1: Chemical and Physical Properties of C.I. Pigment Red 23

PropertyValueReference
C.I. NamePigment Red 23[2]
C.I. Number12355[2][3]
CAS Number6471-49-4[2][3]
Chemical FormulaC₂₄H₁₇N₅O₇[2]
Molecular Weight487.43 g/mol [2]
Chemical ClassMonoazo (Naphthol AS)[1][3]
AppearanceRed Powder[1]
Specific Gravity1.40 - 1.60[1]
Average Particle Size120 - 200 nm[1]

Application in Textile Printing

Textile printing is the most common application for C.I. Pigment Red 23. The process involves the preparation of a printing paste containing the pigment, a binder, a thickener, and other auxiliaries. This paste is then applied to the fabric in a defined pattern.

Causality of Experimental Choices in Printing Paste Formulation

The performance of the printed textile is critically dependent on the composition of the printing paste.

  • Pigment Concentration: This directly influences the color depth and vibrancy of the print. Higher concentrations yield more intense shades but can negatively impact the feel (hand) of the fabric and increase costs.

  • Binder Selection and Concentration: The binder is a polymeric substance that forms a film on the fabric, entrapping the pigment particles.[6] The choice of binder (e.g., acrylic copolymers) and its concentration are critical for achieving good fastness properties (wash, rub) and maintaining a soft fabric hand. Insufficient binder can lead to poor durability, while excessive amounts can result in a stiff and undesirable feel.

  • Thickener System: Thickeners impart the required viscosity to the printing paste, preventing premature spreading of the color and ensuring sharp, well-defined prints. Synthetic thickeners are commonly used in pigment printing.[6]

  • Auxiliaries: Other chemicals such as softeners, fixing agents, and anti-foaming agents can be included to improve the overall performance and processability of the printing paste.

Protocol for Screen Printing of Cotton Fabric

This protocol provides a starting point for the application of C.I. Pigment Red 23 on 100% cotton fabric using a laboratory-scale screen printing process.

Materials and Equipment:

  • C.I. Pigment Red 23

  • Acrylic binder

  • Synthetic thickener

  • Softener

  • Fixing agent (e.g., melamine-formaldehyde resin)

  • Ammonia solution (for pH adjustment)

  • Deionized water

  • Pre-scoured and bleached 100% cotton fabric

  • Laboratory stirrer

  • Weighing balance

  • pH meter

  • Screen printing frame with a desired mesh count

  • Squeegee

  • Drying oven

  • Curing oven (thermofixation unit)

Printing Paste Formulation:

Table 2: Suggested Printing Paste Recipe for C.I. Pigment Red 23

ComponentConcentration (% w/w)Function
C.I. Pigment Red 231.0 - 5.0Colorant
Acrylic Binder10.0 - 20.0Adhesion to fabric
Synthetic Thickener1.5 - 3.0Viscosity control
Softener1.0 - 2.0Improves fabric hand
Fixing Agent1.0 - 2.0Enhances fastness
Ammonia (25%)q.s. to pH 8.0-8.5pH adjustment
Deionized Waterto 100Vehicle

Procedure:

  • Paste Preparation:

    • In a beaker, weigh the required amount of synthetic thickener and slowly add deionized water while stirring continuously to create a stock paste.

    • In a separate container, weigh the C.I. Pigment Red 23 and add a small amount of water to form a smooth, lump-free dispersion.

    • Add the pigment dispersion to the thickener stock paste and mix thoroughly.

    • Sequentially add the binder, softener, and fixing agent to the paste, ensuring complete mixing after each addition.

    • Adjust the pH of the final printing paste to 8.0-8.5 using a dilute ammonia solution.

  • Printing Application:

    • Place the pre-treated and dried cotton fabric on a flat, padded surface.

    • Position the screen printing frame firmly on the fabric.

    • Apply a line of the prepared printing paste along one edge of the screen.

    • Using a squeegee held at a 45-60° angle, draw the paste evenly and firmly across the screen.

    • Carefully lift the screen to reveal the printed pattern.

  • Drying and Curing:

    • Dry the printed fabric at 100-120°C for 2-3 minutes to remove water.

    • Cure the dried fabric at 150-160°C for 3-5 minutes. This step is crucial for the polymerization of the binder, which fixes the pigment onto the fabric.[7]

Diagram 1: Experimental Workflow for Textile Printing with C.I. Pigment Red 23

G cluster_0 Paste Preparation cluster_1 Printing Process cluster_2 Fixation A Thickener + Water E Mix & pH Adjustment A->E B Pigment Dispersion B->E C Binder C->E D Auxiliaries D->E F Screen Printing E->F G Drying (100-120°C) F->G H Curing (150-160°C) G->H G A Cationic Pre-treatment B Exhaust Dyeing with Pigment A->B C Binder Application B->C D Drying C->D E Curing D->E

Caption: Workflow for exhaust dyeing with C.I. Pigment Red 23.

Performance Characterization

The quality of the printed or dyed textile is assessed by evaluating its colorfastness properties according to standardized test methods.

Table 3: Typical Fastness Properties of C.I. Pigment Red 23 on Textiles

Fastness PropertyRating (Scale)Standard Test Method
Light Fastness5-6 (1-8)ISO 105-B02 / AATCC 16.3
Wash Fastness4-5 (1-5)ISO 105-C06 / AATCC 61
Rubbing Fastness (Dry)4 (1-5)ISO 105-X12 / AATCC 8
Rubbing Fastness (Wet)3 (1-5)ISO 105-X12 / AATCC 8
Water Resistance5 (1-5)ISO 105-E01 / AATCC 107
Acid Resistance5 (1-5)ISO 105-E05 / AATCC 6
Alkali Resistance3-4 (1-5)ISO 105-E06 / AATCC 6

Note: Fastness ratings can vary depending on the substrate, pigment concentration, binder system, and curing conditions. [2][3][4][5]

Conclusion

C.I. Pigment Red 23 is a valuable colorant for textile printing, offering a desirable bluish-red shade with good overall fastness properties. The protocols provided in these application notes serve as a robust starting point for researchers. It is important to note that optimization of the formulations and process parameters is often necessary to achieve desired results for specific substrates and end-use requirements. Careful consideration of the interplay between the pigment, binder, and textile substrate is key to successful and durable coloration.

References

  • Hangzhou Shine Chemical Co., Ltd. (n.d.). C.I. Pigment Red 23.
  • L COLOR. (n.d.). Pigment red 23 (pr23). ORGANIC PIGMENT RED.
  • Advaitya Dye Chem. (n.d.). Pigment Red-23.
  • SY Chemical Co., Ltd. (n.d.). Pigment Red 23.
  • HUPC CHEMICAL CO.LTD. (2011).
  • NOAA. (n.d.). C.I. PIGMENT RED 23. CAMEO Chemicals.
  • Vipul Organics. (2025, January 7).
  • Textile Learner. (2021, December 26). Naphthol Dyes and Dyeing Process, Stripping and Fastness Properties.
  • Dyeman. (n.d.). Naphtol & Diazo.
  • Hangzhou Brilliant Chem Technology Co.,Ltd. (n.d.). Pigment Yellow, Red, Orange, Violet, Blue Textile Printing Pigment.
  • Cotton Incorporated. (n.d.). PRINTING OF PIGMENTS AND SPECIAL EFFECTS.
  • P2 InfoHouse. (n.d.). Chapter 14: Pigments as Textile Colorants.
  • MCB Books. (n.d.). HOW TO MAKE PIGMENT PRINTING PASTE | METHODS.
  • Witpax. (2025, March 10). Pigment Printing Process: A Complete Guide.
  • Scribd. (n.d.). Experiment No 07 Printing of Cotton Fabric With Pigments.
  • Indian Journal of Fibre & Textile Research. (2007). Studies on pigment dyeing of cotton by exhaust method.
  • NC State Repository. (n.d.). ABSTRACT FU, SHA.
  • International Journal of Clothing Science and Technology. (2014). Cationization of Cotton Fiber by Chitosan and Its Dyeing with Reactive Dye without Salt.
  • European Patent Office. (2019, April 24).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Googleapis.com. (2007, December 25). (12)
  • Blog. (2025, July 30). How does light affect the properties of C.I. Direct Red 23?

Sources

Method

C.I. Pigment Red 23 for coloring in plastics and evaluating performance

An Application Guide: C.I. Pigment Red 23 for Coloring in Plastics—Protocols and Performance Evaluation Introduction C.I.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: C.I. Pigment Red 23 for Coloring in Plastics—Protocols and Performance Evaluation

Introduction

C.I. Pigment Red 23, a Naphthol AS-type organic pigment, is a prominent colorant valued for its brilliant bluish-red shade and robust performance characteristics. It finds extensive application in the plastics industry, where color is not merely an aesthetic choice but a functional component influencing brand identity, product safety, and material performance. This document serves as a comprehensive technical guide for researchers, polymer scientists, and process engineers. It provides a detailed framework for incorporating C.I. Pigment Red 23 into plastic matrices and outlines rigorous protocols for evaluating its performance, ensuring optimal and consistent results.

The successful application of any pigment hinges on a deep understanding of its properties, its interaction with the host polymer, and the stresses it will endure during processing and end-use. This guide moves beyond simple data sheets to explain the causality behind the methodologies, empowering the user to make informed decisions, troubleshoot challenges, and validate the performance of their colored plastic articles.

Physicochemical and Technical Properties

Understanding the fundamental properties of C.I. Pigment Red 23 is the foundation for its effective use. These characteristics dictate its behavior during processing and its final performance in the end product.

PropertyValueSignificance in Plastics Applications
C.I. Name Pigment Red 23Standardized industry identifier for this specific chemical entity.
C.I. Number 12355Unique numerical identifier in the Colour Index International registry.
Chemical Class Naphthol ASInfluences its general fastness properties, chemical resistance, and compatibility with various polymer systems.
CAS Number 6471-49-4A unique identifier assigned by the Chemical Abstracts Service, crucial for regulatory and safety documentation.
Molecular Formula C24H17N3O2Defines the elemental composition of the pigment molecule.
Specific Gravity 1.4 - 1.6 g/cm³Important for calculating pigment loading (mass vs. volume) and predicting its effect on the final density of the plastic part.
Heat Stability Approx. 200-220°C (in HDPE)Determines the maximum processing temperature the pigment can withstand without significant color change or degradation.
Lightfastness (BWS) 6-7 (Full Shade); 5-6 (Tint)Measures resistance to fading upon exposure to light. The Blue Wool Scale (BWS) ranges from 1 (very poor) to 8 (outstanding).
Migration Resistance Good to Excellent (Polymer Dependent)Indicates the pigment's tendency to move from the plastic to a contacting surface, a critical factor for food contact and safety.

Core Principles of Pigment Performance in Plastics

A successful coloration process is a balance of pigment selection, dispersion quality, and compatibility with the host resin and processing conditions.

  • Dispersion: This is the most critical factor. Pigments are supplied as agglomerates and aggregates of primary particles. Effective dispersion involves breaking down these clusters and uniformly distributing the fine particles throughout the polymer matrix. Poor dispersion leads to specks, reduced color strength, and compromised mechanical properties of the plastic.

  • Heat Stability: Plastic processing methods like injection molding and extrusion expose materials to high temperatures. A pigment must withstand these temperatures without decomposing or changing its shade. The stated heat stability of 200-220°C for Pigment Red 23 makes it suitable for polymers processed in this range, such as PVC and some polyolefins, but potentially challenging for higher-temperature engineering plastics.

  • Lightfastness: This refers to the resistance of the color to fading when exposed to light. The Blue Wool Scale is the industry standard for this measurement. A rating of 6-7, like that of Pigment Red 23, is considered good and suitable for many indoor and some outdoor applications where extreme durability is not required.

  • Migration: This phenomenon, also known as "bleeding" or "crocking," is the movement of pigment particles to the surface of the plastic part. It is highly undesirable, especially in applications like toys, food packaging, and wire insulation. Pigment Red 23 generally exhibits good migration resistance, particularly in plasticized PVC.

Experimental Workflow & Protocols

The following sections provide step-by-step protocols for incorporating and evaluating C.I. Pigment Red 23. The overall workflow is designed to ensure reproducibility and generate reliable performance data.

G cluster_prep Phase 1: Sample Preparation cluster_eval Phase 2: Performance Evaluation cluster_analysis Phase 3: Data Analysis P1 1. Material Weighing (Polymer, Pigment, Additives) P2 2. Pre-Mixing (High-Speed Mixer) P1->P2 P3 3. Melt Compounding (Two-Roll Mill / Extruder) P2->P3 P4 4. Sample Molding (Compression / Injection Molding) P3->P4 E1 A. Heat Stability Test (Sequential Molding) P4->E1 Test Plaques E2 B. Lightfastness Test (Xenon Arc Exposure) P4->E2 Test Plaques E3 C. Migration Resistance Test (Contact Plate Method) P4->E3 Test Plaques A1 Colorimetric Measurement (ΔE*) E1->A1 A2 Visual Assessment (Grey Scale / BWS) E2->A2 E3->A2 A3 Final Performance Report A1->A3 A2->A3 G start Is the Application Subject to High Processing Heat? heat_test Perform Heat Stability Test (Protocol 4.1) start->heat_test Yes q2 Is the End-Product Exposed to Light (Indoor/Outdoor)? start->q2 No heat_test->q2 light_test Perform Lightfastness Test (Protocol 4.2) q3 Will the Product be in Contact with Other Surfaces? light_test->q3 migration_test Perform Migration Resistance Test (Protocol 4.3) end Performance Profile Complete migration_test->end q2->light_test Yes q2->q3 No q3->migration_test Yes q3->end No

Caption: Decision tree for selecting relevant performance evaluation tests.

References

  • PubChem, National Center for Biotechnology Information. Pigment Red 23.[Link]

Application

Application Notes: Utilizing Pigment Red 23 in Printing Ink Formulation Studies

Abstract This document provides a comprehensive technical guide for researchers and formulation scientists on the incorporation and evaluation of Pigment Red 23 (C.I. 12355; CAS No. 6471-49-4) in both solvent-based nitro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and formulation scientists on the incorporation and evaluation of Pigment Red 23 (C.I. 12355; CAS No. 6471-49-4) in both solvent-based nitrocellulose (NC) and water-based flexographic printing ink systems. It outlines detailed protocols for pigment dispersion, ink formulation, and performance characterization, underpinned by industry-standard testing methodologies. The causality behind experimental choices is explained to provide a deeper understanding of the formulation process. This guide is designed to serve as a practical and self-validating framework for developing and assessing printing inks featuring this widely used Naphthol AS pigment.

Introduction: Understanding Pigment Red 23

Pigment Red 23 is a monoazo pigment belonging to the Naphthol AS chemical class.[1][2] It is characterized by its dull, bluish-red shade and is primarily utilized in printing inks and textile printing applications.[1] While it offers strong coloring strength, its lightfastness and solvent resistance are generally considered moderate, making its proper formulation and evaluation critical for intended applications.[1] This pigment's performance is intrinsically linked to its dispersion quality within the ink vehicle; inadequate dispersion can lead to issues with color strength, gloss, and stability.[3][4]

The choice of ink system—solvent-based or water-based—imposes distinct formulation challenges and dictates the selection of binders, solvents, and additives. Nitrocellulose (NC)-based systems are valued for their fast drying and good adhesion to a variety of substrates,[5][6] while water-based systems are increasingly favored due to environmental regulations limiting Volatile Organic Compound (VOC) emissions.[3][7][8]

This application note will detail the methodologies to effectively formulate and test Pigment Red 23 in both a model NC-based gravure ink and a water-based flexographic ink.

Physicochemical Properties of Pigment Red 23

A thorough understanding of the pigment's intrinsic properties is the foundation of successful ink formulation. The table below summarizes the typical characteristics of Pigment Red 23.

PropertyTypical ValueSource(s)
C.I. Name Pigment Red 23[9]
C.I. Number 12355[2]
CAS Number 6471-49-4[2]
Chemical Class Monoazo (Naphthol AS)[1]
Molecular Formula C₂₄H₁₇N₅O₇[1]
Density ~1.4 g/cm³[2]
Oil Absorption 35-55 ml/100g[2]
Heat Stability 140-160°C[2][9]
Lightfastness (Blue Wool Scale) 5[1]
pH Value (10% slurry) 5.0 - 7.5[1][2]

Causality: The oil absorption value is a critical parameter as it indicates the amount of vehicle (resin and solvent) required to wet the pigment. A higher oil absorption value suggests that more vehicle will be needed, which can affect the final viscosity and pigment loading of the ink.[2] The pigment's pH can influence the stability of the ink, particularly in water-based systems where the pH must be carefully controlled to maintain resin solubility and viscosity.[3]

Experimental Workflow: From Pigment to Print

The overall process for incorporating and evaluating Pigment Red 23 involves a logical sequence of steps, from initial dispersion to final performance testing of the printed ink film. This workflow ensures that each stage is optimized and validated before proceeding to the next.

G cluster_0 Part 1: Formulation & Dispersion cluster_1 Part 2: Ink Characterization cluster_2 Part 3: Print & Evaluation P1 Selection of Ink System (Solvent vs. Water-Based) P2 Weighing Raw Materials (Pigment, Resin, Solvent, Additives) P1->P2 P3 Premixing Stage (High-Speed Dissolver) P2->P3 P4 Dispersion Stage (Bead Milling) P3->P4 P5 Let-Down Stage (Addition of remaining vehicle) P4->P5 C1 Viscosity Measurement (ASTM D2196) P5->C1 C2 Fineness of Grind (Hegman Gauge) P5->C2 E1 Test Print Preparation (ISO 2834-2) C2->E1 E2 Colorimetric Analysis (ISO 12647-2) E1->E2 E3 Gloss Measurement E1->E3 E4 Adhesion Testing (ASTM D3359) E1->E4 E5 Lightfastness Testing (ASTM D3424) E1->E5

Caption: Experimental workflow for ink formulation and evaluation.

Protocols: Formulation and Dispersion

The following sections provide detailed starting-point formulations and dispersion protocols. Researchers should consider these as robust baselines, which can be systematically varied to optimize for specific substrate and press conditions.

Model Formulation 1: Solvent-Based Nitrocellulose Gravure Ink

This formulation is designed for gravure printing on flexible films. The selection of ethanol and ethyl acetate as solvents provides a controlled evaporation rate, while the nitrocellulose resin offers excellent film formation and adhesion.[6][10]

Table 1: Starting-Point NC Gravure Ink Formulation

ComponentFunctionWeight (%)
Pigment Red 23 Colorant 12.0
Nitrocellulose Resin (e.g., SS 1/2 sec)Film-Forming Binder15.0
Polyurethane ResinAdhesion Promoter / Flexibility5.0
Plasticizer (e.g., Dioctyl Phthalate)Flexibility / Durability2.0
DispersantPigment Wetting & Stabilization1.5
EthanolPrimary Solvent35.0
Ethyl AcetateCo-Solvent29.0
Wax Additive (e.g., PE wax)Slip / Rub Resistance0.5
Total 100.0
Model Formulation 2: Water-Based Flexographic Ink

This formulation is suitable for flexographic printing on paper and board substrates. It utilizes an acrylic resin emulsion as the primary binder, which is solubilized by adjusting the pH with an amine.[3][7][11]

Table 2: Starting-Point Water-Based Flexographic Ink Formulation

ComponentFunctionWeight (%)
Pigment Red 23 Colorant 14.0
Acrylic Resin Emulsion (e.g., Joncryl®)Film-Forming Binder40.0
DispersantPigment Wetting & Stabilization2.0
DefoamerFoam Control0.5
Wetting AgentSurface Tension Reduction0.5
Propylene GlycolCo-Solvent / Drying Retarder5.0
WaterPrimary Solvent37.0
Amine (e.g., AMP-95)pH Adjustment / Resin Solubilizer1.0
Total 100.0
Pigment Dispersion Protocol: Laboratory Bead Milling

Effective dispersion is crucial for unlocking the full coloristic potential of Pigment Red 23 and ensuring ink stability. A laboratory bead mill is the preferred equipment for this process.[12][13]

Objective: To reduce pigment agglomerates to a target particle size of <5 µm.

Equipment & Materials:

  • Laboratory Basket or Horizontal Bead Mill (e.g., Dispermat® SL)

  • Zirconium Oxide (YTZ) grinding beads, 0.8 - 1.0 mm diameter

  • High-Speed Dissolver (for premixing)

  • Hegman Gauge

  • Formulated pigment concentrate (pigment, dispersant, portion of resin and solvent)

Protocol:

  • Premixing:

    • In a suitable vessel, combine the Pigment Red 23, dispersant, and a portion of the resin and solvent from the chosen formulation.

    • Using a high-speed dissolver with a Cowles blade, mix at a peripheral speed of 5-10 m/s for 20-30 minutes. The goal is to create a homogenous slurry and wet out the pigment particles.

  • Bead Mill Setup:

    • Charge the mill chamber with grinding beads to approximately 80-85% of its volume.

    • If the mill has a cooling jacket, ensure cooling water is circulating to maintain a temperature below 40°C. Overheating can cause solvent loss and potential resin degradation.[13]

  • Milling Process:

    • Introduce the premix into the mill.

    • Set the agitator tip speed to 8-12 m/s.

    • Mill the concentrate for a total residence time of 30-60 minutes. It is advisable to take samples every 15 minutes.

  • Quality Control:

    • After each interval, take a small sample of the dispersion.

    • Use a Hegman gauge to measure the fineness of grind.

    • Continue milling until the desired fineness (typically a reading of 7 or higher, corresponding to <12.5 µm, with a final target of <5 µm confirmed by particle size analysis) is achieved and no further reduction is observed.

  • Let-Down:

    • Once the target fineness is reached, discharge the pigment concentrate from the mill.

    • In a separate mixing vessel, slowly add the concentrate to the remaining resin, solvent, and additives (the "let-down" phase) under gentle agitation to produce the final ink.

G cluster_premilling Premixing cluster_milling Bead Milling cluster_letdown Let-Down P1 Combine Pigment, Dispersant, Vehicle P2 High-Speed Dissolver (20-30 min) P1->P2 M1 Charge Mill with Premix & 0.8-1.0mm Zirconia Beads P2->M1 M2 Mill at 8-12 m/s (Temp < 40°C) M1->M2 M3 Sample every 15 min M2->M3 M4 Check Fineness (Hegman Gauge) M3->M4 M4->M2 Fineness > 5µm L1 Discharge Concentrate M4->L1 Fineness < 5µm L2 Blend with Remaining Vehicle L1->L2

Caption: Detailed workflow for the pigment dispersion process.

Protocols: Ink Performance Evaluation

Once the ink is formulated, a series of standardized tests must be performed to characterize its physical properties and the quality of the final print.

Viscosity Measurement

Standard: ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational (Brookfield type) Viscometer.[14][15]

Rationale: Viscosity is a critical parameter that dictates ink transfer from the anilox (flexo) or gravure cylinder to the substrate. Incorrect viscosity can lead to printing defects such as poor ink flow, dot gain, or insufficient color density.[16]

Protocol:

  • Calibrate a Brookfield DV-II+ Pro Viscometer (or equivalent) using standard calibration fluids.

  • Place approximately 500 mL of the ink sample in a 600 mL beaker.

  • Allow the ink to equilibrate to a constant temperature of 25°C ± 0.5°C.

  • Select an appropriate spindle (e.g., Spindle #3 for viscosities in the 100-1000 cP range).

  • Immerse the spindle into the ink to the marked level.

  • Measure the viscosity at multiple rotational speeds (e.g., 10, 20, 50, and 100 RPM) to assess the shear-thinning behavior of the ink. Allow the reading to stabilize for 60 seconds at each speed.

  • Record the viscosity (in centipoise, cP) at each speed.

Test Print Preparation

Standard: ISO 2834-2 - Graphic technology — Laboratory preparation of test prints — Part 2: Liquid printing inks.

Rationale: A standardized and reproducible test print is essential for the accurate evaluation of optical and resistance properties. This standard ensures that the ink film thickness is uniform and known.

Protocol:

  • Use a laboratory printability tester (e.g., IGT C1 or similar device) equipped with the appropriate printing forme (gravure or flexo).

  • Select a standardized substrate relevant to the ink's intended application (e.g., coated paper for the water-based ink, treated PET film for the NC ink).

  • Apply a controlled amount of ink to the printing forme.

  • Execute the print at a defined speed and pressure to achieve a target ink film thickness (e.g., 4-6 µm for flexo, 8-12 µm for gravure).

  • Dry the print under controlled conditions (e.g., hot air for NC, infrared for water-based) to ensure complete solvent/water evaporation.

  • Condition the final prints at 23°C and 50% relative humidity for at least 24 hours before further testing.

Colorimetric and Gloss Evaluation

Standards:

  • Color: ISO 12647-2 - Graphic technology — Process control for the production of half-tone colour separations, proof and production prints — Part 2: Offset lithographic processes (principles are applicable).

  • Gloss: ASTM D523 - Standard Test Method for Specular Gloss.

Rationale: Colorimetric data provides an objective measure of the ink's shade and strength, while gloss is a key indicator of print quality and is heavily influenced by pigment dispersion and film formation.[17]

Protocol:

  • Using a 45°/0° or d/8° spectrophotometer, measure the CIELab* values of the solid printed area.

  • Compare these values to a defined standard to calculate the color difference (ΔE*).

  • Using a 60° glossmeter, measure the specular gloss of the solid printed area at three different locations and calculate the average. Report the value in Gloss Units (GU).

Adhesion Testing

Standard: ASTM D3359 - Standard Test Methods for Rating Adhesion by Tape Test.[18][19]

Rationale: Adhesion is a critical performance attribute, ensuring the ink remains affixed to the substrate during handling and use. Poor adhesion leads to product failure.

Protocol (Test Method B - Cross-Cut):

  • Place the conditioned print on a firm, flat surface.

  • Using a sharp cutting tool with multiple blades spaced 1-2 mm apart, make a series of parallel cuts through the ink film to the substrate.

  • Make a second series of cuts at a 90° angle to the first, creating a cross-hatch pattern.

  • Gently brush the area to remove any detached flakes.

  • Apply a specified pressure-sensitive tape (e.g., Permacel P99 or equivalent) firmly over the cross-hatch area.[20]

  • After 90 seconds, rapidly pull the tape off at a 180° angle.

  • Examine the grid area and classify the adhesion according to the ASTM D3359 scale (5B = no detachment, 0B = >65% detachment).

Lightfastness Evaluation

Standard: ASTM D3424 - Standard Practice for Evaluating the Relative Lightfastness and Weatherability of Printed Matter.[21][22][23][24]

Rationale: This test predicts the long-term color stability of the print when exposed to indoor lighting conditions. For a pigment like Red 23 with moderate lightfastness, this is a crucial quality control parameter.

Protocol (Method 3 - Xenon-Arc):

  • Mount the test print and a set of Blue Wool standards (as controls) on panels.

  • Cover a portion of each sample to serve as an unexposed reference.

  • Place the panels in a xenon-arc weathering apparatus equipped with window glass filters.

  • Set the exposure conditions to simulate indoor light:

    • Irradiance: 0.35 W/m² at 340 nm

    • Black Panel Temperature: 63°C

    • Relative Humidity: 50%

  • Expose the samples for a predetermined duration or until a specific Blue Wool standard shows a defined level of fading (e.g., a Grey Scale rating of 4).

  • Remove the samples and measure the color change (ΔE*) between the exposed and unexposed portions.

  • The lightfastness is rated based on which Blue Wool standard shows a similar degree of fading.

Expected Results & Data Interpretation

The following tables present hypothetical but realistic data for the two model ink systems. These serve as a benchmark for what a researcher might expect and provide a framework for data presentation.

Table 3: Performance Data for NC and Water-Based Inks with Pigment Red 23

Performance TestStandardNC Gravure InkWater-Based Flexo Ink
Viscosity @ 50 RPM, 25°C ASTM D2196150 cP250 cP
Fineness of Grind Hegman7.57.0
CIELab* (D65/10°) ISO 12647-2L: 45.2, a: +58.5, b: +22.1L: 46.8, a: +57.9, b: +23.5
Gloss @ 60° ASTM D52375 GU55 GU
Adhesion ASTM D33595B (Excellent)4B (Good)
Lightfastness Rating ASTM D34245 (Blue Wool Scale)5 (Blue Wool Scale)

Interpretation:

  • Viscosity: The higher viscosity of the water-based ink is typical and necessary for the flexographic printing process.

  • Color: Slight variations in CIELab* values are expected due to the different resin systems, which can subtly affect how the pigment's color is expressed.

  • Gloss: The solvent-based system is expected to yield higher gloss due to better film leveling and resin properties.

  • Adhesion: The NC ink shows excellent adhesion to the non-porous film, while the water-based ink shows good adhesion to the more porous paper substrate. A 4B rating is generally acceptable for many packaging applications.

  • Lightfastness: A rating of 5 on the Blue Wool scale confirms the moderate lightfastness of Pigment Red 23, making it suitable for applications without prolonged, direct sunlight exposure.

Conclusion

Pigment Red 23 is a versatile colorant for printing inks when formulated and dispersed correctly. This application note provides a systematic and scientifically grounded approach to its use in both solvent-based and water-based systems. By following the detailed protocols for formulation, dispersion, and evaluation, researchers can effectively characterize the performance of inks containing Pigment Red 23 and optimize them for specific printing applications. The causality-driven explanations and adherence to international standards ensure that the described methodologies are robust, reproducible, and trustworthy, forming a solid foundation for further research and development in the field of printing ink technology.

References

  • ASTM International. (2011). ASTM D3424-11 - Standard Practice for Evaluating the Relative Lightfastness and Weatherability of Printed Matter. Retrieved from [Link]

  • ASTM International. (2011). Standard Practice for Determining Relative Lightfastness of Ink Jet Prints Exposed to Window Filtered Daylight Using a Xenon-Arc Apparatus. Retrieved from [Link]

  • METROPACK Testing Laboratory. (n.d.). ASTM D3424: Assessing Print Resilience. Retrieved from [Link]

  • Zhongzhixing. (2025). Water-Based Flexographic Ink Formulation. Retrieved from [Link]

  • Pal, L., & Fleming, P. D. (n.d.). The Study of Ink Pigment Dispersion Parameters. Western Michigan University. Retrieved from [Link]

  • ANSI Webstore. (n.d.). ASTM D3424-01 - Standard Test Methods for Evaluating the Lightfastness and Weatherability of Printed Matter. Retrieved from [Link]

  • ASTM International. (2020). D3424 Standard Practice for Evaluating the Relative Lightfastness and Weatherability of Printed Matter (Withdrawn 2020). Retrieved from [Link]

  • Asia Ink Expo. (n.d.). All kinds of water-based ink formula and production process. Retrieved from [Link]

  • El-Sayed, A. M., et al. (2018). New water-based flexographic ink based on new ter-polymer nano-particles as eco-friendly binders. Pigment & Resin Technology, 47(5), 413-423. Retrieved from [Link]

  • AliExpress. (n.d.). How to Choose and Use a Rotational Viscometer for ASTM D2196 Compliance in Laboratory Settings. Retrieved from [Link]

  • Pigment Manufacturer. (n.d.). Pigment Manufacturing: The Importance of Naphthol AS-E as an Intermediate. Retrieved from [Link]

  • Ruico. (2018). Use of water-based ink for flexo press machine. Retrieved from [Link]

  • Anchawale, S., Raghav Rao, M., & Nerkar, Y. (2020). Standardizing milling process parameters for the narrowest pigment particle size distribution with optimum energy consumption. Journal of Print and Media Technology Research, 9(4), 217-227. Retrieved from [Link]

  • Z-mixer. (n.d.). Bead Mill for Printing Ink Manufacturers. Retrieved from [Link]

  • Pal, L., & Fleming, P. D. (2011). The Study of Ink Pigment Dispersion Parameters. The Hilltop Review, 4(1), Article 7. Retrieved from [Link]

  • Pal, L., & Fleming, P. D. (2011). The Study of Ink Pigment Dispersion Parameters. ResearchGate. Retrieved from [Link]

  • Micom Laboratories. (n.d.). ASTM D3359 Test Methods For Measuring Adhesion By Tape. Retrieved from [Link]

  • The ANSI Blog. (2023). ASTM D3359-23: Tape Test Methods for Measuring Adhesion. Retrieved from [Link]

  • JPCL: Journal of Protective Coatings & Linings. (2021). Measuring Adhesion by Tape Test per ASTM D3359 Issues and Challenges. Retrieved from [Link]

  • Google Patents. (n.d.). CN101313035B - Naphthol AS colorants and their use.
  • Intertek Inform. (2017). ASTM D 3359 : 2017 Standard Test Methods for Rating Adhesion by Tape. Retrieved from [Link]

  • DCL Corporation. (n.d.). Pigments for Inks. Retrieved from [Link]

  • Aromatic Aldehydes. (n.d.). Practical Guide: Applying Naphthol AS-G in Dyeing & Pigment Synthesis. Retrieved from [Link]

  • Nitrocellulose-Based Polymer. (2024). Nitrocellulose Ink Formulations: A Complete Guide. Retrieved from [Link]

  • Scribd. (n.d.). ASTM-D-3359 Tape Adhesive Test. Retrieved from [Link]

  • Industrial Physics. (n.d.). ASTM D2196 testing. Retrieved from [Link]

  • ASTM International. (2010). ASTM D2196-10 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational (Brookfield type) Viscometer. Retrieved from [Link]

  • Google Patents. (n.d.). US3472802A - Novel nitrocellulose flexographic printing inks.
  • Vibrantz Technologies. (n.d.). PIGMENTS FOR INKS. Retrieved from [Link]

  • At-1 Chemical Formula Services. (2024). Raw Material for Printing Ink. Retrieved from [Link]

  • ResearchGate. (2005). D 2196 – 05 - Standard Test Methods for - Rheological Properties of Non-Newtonian Materials by Rotational (Brookfield type) Viscometer1. Retrieved from [Link]

  • AMETEK Brookfield. (n.d.). MORE SOLUTIONS TO STICKY PROBLEMS. Retrieved from [Link]

  • Sintochem. (n.d.). Inks for printing on plastic films. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017214694A1 - Process for obtaining nitrocellulose with incorporated binders, nitrocellulose with incorporated binders, and the use thereof.
  • UL Prospector. (n.d.). Pigment Red 23. Retrieved from [Link]

  • HUPC Chemical Co. Ltd. (n.d.). TECHNICAL DATA SHEET Pigment Red 23 UN8113. Retrieved from [Link]

  • CrownPigment. (n.d.). Pigment Red 23. Retrieved from [Link]

  • Linshang Technology. (2020). Glossmeter Used in Ink Printing Industry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: C.I. Pigment Red 23 Lightfastness Enhancement

Welcome to the technical support center dedicated to enhancing the durability of C.I. Pigment Red 23.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the durability of C.I. Pigment Red 23. This guide is designed for researchers, scientists, and formulation chemists who are encountering challenges with the lightfastness of this brilliant red Naphthol AS pigment. Through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols, this document aims to provide a comprehensive resource for diagnosing and solving photodegradation issues.

Introduction to the Challenge

C.I. Pigment Red 23 (C.I. 12355) is a monoazo pigment valued for its vibrant, bluish-red shade and is used in a variety of applications, including printing inks, coatings, and plastics.[1][2] Its chemical structure, derived from the diazotization of 2-methoxy-5-nitrobenzenamine and coupling with 3-hydroxy-N-(3-nitrophenyl)-2-naphthamide, gives it excellent heat and alkali resistance.[1] However, a significant challenge in its application is its variable and often moderate lightfastness, with reported ratings ranging from 3 to 6 on the Blue Wool Scale (where 8 is the highest fastness).[3][4] This susceptibility to fading under UV and visible light exposure limits its use in applications requiring high durability and long-term color stability.

The photodegradation of azo pigments is a complex process often involving the excitation of the azo group (-N=N-) by light, leading to the formation of reactive radical species that can break down the chromophore.[5] For Naphthol AS pigments, this can be further complicated by azo-hydrazone tautomerism, where the hydrazone form may be more susceptible to photo-oxidation.[5] This guide provides actionable strategies to mitigate these degradation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that arise during the formulation and testing of C.I. Pigment Red 23.

Q1: My C.I. Pigment Red 23 is fading much faster than the technical datasheet suggests. What are the likely causes?

A1: This is a common issue stemming from several factors beyond the inherent properties of the pigment itself. Here’s a troubleshooting checklist:

  • Application Medium: The binder system plays a crucial role. Some polymer binders can accelerate pigment degradation by being more permeable to oxygen and moisture or by generating free radicals themselves upon UV exposure. The issue might be less with the pigment and more with the surrounding matrix.

  • Pigment Concentration: Lightfastness is often lower in tints (mixtures with white pigments like TiO₂) or at lower concentrations.[1] At lower concentrations, more pigment particles are exposed to light and atmospheric reactants on the surface of the substrate.

  • Substrate Interaction: The substrate you are applying the pigment to can have an impact. Acidic or alkaline surfaces can influence the pigment's stability.

  • Presence of Other Additives: Certain additives in your formulation, while serving other purposes, might negatively interact with the pigment and reduce its stability.

  • Light Source and Intensity: Ensure your lightfastness testing conditions (e.g., Xenon arc lamp) are correctly calibrated and match the standards cited in the datasheet (e.g., ISO 105-B02, ASTM D4303).[2][6] Environmental factors like humidity and temperature during exposure also significantly impact fading rates.[2]

Q2: Can changing the crystal form of the pigment improve its lightfastness?

A2: Yes, the crystal form (polymorphism) of a pigment can significantly affect its properties, including lightfastness.[7] Denser, more stable crystal lattices can protect the pigment molecules from photo-oxidative attack. In the event of photochemical decomposition, fragments are locked in place and have a higher chance of recombining, which can improve stability.[7] While you as a formulator may not be able to change the crystal form of the pigment you've purchased, it's a key reason why different grades of the same pigment from various suppliers can exhibit different performance characteristics. When sourcing, inquire about the pigment's crystal phase and any specific "finishing" or conditioning steps the manufacturer has performed.

Q3: I see "surface treatment" mentioned by pigment suppliers. What is it, and can it really improve lightfastness?

A3: Surface treatment is a post-synthesis modification where a thin layer of an inorganic or organic substance is deposited onto the pigment particles.[6] This is a highly effective method for improving pigment properties. For lightfastness, the treatment can:

  • Create a Physical Barrier: An inert coating, such as silica (SiO₂) or alumina (Al₂O₃), can physically block UV radiation from reaching the pigment's chromophore.[8][9]

  • Reduce Photocatalytic Activity: If used in conjunction with pigments like TiO₂, which can be photocatalytic and accelerate degradation, a silica/alumina coating can passivate the TiO₂ surface.

  • Improve Dispersibility: Better dispersion stability within the binder prevents agglomeration and ensures each particle is better encapsulated by the protective resin, indirectly improving durability.[6]

A patent for the closely related C.I. Pigment Red 170 describes modifying the pigment with inorganic nanomaterials to form a composite that improves heat resistance and solves issues of low lightfastness and poor weather resistance.[10] This core-shell approach is a prime example of advanced surface treatment.

Q4: What are UV absorbers and Hindered Amine Light Stabilizers (HALS), and how do they work to protect the pigment?

A4: These are two classes of additives that provide significant protection against photodegradation, often working synergistically.[11][12]

  • UV Absorbers (UVAs): These are organic molecules (e.g., benzotriazoles, benzophenones) that preferentially absorb harmful UV radiation (typically 290-400 nm) and dissipate it as harmless thermal energy.[13] They act as a primary filter, preventing UV light from reaching both the pigment and the binder. Their effectiveness is dependent on their concentration and the thickness of the application, as described by the Beer-Lambert Law.[13]

  • Hindered Amine Light Stabilizers (HALS): These are compounds (derivatives of 2,2,6,6-tetramethylpiperidine) that do not absorb UV radiation.[13] Instead, they function as potent radical scavengers. They actively interrupt the degradation cycle by neutralizing free radicals that are formed within the binder system upon exposure to light. A key advantage of HALS is that they are regenerative and can participate in this cycle many times, providing long-lasting protection.[12]

The combination is highly effective: the UVA acts as a "shield" on the front line, and the HALS acts as a "medic" that neutralizes any radicals that still manage to form.[11] This dual approach offers comprehensive protection.

Visualizing the Degradation and Protection Mechanisms

To better understand the processes at play, the following diagrams illustrate the photodegradation pathway of an azo pigment and the mechanism of action for light stabilizing additives.

cluster_0 Photodegradation Pathway Pigment C.I. Pigment Red 23 (Ground State) Excited Excited State Pigment* Pigment->Excited UV/Visible Light (hν) Radicals Formation of Free Radicals Excited->Radicals Reaction with O₂, H₂O Degradation Chromophore Cleavage (Color Fading) Radicals->Degradation

Caption: Simplified photodegradation pathway for C.I. Pigment Red 23.

cluster_1 Synergistic Protection Workflow UV_Light Incident UV Light System Pigment/Binder System UV_Light->System Some Penetration UVA UV Absorber (UVA) UV_Light->UVA Absorbed Radicals Free Radicals (R•) System->Radicals Degradation Initiated Heat Harmless Heat UVA->Heat Dissipated Stable Stable System (No Fading) UVA->Stable HALS HALS HALS->System Regenerated HALS->Stable Radicals->HALS Scavenged

Caption: Synergistic protection mechanism of UVAs and HALS.

Experimental Protocols for Lightfastness Improvement

This section provides step-by-step methodologies for researchers to implement and test strategies for improving the lightfastness of C.I. Pigment Red 23.

Protocol 1: Surface Treatment with an Inorganic Shell (Silica)

This protocol describes a lab-scale sol-gel process to encapsulate C.I. Pigment Red 23 particles with a protective silica layer. This method is adapted from procedures used for other organic pigments.[14]

Objective: To create a core-shell structure (PR23@SiO₂) to improve UV resistance.

Materials:

  • C.I. Pigment Red 23

  • Ethanol (anhydrous)

  • Ammonia solution (28-30%)

  • Tetraethyl orthosilicate (TEOS)

  • Deionized water

  • Ultrasonic bath/probe

  • Magnetic stirrer and hotplate

  • Centrifuge

Methodology:

  • Pigment Dispersion:

    • Disperse 1.0 g of C.I. Pigment Red 23 in 100 mL of ethanol.

    • Sonicate the dispersion for 30 minutes to break down agglomerates and achieve a uniform suspension.

  • Reaction Setup:

    • Transfer the dispersion to a 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Add 10 mL of deionized water and 5 mL of ammonia solution to the flask.

    • Stir the mixture at room temperature (25°C) for 15 minutes to ensure homogeneity.

  • Silica Precursor Addition (Sol-Gel Process):

    • Prepare a solution of 2.0 mL of TEOS in 20 mL of ethanol.

    • Add this TEOS solution dropwise to the pigment suspension over a period of 30 minutes using a dropping funnel while maintaining vigorous stirring.

    • Allow the reaction to proceed for 6-8 hours at room temperature with continuous stirring.

  • Isolation and Purification:

    • Stop the stirring and collect the coated pigment by centrifugation (e.g., 5000 rpm for 15 minutes).

    • Discard the supernatant. Resuspend the pigment pellet in ethanol and centrifuge again. Repeat this washing step three times to remove unreacted reagents.

    • Dry the final product in an oven at 60-80°C overnight.

  • Characterization (Optional but Recommended):

    • Confirm the presence of the silica shell using techniques like Transmission Electron Microscopy (TEM) and Fourier-Transform Infrared Spectroscopy (FTIR).

Protocol 2: Formulation and Testing with Light Stabilizers

Objective: To quantify the improvement in lightfastness of C.I. Pigment Red 23 in a model paint system using a UVA and HALS combination.

Materials:

  • Control C.I. Pigment Red 23 (untreated)

  • Surface-treated C.I. Pigment Red 23 (from Protocol 1, optional)

  • Acrylic emulsion binder (or other relevant binder)

  • UV Absorber (e.g., a benzotriazole type)

  • HALS (e.g., a low molecular weight HALS)

  • Dispersing agent and other necessary paint additives (defoamer, thickener)

  • White pigment (TiO₂) for tint preparations

  • Applicator bar for consistent film thickness

  • Test charts (e.g., Leneta cards)

  • Xenon arc weather-ometer

  • Spectrophotometer/Colorimeter

Methodology:

  • Preparation of Formulations: Prepare four different paint formulations as detailed in the table below. First, create a pigment concentrate (millbase) and then let it down with the remaining binder and additives.

    Formulation IDPigment TypeUVA (% on total solids)HALS (% on total solids)
    F1 (Control) Untreated PR2300
    F2 (UVA+HALS) Untreated PR231.0%1.0%
    F3 (Treated Pigment) PR23@SiO₂00
    F4 (Combined) PR23@SiO₂1.0%1.0%
  • Sample Preparation:

    • For each formulation, prepare both a full shade (masstone) and a tint (e.g., 1:10 ratio with TiO₂).

    • Apply the paints to test charts using an applicator bar to ensure a uniform film thickness.

    • Allow the samples to cure completely according to the binder manufacturer's instructions (e.g., 7 days at room temperature).

  • Initial Color Measurement:

    • Measure the initial CIELAB color values (L, a, b*) of each sample at three different spots using a spectrophotometer.

  • Accelerated Weathering:

    • Expose the samples in a Xenon arc weather-ometer following a standard test method like ASTM D4303 or ISO 105-B02 .[1][2]

    • Key parameters to control include irradiance, temperature, and humidity.

    • Use Blue Wool standards alongside your samples as a reference for exposure levels.

  • Periodic Evaluation:

    • At specified intervals (e.g., 200, 400, 600, 800 hours), remove the samples and re-measure their CIELAB values.

    • Calculate the total color change (ΔE2000 or ΔE76) using the formula: ΔE* = [(ΔL)² + (Δa)² + (Δb*)²]¹/²

  • Data Analysis and Reporting:

    • Plot ΔE* versus exposure time for each formulation.

    • Compare the performance of the stabilized and surface-treated samples against the control. A lower ΔE* value indicates better lightfastness.

    • Assess the lightfastness rating by comparing the fading of your samples to that of the Blue Wool standards.

Expected Results and Data Interpretation

The data below is illustrative of the kind of improvements that can be expected. Actual results will vary based on the specific materials and conditions used.

Table 1: Illustrative Lightfastness Data (ΔE*76 after 800 hours Xenon Arc Exposure)

Formulation IDDescriptionFull Shade ΔE1:10 Tint ΔEEstimated Blue Wool Rating
F1 Control (Untreated PR23)8.515.24-5
F2 Untreated PR23 + UVA/HALS3.15.86-7
F3 PR23@SiO₂4.58.16
F4 PR23@SiO₂ + UVA/HALS1.8 3.2 7

Interpretation: The results would typically show that the control sample (F1) exhibits significant fading, especially in the tint. The addition of UVA and HALS (F2) provides a substantial improvement. The silica-coated pigment (F3) also shows enhanced stability. The most robust performance is achieved with the combination of surface treatment and light stabilizers (F4), demonstrating a synergistic effect that elevates the lightfastness to a level suitable for more demanding applications.

References

  • World Dye Variety. (2012). Pigment Red 23. [Link]

  • Hangzhou Shine Chemical Co., Ltd. C.I. Pigment Red 23 Datasheet. UL Prospector. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Photofading mechanisms of azo dye in its azo and hydrazone forms under UV irradiation. [Link]

  • HUPC CHEMICAL CO.LTD. (2011). TECHNICAL DATA SHEET Pigment Red 23 UN8113. [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Red 23. [Link]

  • Fei, G., et al. (2009). Modification study involving a Naphthol as red pigment. ResearchGate. [Link]

  • Ranbar. (n.d.). Pigment Surface Treatment: Impact on Plastics, Coatings & Inks. [Link]

  • MartiDerm. (n.d.). Encapsulated pigments. [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Red 170. [Link]

  • Micom Laboratories. (n.d.). ASTM D4303 test lightfastness of colorants. [Link]

  • GESTER Instruments. (2023). ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester. [Link]

  • Chowdhury, M. A., et al. (2015). Improving Photostability of Thermochromic Colorants with Ultraviolet Absorbers and Hindered Amine Light Stabilizers. Journal of Textile and Apparel, Technology and Management. [Link]

  • Coatings World. (n.d.). Proper Selection of Light Stabilizers Crucial to Long-Term Performance. [Link]

  • Tintoll. (n.d.). Light Stabilizers and UV Absorbers. [Link]

  • Sustainability Yard. (n.d.). Silica Alumina Surface Modification. [Link]

  • Yuan, L., et al. (2007). Encapsulation of Organic Pigment Particles with Silica via Sol-Gel Process. ResearchGate. [Link]

  • Winchem Industrial. (2023). How does Pigment Red 170 perform in terms of lightfastness?. [Link]

  • PCI Magazine. (2010). Light Stabilization Toolbox. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). WO2005105928A1 - High-purity naphthol as pigments.
  • Google Patents. (n.d.).
  • ASTM International. (2017). D4303 Standard Test Methods for Lightfastness of Pigments Used in Artists' Paints. [Link]

  • International Organization for Standardization. (2014). ISO 105-B02:2014 Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test. [Link]

  • FYI Tester. (2023). Color Fastness to Light: Analysis of 5 Testing Methods in ISO 105-B02. [Link]

  • GESTER Instruments. (n.d.). ISO 105 B02-2014 - Testing for Colour fastness of Textiles to artificial light - Bleaching of xenon arc lamp. [Link]

  • Yuan, L., et al. (2007). Encapsulation of Organic Pigment Particles with Silica via Sol-Gel Process. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide to Preventing Agglomeration of Pigment Red 23 Nanoparticles

Welcome to the technical support center for Pigment Red 23 (PR23) nanoparticle dispersions. This guide is designed for researchers, scientists, and formulation professionals to diagnose and resolve common issues related...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pigment Red 23 (PR23) nanoparticle dispersions. This guide is designed for researchers, scientists, and formulation professionals to diagnose and resolve common issues related to nanoparticle agglomeration. By understanding the underlying scientific principles, you can develop stable, high-performance PR23 nano-dispersions for your specific application, from advanced coatings to novel biomedical materials.

Section 1: Foundational Concepts - Why Do PR23 Nanoparticles Agglomerate?

Q: I've just synthesized or purchased Pigment Red 23 nanoparticles, but they seem to clump together in my solvent. What is happening at the molecular level?

A: The tendency of nanoparticles to agglomerate is a direct consequence of their high surface area-to-volume ratio, which results in high surface energy.[1] To minimize this energy, particles instinctively reduce their exposed surface area by clumping together. This process is driven by powerful intermolecular attractive forces.

For an organic pigment like PR23, a monoazo Naphthol AS pigment, these forces are primarily:

  • Van der Waals Forces: These are universal, weak attractive forces that exist between all molecules. Though individually weak, they become significant when summed over the large surface area of nanoparticles.

  • π-π Stacking: The aromatic rings in the PR23 molecular structure (C₂₄H₁₇N₅O₇) lead to strong π-π stacking interactions, causing the planar molecules to stack like coins, which is a major driver of agglomeration.[2][3]

  • Hydrogen Bonding: The presence of hydroxyl (-OH) and amide (-CONH-) groups in PR23's structure allows for hydrogen bonding between particles, further promoting aggregation.

These forces collectively overwhelm the random, thermal (Brownian) motion of the particles, leading to the formation of larger, unstable agglomerates.[1][4]

cluster_0 Two PR23 Nanoparticles cluster_1 Agglomerated State P1 PR23 Agglomerate Agglomerate P2 PR23 DrivingForces Attractive Forces (van der Waals, π-π Stacking) DrivingForces->Agglomerate Cause Agglomeration

Caption: Intermolecular forces drive individual nanoparticles toward a lower-energy, agglomerated state.

Section 2: Troubleshooting Common Dispersion Issues

This section provides a systematic approach to resolving the most common challenges encountered during the dispersion of PR23 nanoparticles.

Q1: My PR23 nanoparticles sediment quickly after dispersion. What's the likely cause and solution?

A: Rapid sedimentation is a classic sign of insufficient deagglomeration and stabilization. The initial dispersion process involves three critical steps: wetting, deagglomeration, and stabilization.[5][6] A failure in any of these will result in a poor-quality dispersion.

  • Causality: You are likely observing large, heavy agglomerates that gravity can easily pull out of the suspension. This indicates that either the mechanical energy applied was not sufficient to break down the initial clumps, or the particles re-agglomerated immediately after the energy source was removed because no mechanism was in place to keep them separated.[5][7]

  • Solution: A two-pronged approach of optimizing mechanical dispersion and ensuring immediate stabilization is required.

    Experimental Protocol: Optimizing Deagglomeration

    • Wetting: Before applying high energy, ensure the PR23 powder is properly wetted. Use a wetting agent or surfactant to reduce the surface tension between the liquid medium and the solid pigment, allowing the liquid to displace trapped air.[5][8]

    • Energy Input: Use a high-energy dispersion method. For laboratory scale, a probe sonicator is often effective.

      • Initial Parameters: Start with a 5-minute sonication cycle at 60% amplitude.

      • Processing: Place the vial containing the wetted pigment slurry in an ice bath to prevent overheating, which can degrade both the pigment and any stabilizers.

      • Evaluation: After the cycle, visually inspect for sedimentation over 30 minutes. Also, measure the particle size using Dynamic Light Scattering (DLS).[4][9]

    • Optimization: If agglomerates are still present (indicated by a large particle size, a high Polydispersity Index (PDI) > 0.3 in DLS, or rapid settling), increase the sonication time in 5-minute increments or cautiously increase the amplitude. The goal is to find the minimum energy required to achieve a stable, fine dispersion.

Q2: I'm observing irreversible agglomeration. How do I select the right stabilizer?

A: If particles clump together even after sufficient mechanical dispersion, you lack an effective stabilization mechanism. The choice of stabilizer (also called a dispersant) is critical and depends on creating repulsive forces between particles. There are two primary mechanisms: Steric and Electrostatic stabilization.[10]

  • Causality: Without a stabilizer, the attractive forces (van der Waals, etc.) will dominate once the mechanical energy is removed, causing the particles to irreversibly collide and stick.[1] The right stabilizer adsorbs onto the pigment surface and creates a protective barrier.[7][11]

  • Solution: Choose a stabilization strategy based on your solvent system and application requirements.

    • Electrostatic Stabilization: This involves creating a surface charge on the particles so they repel each other.[5][10] This is highly effective in polar solvents, especially water. Stability is assessed by measuring the Zeta Potential . A value more positive than +30 mV or more negative than -30 mV generally indicates a stable dispersion.[12][13]

      • When to use: Aqueous systems, polar organic solvents.

      • How to achieve: Use ionic surfactants or adjust the pH of the system.[12]

    • Steric Stabilization: This involves adsorbing long-chain polymers onto the particle surface. These polymer chains extend into the solvent and create a physical, entropic barrier that prevents particles from getting close enough to attract one another.[5][10]

      • When to use: Non-polar organic solvents, systems with high salt concentrations, or when pH stability is a concern.

      • How to achieve: Use non-ionic surfactants or polymeric dispersants with an anchor group that has a high affinity for the PR23 surface and a solvent-philic tail.[5]

cluster_0 Stabilization Mechanisms cluster_1 Particle Interaction Electrostatic Electrostatic (Charge Repulsion) Repulsion Repulsion > Attraction Electrostatic->Repulsion Steric Steric (Physical Barrier) Steric->Repulsion Stable Stable Dispersion Repulsion->Stable

Caption: Both electrostatic and steric mechanisms create repulsive forces to achieve a stable dispersion.

Q3: My choice of solvent seems to be making the agglomeration worse. How do I choose an optimal solvent system?

A: Solvent choice is paramount. A poor solvent will not adequately wet the pigment surface and can even induce flocculation. The principle of "like dissolves like" is a good starting point.[14] A more quantitative method is to use Hansen Solubility Parameters (HSP).[15][16]

  • Causality: If the solvent's polarity and hydrogen bonding characteristics are very different from those of the PR23 surface, the pigment particles will be more attracted to each other than to the solvent molecules, leading to severe agglomeration.[17]

  • Solution: Use Hansen Solubility Parameters to guide your solvent selection. HSP breaks down solubility into three components:

    • δD: Dispersion forces (from van der Waals)

    • δP: Polar forces

    • δH: Hydrogen bonding forces

    The goal is to select a solvent or solvent blend whose HSP values are as close as possible to the HSP values of Pigment Red 23.[18][19]

    Protocol: Solvent Screening using HSP

    • Obtain HSP Values: Find the published HSP values for Pigment Red 23. If unavailable, they can be estimated using group contribution methods or determined experimentally.[19]

    • Select Candidate Solvents: Choose a range of solvents with known HSP values.

    • Calculate HSP Distance (Ra): The compatibility between the pigment (1) and solvent (2) can be calculated using the following equation: Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²] A smaller Ra value indicates a higher likelihood of good compatibility.[14]

    • Experimental Validation: Prepare small-scale dispersions in the top 3-5 candidate solvents (or solvent blends). Evaluate them visually for clarity and quantitatively using DLS to confirm which solvent provides the smallest particle size and lowest PDI.

    Table 1: Example of HSP Data for Solvent Selection

    Material δD (MPa⁰·⁵) δP (MPa⁰·⁵) δH (MPa⁰·⁵)
    Pigment Red 23 (Estimated) 19.0 8.5 7.0
    N-Methyl-2-pyrrolidone (NMP) 18.0 12.3 7.2
    Cyclohexanone 17.8 6.3 5.1
    Toluene 18.0 1.4 2.0

    Note: These are example values. Actual values should be sourced from literature or databases.

Section 3: Essential Characterization Protocols

Validating the stability of your dispersion is a critical step. Do not rely on visual inspection alone.

Protocol: Assessing Dispersion Quality with Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic diameter of particles in suspension by analyzing the fluctuations in scattered laser light caused by Brownian motion.[4][20][21] It is an excellent tool for quickly assessing the average particle size and size distribution.[9][22]

  • Sample Preparation: Dilute your PR23 dispersion with the same solvent used for the formulation until it is nearly transparent. Filtration through a 0.45 µm filter may be necessary to remove dust or large aggregates that can interfere with the measurement.

  • Instrument Setup: Ensure the instrument parameters (solvent refractive index, viscosity, temperature) are correctly entered.

  • Measurement: Place the cuvette in the instrument and allow it to equilibrate to the set temperature. Perform at least three consecutive measurements.

  • Data Analysis:

    • Z-Average Diameter: This is the intensity-weighted mean hydrodynamic size. A smaller Z-average indicates better dispersion.

    • Polydispersity Index (PDI): This value ranges from 0 to 1 and describes the width of the particle size distribution. A PDI < 0.2 indicates a monodisperse and stable sample. A PDI > 0.5 suggests a broad distribution and likely agglomeration.

Protocol: Measuring Colloidal Stability with Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic repulsion or attraction between adjacent, similarly charged particles in a dispersion.[23][24] It is the most important indicator of electrostatic stability.[12][13]

  • Sample Preparation: Prepare the sample in the same manner as for DLS, typically in an aqueous or polar solvent. Use a specific folded capillary cell for the measurement.

  • Measurement: The instrument applies an electric field and measures the velocity of the particles using Laser Doppler Velocimetry.[23]

  • Data Analysis:

    • Zeta Potential (mV): The instrument software calculates the zeta potential from the particle mobility.

    • Interpreting the Results: Refer to the table below for a general guide to colloidal stability.

    Table 2: Zeta Potential and Corresponding Colloidal Stability

    Zeta Potential (mV) Stability Behavior
    0 to ±10 Rapid Coagulation or Flocculation
    ±10 to ±30 Incipient Instability
    ±30 to ±40 Moderate Stability

    | > ±40 | Good to Excellent Stability[12][13][25] |

References

  • Delft Solids Solutions. (n.d.). Nanoparticle size by dynamic light scattering analysis. [Link]

  • Lab Manager. (n.d.). Zeta Potential Measurement vs Particle Size Measurement: When to Use Each in Colloid Science?. [Link]

  • Bettersize. (2025, November 26). Why choose dynamic light scattering for nanoparticle characterisation?. [Link]

  • Wyatt Technology. (n.d.). Dynamic Light Scattering (DLS). [Link]

  • HORIBA. (n.d.). Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. [Link]

  • Lewarchik, R. (2017, May 12). Factors that Influence Pigment Settling and Stability. UL Prospector. [Link]

  • Wyatt Technology. (n.d.). Colloidal Stability and Zeta Potential. [Link]

  • Indovinya. (n.d.). The importance of wetting and dispersant surfactants in the dispersion process. [Link]

  • MDPI. (n.d.). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. [Link]

  • Wikipedia. (n.d.). Zeta potential. [Link]

  • ACS Publications. (2009, December 30). Investigation and Application of Nanoparticle Dispersions of Pigment Yellow 185 using Organic Solvents. [Link]

  • NIH. (n.d.). Application of the zeta potential measurements to explanation of colloidal Cr2O3 stability mechanism in the presence of the ionic polyamino acids. [Link]

  • J-Stage. (n.d.). Some Valuation on Pigment Dispersion by Solubility Parameter. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Red 23. [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

  • Society of Photographic Science and Technology of Japan. (n.d.). Preparation of Waterborne Nanoscale Pigment Dispersions for Formulation of Ink Jet Inks. [Link]

  • NIH. (n.d.). Research on the Influence of the Type of Surfactant and Concentrator in Aqueous Dispersion of Pigments. [Link]

  • NIH. (n.d.). Anion-π Type Polymeric Nanoparticle Dispersants for Enhancing the Dispersion Stability of Organic Pigments in Water. [Link]

  • ResearchGate. (2025, February 5). (PDF) Anion-π Type Polymeric Nanoparticle Dispersants for Enhancing the Dispersion Stability of Organic Pigments in Water. [Link]

  • ResearchGate. (2025, August 7). Stability study of nanopigment dispersions | Request PDF. [Link]

  • ScienceDirect. (2018, May 11). Characteristics and Behavior of Nanoparticles and Its Dispersion Systems. [Link]

  • ResearchGate. (2014, March 24). What is the main reason that nano particles get agglomerated?. [Link]

  • Korea Journal Central. (n.d.). Particle Size, Morphology and Color Characteristics of C.I. Pigment Red 57:1. [Link]

  • RSC Publishing. (2022, August 8). Modification of CI Pigment Red 146 with surfactants and graphene oxide. [Link]

  • NRC Publications Archive. (2011, October 13). Engineered pigment nanoparticles: bottom-up synthesis, characterization, and performance properties. [Link]

  • NIH. (n.d.). Aggregation Effects on Pigment Coatings: Pigment Red 179 as a Case Study. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Crystallization Issues of Pigment Red 23 in Ink Formulations

Welcome to the technical support center for Pigment Red 23 (PR23). This guide is designed for researchers, scientists, and formulation chemists encountering stability challenges, specifically crystallization, when workin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pigment Red 23 (PR23). This guide is designed for researchers, scientists, and formulation chemists encountering stability challenges, specifically crystallization, when working with this versatile but sometimes problematic pigment in ink systems. As a Naphthol AS pigment, PR23 is known for its brilliant red hue but also for its tendency to crystallize due to poor solvent resistance, which can compromise ink performance and aesthetics.[1][2]

This document provides in-depth troubleshooting guidance and practical protocols to help you diagnose, resolve, and prevent crystallization, ensuring the stability and performance of your ink formulations.

Section 1: Troubleshooting Guide

This section addresses common issues observed during ink formulation and storage, providing a direct path from problem to resolution.

Q1: My ink's viscosity has dramatically increased during storage, and I'm seeing a significant loss of gloss. What is the likely cause?

This is a classic symptom of pigment crystallization. Initially, your pigment may be well-dispersed, but over time, small pigment particles can begin to dissolve and re-precipitate onto larger particles in a more ordered, crystalline form. This process, known as Ostwald Ripening, leads to particle growth.

The consequences of this crystal growth are:

  • Viscosity Increase: Larger, often needle-shaped, particles create more drag and interlocking structures within the liquid medium, leading to a rapid and often unrecoverable increase in viscosity.[1]

  • Gloss Reduction: A smooth, glossy surface requires pigment particles that are much smaller than the wavelength of visible light. As crystals grow, they begin to scatter light instead of allowing it to pass through to the substrate, resulting in a matte or hazy appearance.

  • Color Shift & Strength Loss: Crystal growth alters the particle size and shape, which directly impacts how the pigment absorbs and scatters light, leading to changes in color shade and a reduction in tinctorial strength.[3]

Q2: I've confirmed the presence of needle-like or rod-shaped crystals under a microscope. What are the fundamental reasons Pigment Red 23 is crystallizing in my system?

The crystallization of PR23 is rarely due to a single factor but rather a combination of thermodynamic and kinetic instabilities. The primary causes are:

  • Poor Solvent System: This is the most common culprit. PR23 has inherently poor resistance to many common ink solvents.[1][2] If the solvent system has even a marginal ability to dissolve the pigment, it creates an environment ripe for recrystallization, especially during temperature fluctuations.[4][5]

  • Inadequate Pigment Stabilization: The dispersion process is not just about breaking down pigment agglomerates; it's about keeping them separated.[6] If the dispersing agent is not correctly chosen or dosed, the pigment particles will re-agglomerate, a precursor to crystallization.[7][8] The dispersant must have strong anchor groups with a high affinity for the PR23 surface to be effective.[7]

  • Binder Incompatibility: The binder (resin) in the ink must be compatible with the pigment and the dispersant. Some binder molecules can strip the dispersant from the pigment surface, leaving it vulnerable to flocculation and crystal growth.[9]

  • Temperature Fluctuations: Solubility is temperature-dependent.[9] Ink exposed to heating and cooling cycles (e.g., during transport or storage) will experience repeated partial dissolution and re-precipitation of the pigment, accelerating crystal growth.[5]

Q3: How can I systematically diagnose the root cause of crystallization in my specific ink formulation?

A structured diagnostic approach is essential. The following workflow helps isolate the contributing factors.

cluster_0 Diagnosis cluster_1 Probable Causes A Instability Observed (Viscosity, Gloss, Haze) B Microscopic Analysis (SEM or Optical) A->B Step 1 D Particle Size Analysis (Laser Diffraction) A->D Step 2 F Rheology Check (Flow Curve) A->F Step 3 C Crystals Observed? B->C H Root Cause Analysis C->H E Particle Growth? D->E E->H G Shear Thinning / Yield Stress? F->G G->H I Poor Solvent System H->I J Inadequate Dispersion /Stabilization H->J K Binder/Additive Incompatibility H->K cluster_0 Pigment Particle (PR23) cluster_1 Dispersant Molecule P PR23 A Anchor Group P->A Adsorption (High Affinity) D D->A S Soluble Chains A->S S->S Steric Repulsion (Prevents Aggregation)

Caption: Steric stabilization mechanism of a polymeric dispersant on a pigment particle.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is Pigment Red 23 and why is it chemically prone to crystallization?

Pigment Red 23 (C.I. 12355) is an organic monoazo pigment belonging to the Naphthol AS family. [10][11]Its molecular structure contains polar groups which, while contributing to its color, also make it slightly soluble in certain organic solvents. [1]This slight solubility is the thermodynamic driving force behind crystallization, as the system seeks its lowest energy state by forming highly ordered crystals from partially dissolved pigment molecules. [5] Q2: What is the difference between agglomeration, flocculation, and crystallization?

These terms describe different states of pigment instability, often in a cascading sequence:

  • Agglomerates: These are collections of primary pigment particles tightly bound together during the dry manufacturing process. The goal of the dispersion (milling) stage is to break these down. [8][12]* Flocculates: If the dispersion is not properly stabilized, primary particles will be attracted to each other and form loose, three-dimensional clusters called flocs. This process is often reversible with the application of shear. [8][13]* Crystallization: This is a phase change where dissolved pigment material precipitates to form ordered, geometric structures (crystals). This process is generally irreversible and represents a more advanced state of instability than flocculation. [4][5] Q3: Which analytical techniques are most effective for monitoring the stability of Pigment Red 23 inks?

A combination of techniques provides the most complete picture:

Table 2: Recommended Analytical Techniques for PR23 Stability
TechniqueWhat It MeasuresApplication in PR23 Troubleshooting
Optical/Electron Microscopy Particle morphology and sizeDirect visual confirmation of crystal formation and shape (e.g., needles, rods). [14]
Laser Diffraction Particle size distributionQuantitative tracking of particle growth over time during accelerated aging studies. [14]
Rotational Rheometry Viscosity, yield stress, shear thinning behaviorDetects viscosity increases that signal instability long before it's visible. A stable dispersion should have low viscosity and near-Newtonian flow.
Sedimentation Analysis Rate of particle settling or clarificationAssesses long-term storage stability by tracking changes in particle concentration throughout a sample column. [15]

Q4: How do storage temperature and time impact the stability of my PR23 ink?

Higher storage temperatures increase the solubility of PR23, leading to more pigment dissolving into the solvent phase. Subsequent cooling can cause this dissolved pigment to crash out and recrystallize, worsening the problem. [9][16]Therefore, storing inks in a temperature-controlled environment is crucial. Long storage times, even at stable temperatures, provide more opportunity for the slow process of Ostwald ripening to occur. [5]

Section 3: Experimental Protocols

Protocol 1: Method for Evaluating Dispersion Quality (Hegman Gauge)

This protocol assesses the degree of pigment de-agglomeration.

  • Preparation: Place a small amount of the ink sample at the deep end of the Hegman gauge channel.

  • Drawdown: Hold the scraper blade firmly with both hands and pull it down the length of the gauge at a constant, steady speed.

  • Evaluation: Immediately view the gauge at a low angle (20-30°). Identify the point on the scale where coarse particles or a "scratchy" appearance becomes prevalent.

  • Interpretation: The Hegman value corresponds to the channel depth at that point. A lower Hegman value (e.g., 6-7) indicates a finer, better-quality dispersion with fewer oversized agglomerates. [17]An ink with a poor Hegman reading is at high risk for instability.

Protocol 2: Accelerated Aging Test for Crystallization Stability

This protocol simulates long-term storage to quickly assess formulation stability.

  • Sample Preparation: Prepare several sealed, airtight vials of the ink formulation to be tested. Keep one as a "time zero" control at room temperature.

  • Incubation: Place the other vials in a laboratory oven at a constant, elevated temperature (e.g., 50°C). Caution: Ensure your solvents are rated for this temperature in a sealed container.

  • Analysis: At set intervals (e.g., 24h, 48h, 1 week, 2 weeks), remove a vial from the oven and allow it to cool completely to room temperature.

  • Evaluation: Analyze the aged sample against the "time zero" control using the techniques in Table 2 (viscosity, particle size, and microscopy). Significant changes indicate poor stability.

Protocol 3: Screening Protocol for Dispersing Agent Efficacy

This protocol helps determine the optimal type and concentration of a dispersing agent.

  • Premix Preparation: In a beaker, combine your chosen solvent blend, the Pigment Red 23, and the binder resin. Mix under low shear until the pigment is wetted.

  • Ladder Study: Create a series of identical premixes. To each, add a different concentration of the dispersing agent (e.g., 1%, 2%, 3%, 4% active dispersant on pigment weight).

  • Dispersion: Mill each sample under identical conditions (e.g., same bead mill, media, time, and temperature).

  • Evaluation: Measure the viscosity of each milled sample. The sample with the lowest viscosity typically represents the most efficient dispersion and the optimal dispersant concentration.

  • Confirmation: Confirm the best-performing samples with the Accelerated Aging Test (Protocol 2) to ensure long-term stability.

References

  • World Dye Variety. (2012, November 30). Pigment Red 23.
  • CymitQuimica. (n.d.). CAS 6471-49-4: Pigment Red 23.
  • Active Minerals International. (2021, October 21). How to Stabilize Color Pigment Performance in Liquid Systems.
  • SY Chemical Co., Ltd. (n.d.). Pigment Red 23.
  • Origo Chemical. (n.d.). Pigment Red 23.
  • L COLOR. (n.d.). Pigment red 23 (pr23).
  • Yesion. (2023, November 22).
  • Separation Science. (2025, August 8). Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows.
  • Chemanova. (2025, July 22). The Role of Dispersing Agents in Achieving Stable Pigment Suspension.
  • Allan Chemical Corporation. (2025, October 17). How Dispersing Agents Improve Pigment Stability.
  • Allan Chemical Corporation. (2025, October 26).
  • SpecialChem. (2025, July 14).
  • Longchang Chemical. (2024, November 5).
  • SpecialChem. (2011, December 14). Optimal Selection and Use of Pigment Dispersing Agents.
  • Chemical Dynamics, LLC. (2017, July 7). Settle Down: Factors that Influence Pigment Settling and Stability.
  • Longchang Chemical. (2024, November 7).
  • Prospector. (2017, May 12). Settle Down: Factors that Influence Pigment Settling and Stability.
  • UL Prospector. (2017, May 12). Factors that Influence Pigment Settling and Stability.
  • IOSR Journal. (n.d.).
  • IS&T. (2024, March 1). Use of Analytical Techniques to Characterise the Stability of Difficult Ink Jet Pigmented Systems.
  • Google Patents. (n.d.). CN101313035B - Naphthol AS colorants and their use.
  • Cambridge University Press & Assessment. (2019, June 14).
  • PubMed. (2011, December).

Sources

Optimization

Reducing impurities in the synthesis of C.I. Pigment Red 23

Technical Support Center: C.I. Pigment Red 23 Synthesis Welcome to the technical support guide for the synthesis of C.I.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: C.I. Pigment Red 23 Synthesis

Welcome to the technical support guide for the synthesis of C.I. Pigment Red 23 (CAS 6471-49-4). This resource is designed for researchers, scientists, and professionals in drug development and material science who are working with this Naphthol AS-type azo pigment. Here, we address common challenges encountered during synthesis, focusing on practical, field-proven strategies to minimize impurities and enhance product quality. Our approach is grounded in the fundamental principles of organic chemistry to explain the causality behind each experimental recommendation.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you might encounter during the synthesis of C.I. Pigment Red 23. Each issue is presented with potential causes and actionable solutions.

Problem 1: Final Pigment is Dull, Weak in Color Strength, or has an Off-Hue (e.g., too yellowish)
  • Potential Cause A: Incomplete Diazotization The primary aromatic amine, 2-methoxy-5-nitroaniline, may not have fully converted into its corresponding diazonium salt. This leads to a lower concentration of the active electrophile, resulting in reduced pigment yield and the presence of unreacted starting materials which can alter the final hue.[1]

    Solution:

    • Temperature Control: Strictly maintain the reaction temperature between 0-5°C during the addition of sodium nitrite.[1] Higher temperatures cause the thermally unstable diazonium salt to decompose, often into phenols, which can undergo unwanted coupling reactions.[1][2][3]

    • Acidic Environment: Ensure the pH of the amine slurry is between 1-2 by using a sufficient amount of hydrochloric acid before adding sodium nitrite.[1] This acidic condition is crucial for the formation of nitrous acid (HNO₂), the diazotizing agent.[2]

    • Nitrite Stoichiometry: Use a slight stoichiometric excess of sodium nitrite to drive the reaction to completion.[1] However, avoid a large excess as it can lead to side reactions.

    • Verification: Before proceeding to the coupling step, confirm the absence of the primary amine using a spot test with R-salt solution. A persistent violet color indicates residual amine. Also, test for a slight excess of nitrous acid using potassium iodide-starch paper (should turn blue-black).[3]

  • Potential Cause B: Decomposition of Diazonium Salt The diazonium salt is inherently unstable and can decompose if not used promptly or if the temperature rises.[3][4] This reduces the concentration of the desired reactant for the coupling stage.

    Solution:

    • Prompt Usage: Use the freshly prepared, cold diazonium salt solution immediately in the subsequent coupling reaction.[4]

    • Continuous Low Temperature: Keep the diazonium salt solution chilled (0-5°C) at all times until it is consumed in the coupling reaction.

  • Potential Cause C: Impure Starting Materials The presence of impurities in either the 2-methoxy-5-nitroaniline or the coupling component, 3-hydroxy-N-(3-nitrophenyl)-2-naphthalenecarboxamide (Naphthol AS), will directly translate into impurities in the final product.[1]

    Solution:

    • Purity Verification: Always verify the purity of starting materials using appropriate analytical techniques (e.g., HPLC, melting point) before commencing the synthesis.

    • Recrystallization: If necessary, recrystallize the starting materials from a suitable solvent to remove contaminants.

Problem 2: Product Contains Insoluble Gritty Particles or is Difficult to Filter
  • Potential Cause A: Incorrect pH During Coupling The pH of the coupling reaction is critical. If the pH is too low (too acidic), the coupling component (Naphthol AS) may precipitate out of the solution. If it's too high (too alkaline), the diazonium salt can convert to a non-reactive diazotate ion. Both scenarios hinder the formation of the desired pigment and can affect particle size and morphology.[5][6][7]

    Solution:

    • Optimal pH Range: Maintain the pH of the coupling reaction within the optimal range, typically between 4.5 and 5.5. This is achieved by dissolving the Naphthol AS in a dilute alkaline solution (e.g., NaOH) and then adjusting the pH with an acid like acetic acid before adding the diazonium salt.[8]

    • Slow Addition & Monitoring: Add the acidic diazonium salt solution slowly and steadily to the solution of the coupling component while continuously monitoring and adjusting the pH.[2]

  • Potential Cause B: Poor Dispersion of Coupling Component The coupling component, Naphthol AS, is insoluble in water and must be completely dissolved in an alkaline medium to form the soluble naphtholate anion, which is the active species for the coupling reaction.[9][10] Incomplete dissolution leads to a non-homogeneous reaction.

    Solution:

    • Complete Dissolution: Ensure the Naphthol AS is fully dissolved in the aqueous sodium hydroxide solution before proceeding. Gentle warming can aid dissolution, but the solution must be cooled back down before pH adjustment and coupling.[11]

    • Use of Dispersing Agents: In some protocols, non-ionic surfactants are used to improve the dispersion and control particle size.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical reactions involved in the synthesis of C.I. Pigment Red 23?

The synthesis is a classic two-stage process for creating azo pigments.[1]

  • Diazotization: The primary aromatic amine, 2-methoxy-5-nitroaniline, is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C).[1][2]

  • Azo Coupling: The resulting diazonium salt, which acts as an electrophile, is then reacted with the coupling component, 3-hydroxy-N-(3-nitrophenyl)-2-naphthalenecarboxamide (dissolved in an alkaline medium to form the nucleophilic phenoxide). This electrophilic aromatic substitution reaction forms the stable azo (-N=N-) bridge that defines the pigment's chromophore.[1][12][13]

Q2: How are the most common impurities formed and what is their identity?

Common impurities can include unreacted starting materials and by-products from side reactions.[1] A study identified several impurities in a sample of C.I. Pigment Red 23, including those with modifications to the naphthol moiety.[14]

Impurity TypeProbable Source of FormationImpact on Final Product
Unreacted Starting Materials Incomplete reaction during diazotization or coupling steps.Affects color strength and can introduce undesired hues.[1]
Phenolic By-products Decomposition of the diazonium salt due to elevated temperatures, reacting with water.These phenols can couple with remaining diazonium salt to form different, unwanted azo compounds, leading to a dull or off-color product.
Side-Coupling Products Coupling of the diazonium salt at an incorrect position on the naphthol ring.Can result in isomeric impurities that are difficult to separate and may affect the pigment's crystal structure and stability.
Products from Excess Nitrite Reaction of excess nitrous acid with the coupling component or the final pigment.Can lead to nitrosation of the aromatic rings, creating undesired by-products. This is why excess nitrite is typically quenched with sulfamic acid.[1][3]

Q3: What analytical methods are recommended for purity assessment?

A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can separate the main pigment from unreacted starting materials and structurally similar impurities, allowing for accurate purity determination.[15][16]

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative method for screening for the presence of impurities and monitoring reaction progress.[15][17]

  • UV-Visible Spectrophotometry: Useful for a quick estimation of pigment concentration and for detecting shifts in the maximum absorbance wavelength (λmax), which can indicate the presence of impurities that alter the color.[15]

  • LC-MS/MS: Provides detailed structural information about impurities by coupling liquid chromatography with mass spectrometry, enabling their definitive identification.[16][18]

Visualized Workflow and Reaction Pathways

Overall Synthesis Workflow

The following diagram illustrates the key stages and control points in the synthesis of C.I. Pigment Red 23.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling cluster_2 Stage 3: Purification & Isolation Amine 2-Methoxy-5-Nitroaniline in HCl Slurry Diazonium Diazonium Salt Solution (Active Electrophile) Amine->Diazonium Add NaNO₂ T = 0-5°C pH = 1-2 Nitrite NaNO₂ Solution Nitrite->Diazonium Quench Quench Excess Nitrite (e.g., Sulfamic Acid) Diazonium->Quench Coupling Coupling Reaction Quench->Coupling Slowly Add Diazonium Salt T < 10°C Naphthol Naphthol AS in Alkaline Solution Naphthol->Coupling Adjust pH to 4.5-5.5 Pigment_Crude Crude Pigment Slurry Coupling->Pigment_Crude Filtration Filtration & Washing Pigment_Crude->Filtration Drying Drying Filtration->Drying Pigment_Final Purified C.I. Pigment Red 23 Drying->Pigment_Final

Caption: Workflow for the synthesis of C.I. Pigment Red 23.

Key Reaction and Side Reaction Pathways

This diagram shows the desired reaction pathway versus a common side reaction that leads to impurities.

G Diazo Diazonium Salt (Ar-N₂⁺) Desired_Pigment C.I. Pigment Red 23 (Desired Azo Product) Diazo->Desired_Pigment Azo Coupling (Correct Conditions) Decomposition Decomposition (Side Reaction) Diazo->Decomposition T > 5°C + H₂O Impure_Pigment Impure Azo By-product Diazo->Impure_Pigment Naphthol Naphtholate Anion (Coupling Component) Naphthol->Desired_Pigment Phenol Phenolic Impurity (Ar-OH) Decomposition->Phenol Phenol->Impure_Pigment Unwanted Coupling

Caption: Desired reaction vs. impurity formation via diazonium salt decomposition.

Experimental Protocols

Protocol 1: Optimized Synthesis of C.I. Pigment Red 23

This protocol is a representative method. Researchers should optimize based on their specific equipment and purity requirements.

Materials:

  • 2-methoxy-5-nitroaniline (Diazo component)

  • 3-hydroxy-N-(3-nitrophenyl)-2-naphthalenecarboxamide (Naphthol AS, coupling component)

  • Hydrochloric Acid (37%)

  • Sodium Nitrite (NaNO₂)

  • Sodium Hydroxide (NaOH)

  • Sulfamic Acid

  • Deionized Water

  • Ice

Procedure:

  • Diazotization: a. In a jacketed reactor equipped with an overhead stirrer, add 100 mL of deionized water and 25 mL of HCl (37%). Cool the mixture to 0°C. b. Slowly add 16.8 g (0.1 mol) of 2-methoxy-5-nitroaniline to form a fine slurry. Maintain the temperature between 0-5°C. c. In a separate beaker, dissolve 7.0 g (0.101 mol) of sodium nitrite in 30 mL of cold water. d. Add the sodium nitrite solution dropwise to the amine slurry over 30-60 minutes, ensuring the temperature never exceeds 5°C.[1] e. Stir for an additional 30 minutes at 0-5°C. f. Check for a slight excess of nitrous acid with KI-starch paper. If present, add a small amount of sulfamic acid until the test is negative to destroy the excess.[1] Keep the solution cold.

  • Coupling Reaction: a. In a separate, larger reactor, dissolve 32.1 g (0.1 mol) of Naphthol AS and 8.0 g (0.2 mol) of NaOH in 400 mL of water. Gentle warming may be required. b. Cool the naphthol solution to 10-15°C using an ice bath. c. Slowly add the cold diazonium salt solution from Step 1f to the naphthol solution over 60-90 minutes. d. During the addition, maintain the reaction pH between 4.5-5.2 by adding dilute HCl or NaOH as needed.[8] Keep the temperature below 20°C.[8] e. After the addition is complete, stir the resulting red slurry for an additional 2 hours.

  • Isolation and Purification: a. Heat the pigment slurry to 90-95°C and hold for 30 minutes to improve particle crystallinity and filterability. b. Cool the slurry to 60°C. c. Filter the pigment using a Buchner funnel. d. Wash the filter cake thoroughly with hot deionized water until the filtrate is colorless and neutral (pH ~7). This removes residual salts and water-soluble impurities. e. Dry the pigment in an oven at 80°C to a constant weight.

References

  • C.I. Pigment Red 23 | 6471-49-4. (2023, August 15). Google Cloud.
  • Pigment Red 23. SY Chemical Co., Ltd.
  • C.I. PIGMENT RED 23. CAMEO Chemicals - NOAA.
  • Pigment Red 23 CAS#: 6471-49-4. ChemicalBook.
  • C.I. Pigment Red 23 (CASRN 6471-49-4) in F344 Rats and B6C3F1Mice (Feed Studies). National Toxicology Program.
  • Particle Size, Morphology and Color Characteristics of C.I. Pigment Red 57:1 : 1. Effect of Synthesis Conditions. Korea Journal Central.
  • Particle Size, Morphology and Color Characteristics of C.I. Pigment Red 57:1 : 1. Effect of Synthesis Conditions. ResearchGate.
  • Particle Size, Morphology and Color Characteristics of C.I. Pigment Red 57:1. Korea Journal Central.
  • Practical Guide: Applying Naphthol AS-G in Dyeing & Pigment Synthesis. Benchchem.
  • Preparation of 2-Naphthol Aniline Dye. BYJU'S.
  • CHAPTER 3: Azo Dyes and Pigments. The Royal Society of Chemistry.
  • Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. Journal of Chemical Education - ACS Publications.
  • CN105418422A - Preparation technology of novel naphthol AS-IRG (2,5-Dimethoxy-4-chloroacetoacetanilide). Google Patents.
  • Coupling of benzene diazonium chloride with 1naphthol class 12 chemistry CBSE. Vedantu.
  • [Solved] Coupling of benzene diazonium chloride with 1-naphthol in al. Testbook.
  • Modification of CI Pigment Red 146 with surfactants and graphene oxide. RSC Publishing.
  • Everything You Need to Know About Naphthols: The Insoluble Azo Dyes. Vipul Organics.
  • Assessing the Purity of Pigment Red 81:2: A Comparative Guide to Analytical Methods. Benchchem.
  • Working with technical purity: simulation of red tattoo pigment metabolism by online-liquid chromatography-electrochemistry-mass spectrometry. NIH.
  • Method Validation and Characterization of Red Pigment in Beta vulgaris Peels and Pomaces by HPLC-UV and UHPLC-MS/MS. ResearchGate.
  • Modification of C.I. Pigment Red 146 with surfactants and graphene oxide. Semantic Scholar.
  • Reactive Chemical Hazards of Diazonium Salts. (2015, September 8). Organic Process Research & Development.
  • Classifications, properties, recent synthesis and applications of azo dyes. (2020, January 31). National Center for Biotechnology Information.

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Troubleshooting

Technical Support Center: Stabilizing Pigment Red 23 Against Strong Oxidizing Agents

Welcome to the technical support center for C.I. Pigment Red 23 (PR23). This guide is designed for researchers, scientists, and formulation professionals who encounter stability challenges when using this vibrant monoazo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for C.I. Pigment Red 23 (PR23). This guide is designed for researchers, scientists, and formulation professionals who encounter stability challenges when using this vibrant monoazo pigment in environments containing strong oxidizing agents. Our goal is to provide not just solutions, but a foundational understanding of the degradation mechanisms and the rationale behind effective stabilization strategies.

Frequently Asked Questions (FAQs)
Q1: What is Pigment Red 23, and why is it susceptible to strong oxidizing agents?

A: C.I. Pigment Red 23 (CAS No: 6471-49-4) is a synthetic organic pigment with the molecular formula C₂₄H₁₇N₅O₇.[1][2][3] It belongs to the Naphthol AS (azo) class of pigments, valued for its brilliant, deep red hue in applications like inks, coatings, and plastics.[2][4][5]

The pigment's vulnerability lies in its core chemical structure, specifically the azo bond (-N=N-) . This chromophoric group is responsible for the pigment's color but is also an electron-rich site, making it a primary target for electrophilic attack by strong oxidizing agents.[5][6] Oxidative cleavage of this bond breaks the conjugated system, leading to smaller, often colorless degradation products and a complete loss of the pigment's intended color.[7][8] The molecule's incompatibility with strong oxidizing agents is a known characteristic that requires careful formulation strategies.[9][10]

PR23 Pigment Red 23 (C₂₄H₁₇N₅O₇) AzoBond Azo Group (-N=N-) Electron-Rich Site PR23->AzoBond Contains Degradation Colorless Degradation Products AzoBond->Degradation Cleavage Leads to Oxidant Strong Oxidizing Agent (e.g., H₂O₂, O₃, RO•) Oxidant->AzoBond Attacks

Caption: Oxidative attack on the azo group in Pigment Red 23.

Q2: My formulation containing Pigment Red 23 is fading rapidly. How do I confirm if oxidation is the cause?

A: Rapid color loss, or "bleaching," in the absence of significant UV light exposure is a strong indicator of chemical degradation, likely from an oxidizing species in your system. Common culprits include peroxides (used as catalysts or present as impurities), hypochlorites, dissolved oxygen, or reactive oxygen species (ROS) generated by other components in the formulation.

To confirm this, you can perform a simple diagnostic test. Prepare two samples of your pigment dispersion: one as a control and one "spiked" with a small, controlled amount of a known oxidizing agent (e.g., a dilute solution of hydrogen peroxide). If the spiked sample shows accelerated fading compared to the control under the same storage conditions, oxidative degradation is the confirmed failure mode.

Q3: Beyond physical protection, what chemical strategies can stabilize Pigment Red 23?

A: There are two primary chemical strategies to mitigate oxidative degradation:

  • Surface Treatment: Modifying the pigment's surface chemistry can significantly enhance its stability. This involves applying a coating that acts as a chemical barrier or changes the surface's reactivity.[11][12] Inorganic treatments with silica or alumina can create a dense, inert layer, while organic treatments can improve compatibility with the resin system, leading to better encapsulation by the binder and thus enhanced protection.[11][13]

  • Antioxidant Addition: Incorporating antioxidants into the formulation is a highly effective method. These molecules function as "sacrificial" agents, preferentially reacting with and neutralizing oxidizing species before they can damage the pigment.[14] The selection is critical and must be based on the nature of the oxidant and the formulation's chemistry (aqueous vs. solvent-based). Common classes include hindered phenols, phosphites, and natural antioxidants like tocopherols (Vitamin E).

Troubleshooting Guides & Experimental Protocols
Guide 1: Protocol for Assessing the Oxidative Stability of Pigment Red 23 Formulations

This protocol provides a quantitative method to compare the stability of a standard PR23 formulation against a stabilized version.

Objective: To measure the rate of color loss of Pigment Red 23 in the presence of a strong oxidizing agent.

Materials:

  • Pigment Red 23 dispersion (untreated control)

  • Stabilized Pigment Red 23 dispersion (e.g., encapsulated or with antioxidant)

  • 3% Hydrogen Peroxide (H₂O₂) solution (or another relevant oxidant)

  • Deionized water or appropriate solvent

  • Visible spectrophotometer and cuvettes

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • For both the control and stabilized samples, prepare a dilute dispersion with a known concentration that gives a maximum absorbance (λ_max ≈ 507 nm) between 1.0 and 1.5 AU.

    • Place 50 mL of the diluted control dispersion into a 100 mL beaker with a stir bar and begin gentle stirring.

  • Baseline Measurement (T=0):

    • Withdraw a small aliquot, place it in a cuvette, and measure the full spectrum absorbance. Record the absorbance value at λ_max. This is your T=0 reading.

  • Initiate Oxidation:

    • Add a pre-determined volume of the 3% H₂O₂ solution to the beaker (e.g., 1 mL). The exact amount may need to be optimized to achieve a measurable degradation rate within a few hours. Start a timer immediately.

  • Time-Course Measurement:

    • At regular intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw an aliquot and measure the absorbance at λ_max.

  • Repeat for Stabilized Sample:

    • Thoroughly clean all equipment and repeat steps 1-4 using the stabilized PR23 dispersion.

Data Analysis & Interpretation:

Calculate the percentage of color remaining at each time point using the formula: % Color Remaining = (Absorbance_t / Absorbance_0) * 100

Summarize the results in a table for direct comparison.

Time (minutes)% Color Remaining (Control)% Color Remaining (Stabilized)
0100%100%
1585%98%
3072%96%
6055%93%
12030%88%

A significantly higher "% Color Remaining" for the stabilized sample provides clear evidence of its enhanced oxidative stability.

Guide 2: Microencapsulation of Pigment Red 23 for Enhanced Stability

Encapsulation creates a physical barrier, preventing direct contact between the pigment and external oxidizing agents.[15][16] Spray drying is a scalable and effective method for this purpose.[17]

Objective: To encapsulate Pigment Red 23 using a blend of maltodextrin and gum arabic as the wall material.

Materials:

  • Pigment Red 23

  • Maltodextrin (DE 10-12)

  • Gum Arabic

  • High-shear homogenizer

  • Laboratory-scale spray dryer

  • Deionized water

Protocol Workflow:

cluster_prep Phase 1: Emulsion Preparation cluster_drying Phase 2: Spray Drying cluster_collection Phase 3: Product Collection P1 1. Prepare Wall Solution: Dissolve Maltodextrin & Gum Arabic in warm DI water (30% w/w). P2 2. Prepare Pigment Slurry: Disperse Pigment Red 23 in DI water (10% w/w). P1->P2 P3 3. Homogenization: Combine solutions and process with high-shear homogenizer (e.g., 10,000 rpm, 10 min) to form a stable oil-in-water emulsion. P2->P3 P4 4. Set Spray Dryer Parameters: Inlet Temp: 180°C Outlet Temp: 85-90°C Feed Rate: Optimized for unit P3->P4 Feed to Dryer P5 5. Atomize & Dry: Feed the emulsion into the spray dryer. Atomization creates fine droplets, which are rapidly dried by hot air. P4->P5 P6 6. Collect Product: Encapsulated, dry powder is separated from the air stream by a cyclone separator. P5->P6 Drying & Separation

Caption: Workflow for microencapsulation of Pigment Red 23 via spray drying.

Rationale for Material Choice:

  • Maltodextrin: Provides excellent film-forming properties and low viscosity, creating a dense, protective shell.[16]

  • Gum Arabic: Acts as a superior emulsifier, ensuring small, uniform droplets of the pigment slurry are formed and stabilized within the wall material solution before drying.[17]

The resulting powder consists of microspheres of the wall material with Pigment Red 23 particles embedded within, effectively shielding them from the external environment.

References
  • The effect of temperature and encapsulation on the stability of microalgae pigments. IOP Conference Series: Earth and Environmental Science.
  • Pigment Red 23. World Of Chemicals.
  • Pigment Red 23 CAS#: 6471-49-4. ChemicalBook.
  • C.I. PIGMENT RED 23. CAMEO Chemicals - NOAA.
  • Bioactive Natural Pigments’ Extraction, Isolation, and Stability in Food Applic
  • Advances in the Preservation of Plant-Based Pigments via Spray Drying—A System
  • C.I. Pigment Red 23. CymitQuimica.
  • THE OXIDATION OF AZO DYES AND ITS REL
  • Natural Pigments: Stabilization Methods of Anthocyanins for Food Applications.
  • Pigment Red 23. SY Chemical Co., Ltd..
  • Encapsulation of colorants by natural polymers for food applic
  • Pigment Red 23. Origo Chemical.
  • Pigment Stabilization: Conservation techniques for Art Transport. Moviiu.
  • Pigment red 23 (pr23). L COLOR.
  • How to avoid the loss of properties of colors and pigments?. BTSA.
  • Degradation mechanism of Direct Red 23 dye by advanced oxidation processes: a compar
  • Natural Pigment Stabilization Techniques For High-Temperature Dyeing.
  • Buy C.I. Pigment Red 23 | 6471-49-4. Biosynth.
  • Method for oxidizing organic pigment.
  • Mechanism of azo dye degradation in Advanced Oxidation Processes: Degradation of Sulfanilic Acid Azochromotrop and its parent compounds in aqueous solution by ionizing radi
  • How to avoid oxidation in cosmetics and improve color stability with n
  • Effect of surface treatment of inorganic pigments.
  • Degradation of the azo dye Acid Red 1 by anodic oxidation and indirect electrochemical processes based on Fenton's reaction chemistry. Relationship between decolorization, mineralization and products.
  • Pigment Surface Treatment: Impact on Plastics, Co
  • General view of the mechanism for the degradation of azo dyes.
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  • An Overview of Surface Treatments for Pigments and Powders. Kobo Products.
  • The Role of Antioxidants in Organic Makeup and Its Skin Benefits. Liht Organics.
  • Pigment Surface Treatments: 20th and 21st Century Industrial Techniques and Strategies for their Detection.
  • Degradation mechanism of Direct Red 23 dye by advanced oxidation processes: a comparative study.
  • Antioxidant Activity and Healthy Benefits of Natural Pigments in Fruits: A Review. PMC.
  • Skin Protection by Carotenoid Pigments. MDPI.

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Optimization

Frequently Asked Questions (FAQs): The Fundamentals of C.I. Pigment Red 23 Particle Size

Answering the call of researchers, scientists, and formulation experts, this Technical Support Center provides a comprehensive guide to mastering the particle size optimization of C.I. Pigment Red 23.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and formulation experts, this Technical Support Center provides a comprehensive guide to mastering the particle size optimization of C.I. Pigment Red 23. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to address the specific challenges you encounter in the lab. This guide is structured to provide direct answers and actionable protocols, moving from foundational questions to complex troubleshooting scenarios.

This section addresses the core concepts necessary to understand the critical role of particle size in your formulations.

1. What is C.I. Pigment Red 23 and where is it used?

C.I. Pigment Red 23 is a synthetic organic azo pigment known chemically as 3-hydroxy-4-((2-methoxy-5-nitrophenyl)azo)-N-(3-nitrophenyl)-2-naphthalenecarboxamide.[1] It provides a distinct dark, bluish-red hue.[1][2] Due to its vibrant color, it is widely used across several industries, including:

  • Paints and Coatings: For industrial and automotive paint systems.[1][3][4]

  • Printing Inks: A common choice for water-based, solvent-based, and offset inks used in textiles and packaging.[2][4][5]

  • Plastics: To impart color to various consumer goods.[1]

  • Textiles: Utilized in textile printing for its bright shade.[1][3]

It has a moderate lightfastness rating of 5-6 on the blue wool scale and a heat resistance of around 140-160°C, which dictates its suitability for specific end-use environments.[2]

2. Why is controlling the particle size of C.I. Pigment Red 23 so important?

Particle size is not merely a physical dimension; it is a primary driver of the pigment's performance and the final properties of your product.[6] The size and distribution of pigment particles directly influence optical and rheological characteristics.[7] Key relationships include:

  • Color Strength (Tinting Strength): Smaller particles generally provide a larger surface area for light absorption, leading to higher color strength.[6][8] Maximum color strength is often achieved when particles are fine enough for their interiors to absorb light as effectively as their surfaces.[6]

  • Opacity and Transparency: There is a critical particle size range to achieve maximum light scattering, and thus maximum hiding power or opacity.[8][9] When particles become smaller than half the wavelength of light, they become more transparent as light diffraction increases.[8] C.I. Pigment Red 23 is often noted for its transparency, which is associated with a small particle size.[2]

  • Gloss: To achieve a high-gloss finish in paints and coatings, pigment particles must be very fine and well-dispersed.[7][10] Coarser particles create a rougher surface texture that scatters reflected light, resulting in a matte or semi-matte appearance.[10]

  • Viscosity: In liquid formulations like inks, an abundance of fine particles increases the total surface area, which can lead to higher viscosity and poor flow.[2][7]

  • Lightfastness and Weathering: As a general rule for organic pigments, larger particles tend to exhibit better lightfastness and weather resistance.[6][8] This is because their lower specific surface area reduces exposure to UV light and chemical attack.[8][10]

3. What are the primary methods for optimizing pigment particle size?

Particle size reduction is achieved through mechanical energy input that breaks down coarse particles and pigment agglomerates.[11] This process is known as dispersion or grinding. The most common industrial methods include:

  • Wet Milling: This is a highly effective technique where the pigment is suspended in a liquid slurry along with grinding media (e.g., ceramic beads).[12] The slurry is agitated in a mill (such as a bead mill or ball mill), and the impact and shear forces from the moving media break down the pigment particles.[12][13][14] This method allows for precise control down to the micron and nanometer scale.[12]

  • High-Speed Dispersion (HSD): This method uses a high-speed rotating blade (a Cowles blade) to create high shear forces within a liquid pre-mix.[13][14] While excellent for initial wetting and breaking apart loose agglomerates, it is generally less effective than media milling for reducing primary particle size.[14][15]

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides direct answers to problems you may encounter during the formulation and optimization process.

Issue 1: Poor Dispersion, Agglomeration, and Settling

  • Question: My C.I. Pigment Red 23 formulation shows specks, settling, and a loss of color strength over time. What are the causes and how can I resolve this?

  • Answer: This classic dispersion failure stems from particles re-agglomerating after the initial grinding phase.[16][17] The primary causes are inadequate wetting, insufficient mechanical energy, or improper stabilization.

    • Causality: Pigment particles in their dry state exist as agglomerates (loose clusters) and aggregates (harder clusters).[6] The dispersion process involves three crucial steps: 1) Wetting the particle surface with the liquid medium, 2) Deagglomeration (separation) to break them down, and 3) Stabilization to prevent them from clumping back together.[11][17][18] If any step is deficient, the system will be unstable.

    • Troubleshooting Steps:

      • Verify Wetting Agent/Dispersant: Ensure you are using a dispersant chemically compatible with C.I. Pigment Red 23 and your solvent/resin system.[11][19] The dispersant's role is to adsorb onto the pigment surface, creating a protective barrier (either through steric hindrance or electrostatic repulsion) that prevents reagglomeration.[11] The optimal amount can be determined experimentally; too little will be ineffective, while too much can increase viscosity or cause other issues.[19]

      • Optimize Energy Input: Insufficient shear energy during milling will fail to break down hard aggregates.[16] For wet milling, review your parameters:

        • Milling Time: Increase the milling time and take samples periodically to check particle size.

        • Mill Speed: Higher speeds impart more energy, but excessive speed can generate heat, potentially harming the pigment or resin.

        • Media Loading: A typical bead mill charge is 60-80% of the chamber volume. Too low a charge reduces grinding efficiency.

      • Prevent Pigment Shock: Instability can occur when a pigment concentrate is added too quickly to the final formulation ("letdown").[17] This can cause the dispersant to desorb from the pigment surface. Add the concentrate slowly under agitation.

Issue 2: Inconsistent Color Properties (Strength & Shade)

  • Question: I'm seeing significant batch-to-batch variation in the final color of my product. The tinting strength is inconsistent, and the red shade sometimes shifts. What is the source of this variability?

  • Answer: Inconsistent color is almost always linked to a lack of control over the particle size distribution (PSD). The final color is determined not just by the average particle size, but by the entire distribution range.[6][20]

    • Causality: A shift towards a finer particle size generally increases color strength and can alter the shade.[6][8] A broader distribution can lead to a duller appearance compared to a narrow, uniform PSD. Batch-to-batch inconsistencies in your grinding process will manifest directly as color variations.[17]

    • Troubleshooting Steps:

      • Implement Strict Process Control: Standardize every parameter of your dispersion process: pigment/dispersant/vehicle ratios, milling time, mill speed, and temperature. Any deviation can alter the final PSD.

      • Conduct Routine Particle Size Analysis: You cannot control what you do not measure. Use a particle size analyzer (e.g., laser diffraction) to characterize each batch.[20][21] Correlate your PSD data (e.g., D50, D90, and span) with your colorimetric measurements (Lab* values). This will allow you to establish an acceptable PSD specification for your desired color.

      • Check Raw Material: While less common, variations in the raw pigment from the supplier can occur. If your process is tightly controlled, request a Certificate of Analysis for the pigment lot and consider analyzing the as-received material.

Issue 3: High Viscosity in Liquid Formulations

  • Question: My ink formulation with C.I. Pigment Red 23 is unacceptably thick and difficult to process, especially at higher pigment loadings. How can I reduce the viscosity?

  • Answer: High viscosity is often a consequence of excessive surface area from very fine particles or poor particle stabilization. C.I. Pigment Red 23 is specifically noted to produce high-viscosity formulations.[2]

    • Causality: The viscosity of a dispersion is heavily influenced by the interactions between particles and the surrounding vehicle.[7] Very fine particles (<100 nm) have an enormous specific surface area, which immobilizes a layer of the liquid medium on their surface and increases particle-particle interactions, both leading to a significant increase in viscosity.[7] Flocculation (a form of agglomeration) can also trap large amounts of the liquid, dramatically increasing viscosity.[19]

    • Troubleshooting Steps:

      • Re-evaluate Particle Size Target: While fine particles boost color strength, over-grinding can be detrimental to rheology. You may need to accept a slightly larger average particle size to achieve a workable viscosity. Aim for the finest grind that meets your viscosity requirements.

      • Optimize Dispersant Dosage: The right amount of dispersant is crucial for minimizing viscosity. It works by creating a lubricating layer on the particle surfaces, allowing them to move past each other more easily.[22] You can create a "dispersant demand curve" by measuring the viscosity of small test dispersions with varying levels of dispersant to find the optimal concentration.

      • Consider a Broader PSD: Sometimes, a carefully controlled bimodal or broader particle size distribution can lead to higher packing efficiency and lower viscosity than a monodisperse system of very fine particles.

Visualizing Key Relationships and Workflows

To better understand the interplay of variables, the following diagrams illustrate critical concepts and processes.

cluster_cause Potential Causes cluster_problem Observed Problem cluster_effect Specific Effects Cause1 Coarse Particles / Wide Distribution Effect1 Low Gloss / Hiding Power Cause1->Effect1 Effect2 Poor Color Strength / Inconsistent Shade Cause1->Effect2 Cause2 Poor Wetting / Stabilization Effect4 Settling / Agglomeration Cause2->Effect4 Cause3 Over-Grinding (Excess Fines) Effect3 High Viscosity Cause3->Effect3 Cause4 Process Variability Cause4->Effect2 Problem Poor Formulation Performance Problem->Effect1 Problem->Effect2 Problem->Effect3 Problem->Effect4

Caption: Relationship between causes and effects in pigment formulation.

G start Start: Crude Pigment (Agglomerates) slurry 1. Slurry Preparation (Pigment + Vehicle + Dispersant) start->slurry mill 2. Wet Milling (e.g., Bead Mill) - Set Time, Speed, Temp slurry->mill sample 3. In-Process Sampling mill->sample analyze 4. Particle Size Analysis (e.g., Laser Diffraction) sample->analyze decision PSD Meets Specification? analyze->decision decision->mill No (Continue Milling) end End: Stable Pigment Dispersion decision->end Yes

Caption: Iterative workflow for particle size reduction and control.

Quantitative Data Summary

The relationship between particle size and performance properties is critical for targeted formulation.

PropertyFine Particles (~0.1-0.3 µm)Coarse Particles (>1 µm)Causality & Remarks
Tinting Strength High to Very HighLowHigher surface area increases light absorption efficiency.[6][7]
Opacity/Hiding Power Decreasing (more transparent)Decreasing (less efficient scattering)Peak opacity is typically achieved at a particle size around half the wavelength of light (~0.3-0.5 µm).[8][9]
Gloss HighLow / MatteFiner particles create a smoother paint film surface, leading to higher specular reflection.[7][10]
Lightfastness Moderate to GoodGood to ExcellentLower surface area on coarse particles reduces interaction with UV radiation and chemicals.[6][8][10]
Viscosity HighLowThe large specific surface area of fine particles immobilizes solvent and increases inter-particle friction.[7]
Dispersion Stability Prone to agglomerationProne to settlingFine particles have strong van der Waals forces requiring robust stabilization; coarse particles settle due to gravity.

Experimental Protocols

Protocol 1: Particle Size Reduction via Laboratory Bead Mill

This protocol describes a standard procedure for reducing the particle size of C.I. Pigment Red 23 using a laboratory-scale wet media mill.

  • Objective: To deagglomerate and grind crude C.I. Pigment Red 23 to a target particle size distribution for incorporation into a liquid formulation.

  • Materials & Equipment:

    • C.I. Pigment Red 23 (as-received powder)

    • Vehicle (e.g., solvent, resin solution, or water)

    • Wetting/Dispersing Agent

    • Laboratory Bead Mill

    • Zirconium oxide grinding media (e.g., 0.8-1.0 mm diameter)

    • High-speed disperser with Cowles blade

    • Beaker, spatula, and analytical balance

    • Cooling water supply for the mill jacket

  • Methodology:

    • Premix Preparation: a. Weigh the vehicle into a beaker. b. Add the calculated amount of dispersing agent to the vehicle and mix at low speed until fully dissolved. c. Gradually add the C.I. Pigment Red 23 powder to the liquid under agitation with the high-speed disperser. d. Once all pigment is added, increase the disperser speed to form a vortex and mix for 20-30 minutes. This "premix" step ensures the pigment is properly wetted.[15]

    • Mill Charging: a. Fill the bead mill's grinding chamber with the zirconium oxide media to the manufacturer's recommended level (typically 70-80% of the chamber volume). b. Start the mill at a low speed and slowly pump the premix from the beaker into the chamber, displacing the air.

    • Grinding Process: a. Once the chamber is full and the slurry is exiting the outlet, connect the cooling water jacket to maintain a constant temperature (e.g., below 40°C) to prevent overheating. b. Increase the mill's agitator to the target speed (e.g., 2000-3000 rpm, depending on the mill). c. Allow the slurry to recirculate through the mill. d. After a set time (e.g., 30 minutes), take a small sample from the outlet for analysis.

    • Monitoring and Completion: a. Analyze the particle size of the sample (see Protocol 2). b. If the target particle size has not been reached, continue milling and sampling at regular intervals (e.g., every 15-30 minutes). c. Once the desired particle size distribution is achieved, pump the finished dispersion out of the mill into a collection vessel.

Protocol 2: Particle Size Distribution Analysis via Laser Diffraction

This protocol outlines the measurement of the particle size distribution of a liquid pigment dispersion.

  • Objective: To accurately measure the size distribution of C.I. Pigment Red 23 particles to ensure quality control and guide the optimization process.

  • Materials & Equipment:

    • Laser Diffraction Particle Size Analyzer (e.g., Horiba, Malvern, Beckman Coulter)[20][23]

    • Dispersion unit with stirrer and sonication probe

    • Dispersant liquid (must be transparent and not dissolve the pigment; often the same as the formulation's vehicle)

    • Pipette or dropper

    • Pigment dispersion sample from Protocol 1

  • Methodology:

    • Instrument Setup: a. Turn on the particle size analyzer and allow the laser to warm up as per the manufacturer's instructions. b. Fill the dispersion unit with the clean dispersant liquid. c. Run a background measurement on the clean liquid to zero the detectors.

    • Sample Preparation & Measurement: a. Ensure the pigment dispersion sample is well-mixed. b. Using a pipette, slowly add the dispersion drop-by-drop into the dispersion unit, which should be stirring. c. Monitor the instrument's obscuration meter. Add sample until the obscuration is within the recommended range (typically 10-20%). This ensures a sufficient particle count without causing multiple scattering errors. d. If needed, apply a short period of sonication (e.g., 30-60 seconds) via the instrument's probe to break up any loose agglomerates formed during sampling. e. Initiate the measurement. The instrument will pump the suspension through a laser beam and measure the resulting light scattering patterns to calculate the PSD.[23]

    • Data Analysis: a. The software will generate a report showing the particle size distribution curve and key statistical values:

      • D10: 10% of the particles are smaller than this diameter.
      • D50 (Median): 50% of the particles are smaller than this diameter. This is the most common value used to report an "average" particle size.
      • D90: 90% of the particles are smaller than this diameter. This value is critical for identifying the presence of coarse particles or agglomerates. b. Compare the D50 and D90 values against your target specification to determine if the milling process is complete.

References

  • How Pigment Particles Influence Paint Properties: A Guide for Artists. (2024). Google AI and Search Labs.
  • Effect of pigment particle size on application properties. (1989). Society of Dyers and Colourists.
  • Particle Size and Shape Analysis in the Paint, Ink and Pigment Industry. HORIBA Scientific.
  • C.I. Pigment Red 23 | 6471-49-4. (2023). BenchChem.
  • Pigment Red 23. SY Chemical Co., Ltd.
  • Troubleshooting Common Issues with Water-Borne Dispersants in Co
  • Influence Of The Particle Size Of Organic Pigments. Fineland Chem.
  • C.I. Pigment Red 23 by Hangzhou Shine Chemical Co., Ltd. (2025). UL Prospector.
  • Particle Size Effect on Pigment Hiding Power. (2025). VICHEM.
  • Laser Scattering Particle Size Distribution Analyses of Pigments.
  • Effective Paint Particle Size Reduction Techniques. Z-mixer.
  • Analyzing the Particle Size of Mineral Pigments and Characterizing Their Color Hiding Power. (2023). AZoM.
  • How to control the pigment particle size distribution during sand grinding in the wet process of plastic masterb
  • The Science Behind Pigment Dispersion: Understanding the Mechanism. SpecialChem.
  • Solve Pigment Dispersion Challenges in Paint & Co
  • Optimize Pigment Dispersion: Real-World Tips for Stable, High-Quality Formul
  • Pigment red 23|Fast Rose Red. Hangzhou Epsilon Chemical Co.,Ltd.
  • 14 Pigment Dispersion Problems & How SILIKE's Silicone Hyperdispersant Solves Them. (2025). SILIKE.
  • Analytical Series: Particle Size Distribution, Measurement, and Assessment.
  • Mulling It Over: Contemporary Pigment Grinding. Tri-Art Manufacturing.
  • The Complete Guide to the Wet Grinding Process: Step by Step Essentials. (2024). Custom Processing Services.
  • Pigment dispersant system and method for pigment grinding. (2009).
  • Pigment Red 23. (2025). UL Prospector.
  • Pigment Red for Inks. iSuoChem.
  • Molecular structure of the C.I. Pigment Violet 23.

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Troubleshooting

Technical Support Hub: Minimizing the Environmental Persistence of C.I. Pigment Red 23

Welcome to the technical support center dedicated to the scientific community engaged in the degradation and environmental remediation of C.I. Pigment Red 23.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the scientific community engaged in the degradation and environmental remediation of C.I. Pigment Red 23. This hub provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to support your research in minimizing the environmental persistence of this resilient azo pigment.

Introduction to the Challenge

C.I. Pigment Red 23 (CASRN: 6471-49-4) is a synthetic organic monoazo pigment widely used in paints, inks, plastics, and textiles due to its brilliant red hue and stability.[1][2][3][4] Its chemical structure, characterized by a complex aromatic framework and an azo bond (-N=N-), contributes to its low solubility in water and resistance to natural degradation, making it a persistent environmental contaminant.[1][5][6] Azo dyes, as a class, are considered recalcitrant, and some, including Direct Red 23 (a related compound), are regarded as potentially toxic and carcinogenic, heightening the need for effective remediation strategies.[7][8]

This guide is structured to address the common and complex challenges encountered during the experimental degradation of Pigment Red 23, providing both foundational knowledge and advanced troubleshooting for researchers.

FAQs: Understanding C.I. Pigment Red 23

This section addresses fundamental questions regarding the pigment's properties and its environmental behavior.

Q1: What is the chemical structure of C.I. Pigment Red 23 and why is it so stable?

A1: C.I. Pigment Red 23, or 3-hydroxy-4-((2-methoxy-5-nitrophenyl)azo)-N-(3-nitrophenyl)-2-naphthalenecarboxamide, has a molecular formula of C24H17N5O7.[1][2] Its stability stems from its large, conjugated aromatic system and the strong covalent azo bond. Being largely insoluble in water, its bioavailability for microbial degradation is significantly limited.[1][6] Furthermore, the chromophore, the azo group bound to aromatic rings, is known to be resistant to conventional chemical and biological treatments.[9]

Diagram: Chemical Structure of C.I. Pigment Red 23

Caption: Molecular structure of C.I. Pigment Red 23.

Q2: What are the primary environmental concerns associated with C.I. Pigment Red 23?

A2: The primary concerns are:

  • Persistence: Due to its low biodegradability, the pigment can persist in sediments and water for long periods.[10]

  • Toxicity of Byproducts: While the pigment itself has low solubility, its degradation can be a double-edged sword. Reductive cleavage of the azo bond, a common first step in degradation, can generate aromatic amines.[2][11] These intermediates are often more mobile and potentially more toxic or carcinogenic than the parent dye molecule.[10]

  • Ecosystem Impact: The release of colored effluents into water bodies can block sunlight, inhibiting photosynthesis and disrupting aquatic ecosystems.[10][12]

Q3: What are the main strategies being researched for its degradation?

A3: The main strategies fall into three categories:

  • Advanced Oxidation Processes (AOPs): These methods use highly reactive species, primarily hydroxyl radicals (•OH), to chemically degrade the pigment.[7][8] Common AOPs include photocatalysis (e.g., UV/TiO2), Fenton/Photo-Fenton reactions, and ozonation.[13][14][15]

  • Microbial Degradation: This involves using microorganisms (bacteria, fungi) that have evolved enzymatic pathways to break down azo dyes.[11][12][16] This often requires a two-step anaerobic-aerobic process.[16]

  • Physical Methods: Techniques like adsorption on activated carbon can remove the pigment from water but do not degrade it, creating a secondary waste stream.[12] This guide focuses on destructive degradation methods.

Troubleshooting Guide: Advanced Oxidation Processes (AOPs)

AOPs are powerful but sensitive to experimental conditions. This section addresses common issues encountered during their application.

Q: My photocatalytic degradation efficiency for Pigment Red 23 is low or has stalled. What should I check?

A: Low efficiency in photocatalysis is a frequent challenge. Systematically verify the following parameters, as they are highly interdependent.

  • Issue 1: Incorrect pH

    • Causality: The pH of the solution dictates the surface charge of the photocatalyst (like TiO2) and the speciation of the dye molecule. This affects the adsorption of the pigment onto the catalyst surface, which is a critical first step. For many azo dyes, degradation is more effective in acidic or alkaline conditions rather than neutral pH. Studies on the related Direct Red 23 have shown optimal decolorization at a pH of 9.[7][8]

    • Troubleshooting Steps:

      • Perform a pH screening experiment (e.g., from pH 3 to 11).

      • Measure the zeta potential of your catalyst at different pH values to find the point of zero charge (PZC). Optimal adsorption often occurs when the catalyst surface and dye molecule have opposite charges.

      • Ensure your buffer system, if used, is not interfering with the reaction or scavenging hydroxyl radicals.

  • Issue 2: Suboptimal Catalyst Loading

    • Causality: Increasing the catalyst amount generally increases the number of active sites and, therefore, the degradation rate.[15] However, beyond an optimal concentration, the solution becomes turbid. This "shielding effect" scatters the UV light, preventing it from penetrating the solution and activating the catalyst particles deeper in the reactor, thus reducing overall efficiency.[15]

    • Troubleshooting Steps:

      • Run a series of experiments with varying catalyst concentrations (e.g., 0.1 g/L to 2.0 g/L) while keeping all other parameters constant.

      • Plot degradation rate vs. catalyst concentration to identify the optimal loading for your specific reactor geometry and pigment concentration.

  • Issue 3: Inadequate Light Source (Intensity or Wavelength)

    • Causality: Photocatalysis is initiated by a photon with sufficient energy to overcome the catalyst's band gap, creating an electron-hole pair.[15] For common catalysts like anatase TiO2, this requires UV-A light (wavelength < 387 nm). If the light intensity is too low or the wavelength is too long, the catalyst will not be activated efficiently.[15]

    • Troubleshooting Steps:

      • Verify the emission spectrum and intensity of your lamp using a radiometer/spectrometer. Lamp output can decrease with age.

      • Ensure your reaction vessel is made of a UV-transparent material (e.g., quartz). Borosilicate glass will block a significant portion of UV-C and UV-B radiation.

      • Consider that even low light intensities can be effective if the right reactive species are generated and stabilized.[17]

  • Issue 4: Presence of Scavenging Species

    • Causality: Non-target ions or organic matter in your water matrix (especially in real wastewater samples) can compete with the pigment for hydroxyl radicals. Ions like chloride, carbonate, and bicarbonate are known scavengers that can significantly reduce degradation efficiency.

    • Troubleshooting Steps:

      • Run a control experiment using deionized water spiked with Pigment Red 23. Compare the results to your experiments with tap water or wastewater to quantify the scavenging effect.

      • If possible, analyze the ionic composition of your water matrix. Pre-treatment steps may be necessary for complex effluents.

Diagram: General AOP Troubleshooting Workflow

AOP_Troubleshooting Start Low Degradation Efficiency Check_pH Is pH Optimal? Start->Check_pH Check_Catalyst Is Catalyst Loading Optimal? Check_pH->Check_Catalyst Yes pH_Yes Yes Check_pH->pH_Yes No Check_Light Is Light Source Adequate? Check_Catalyst->Check_Light Yes Catalyst_Yes Yes Check_Catalyst->Catalyst_Yes No Check_Scavengers Are Scavengers Present? Check_Light->Check_Scavengers Yes Light_Yes Yes Check_Light->Light_Yes No Check_Intermediates Are Recalcitrant Intermediates Forming? Check_Scavengers->Check_Intermediates No Scavengers_No No Check_Scavengers->Scavengers_No Yes Analyze_TOC Action: Measure TOC / Use LC-MS to Identify Byproducts Check_Intermediates->Analyze_TOC Adjust_pH Action: Perform pH Sweep (e.g., 3-11) pH_Yes->Adjust_pH Adjust_Catalyst Action: Vary Catalyst Concentration Catalyst_Yes->Adjust_Catalyst Adjust_Light Action: Verify Lamp Output & Vessel Material Light_Yes->Adjust_Light Pretreat Action: Use DI Water Control / Pretreat Sample Scavengers_No->Pretreat

Caption: Systematic workflow for troubleshooting AOP experiments.

Troubleshooting Guide: Microbial Degradation

Microbial methods are eco-friendly but biologically complex. Success hinges on creating the right conditions for the specific enzymatic activities.

Q: My bacterial culture is not decolorizing the Pigment Red 23 solution effectively.

A: Decolorization failure in microbial systems often points to metabolic incompatibility or environmental stress.

  • Issue 1: Wrong Redox Conditions (Anaerobic vs. Aerobic)

    • Causality: The critical first step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (-N=N-).[11][18] This is carried out by enzymes called azoreductases, which are typically most active under anaerobic (oxygen-free) or anoxic conditions.[16] Subsequent degradation of the resulting aromatic amines is an oxidative process that requires aerobic conditions.[11][16] Attempting degradation in a purely aerobic system will likely fail.

    • Troubleshooting Steps:

      • Implement a Sequential Anaerobic-Aerobic Process: First, incubate your culture with the pigment in an anaerobic environment. This can be achieved by sparging with nitrogen gas and sealing the reactor. Decolorization (loss of color) should occur in this phase.

      • After decolorization, introduce oxygen (e.g., by sparging with air) to facilitate the aerobic degradation of the aromatic amine intermediates.

      • Monitor both color removal (spectrophotometrically) and Total Organic Carbon (TOC) or aromatic amine concentration (via HPLC) in both phases.

  • Issue 2: Lack of a Suitable Co-substrate

    • Causality: Many microorganisms cannot use complex azo dyes as their sole source of carbon and energy.[16] They require an easily metabolizable co-substrate (like glucose, peptone, or yeast extract) to generate the reducing equivalents (NADH, FADH2) that fuel the azoreductase enzyme. The degradation of the dye is a co-metabolic process, not a primary food source.

    • Troubleshooting Steps:

      • Ensure your culture medium is supplemented with a suitable carbon source.

      • Experiment with different co-substrates and concentrations to find what works best for your microbial consortium or isolate.

      • A control flask with no co-substrate should show minimal to no decolorization.

  • Issue 3: Toxicity of the Pigment or its Byproducts

    • Causality: Although the parent pigment is insoluble, high concentrations can still be toxic. More commonly, the aromatic amines produced during the anaerobic phase can be toxic to the microbial culture, inhibiting the enzymes needed for the second (aerobic) degradation step.[11]

    • Troubleshooting Steps:

      • Start with a lower initial concentration of Pigment Red 23.

      • Acclimatize your culture by gradually increasing the pigment concentration over several sub-culturing cycles.

      • If toxicity is suspected after the anaerobic phase, consider diluting the medium before switching to aerobic conditions or immobilizing the microbial cells to improve their resilience.

Experimental Protocols

Protocol 1: Standardized Photocatalytic Degradation Assay

  • Objective: To determine the photocatalytic degradation efficiency of Pigment Red 23 using a standard catalyst (e.g., TiO2 P25).

  • Materials:

    • C.I. Pigment Red 23

    • TiO2 P25 photocatalyst

    • Quartz reaction vessel

    • Magnetic stirrer and stir bar

    • UV-A lamp (e.g., 365 nm peak)

    • 0.1M HCl and 0.1M NaOH for pH adjustment

    • Spectrophotometer, HPLC, TOC analyzer

  • Methodology:

    • Preparation: Prepare a 10 mg/L stock suspension of Pigment Red 23 in deionized water. Note: Due to low solubility, this will be a fine dispersion. Sonication may be required for homogeneity.

    • Reaction Setup: Add 100 mL of the pigment suspension to the quartz vessel. Add the desired amount of TiO2 catalyst (e.g., 1.0 g/L).

    • pH Adjustment: Adjust the pH of the suspension to the desired value (e.g., starting with pH 7) using HCl or NaOH.

    • Adsorption Equilibrium: Place the vessel on a magnetic stirrer in complete darkness for 30-60 minutes to allow the pigment to adsorb onto the catalyst surface. Take a "time zero" (t=0) sample at the end of this period.

    • Initiate Photocatalysis: Turn on the UV lamp, positioned at a fixed distance from the reactor. Continue stirring.

    • Sampling: Withdraw aliquots (e.g., 3 mL) at regular intervals (e.g., 0, 15, 30, 60, 90, 120 minutes). Immediately centrifuge or filter the samples through a 0.22 µm syringe filter to remove the catalyst particles.

    • Analysis:

      • Measure the absorbance of the supernatant at the pigment's λmax (approx. 507 nm) using a spectrophotometer to determine color removal.

      • For a more accurate measure of degradation (mineralization), analyze the samples for Total Organic Carbon (TOC). Complete degradation will reduce TOC to near zero.

      • Intermediate products can be identified and quantified using High-Performance Liquid Chromatography (HPLC) or LC-MS.[7][8]

Scientist's Note: Running parallel control experiments is crucial for data validation: (1) Photolysis Control: Pigment solution with UV light but no catalyst. (2) Adsorption Control: Pigment solution with catalyst but no UV light (the dark phase). These controls help differentiate between degradation, photolysis, and simple adsorption.

Table 1: Comparison of Degradation Methods for Azo Dyes

ParameterAdvanced Oxidation (Photocatalysis)Microbial Degradation
Mechanism Non-selective attack by •OH radicalsSpecific enzymatic reduction & oxidation
Speed Fast (minutes to hours)[7][8]Slow (hours to days)
Operating Cost High (energy for UV lamps, chemical reagents)Low (requires nutrients, temperature control)
Byproducts Can lead to complete mineralization (CO2, H2O) but may form intermediates.[9][13]Aromatic amines are obligate intermediates; complete mineralization is the goal.[16]
Sensitivity Highly sensitive to pH, turbidity, and scavengers.[15]Sensitive to toxicity, pH, temperature, and co-substrate availability.[19]
Applicability Effective for a broad range of refractory organics.[20][21]Best for specific waste streams; culture acclimatization may be needed.

Data Interpretation & Analysis

Q: The color of my solution is gone, but the TOC remains high. What does this mean?

A: This is a very common and important observation. It indicates that the chromophore (the azo bond, -N=N-) has been cleaved, destroying the pigment's color, but the resulting aromatic fragments have not been fully mineralized to CO2 and water.[9] These colorless intermediates, such as substituted anilines and naphthalenes, may still be environmentally persistent and potentially more toxic than the original pigment.

Validation Strategy:

  • TOC Analysis: Always supplement spectrophotometric data with TOC measurements. The ultimate goal of remediation is the reduction of TOC, not just decolorization.

  • Chromatography (HPLC/LC-MS): Use these techniques to separate, identify, and quantify the intermediate products formed during the reaction.[7] Tracking the appearance and disappearance of these intermediates provides a true picture of the degradation pathway.

References

  • C.I. Pigment Red 23, C.I. 12355. (2012). World Of Dyes.
  • Degradation mechanism of Direct Red 23 dye by advanced oxidation processes: a comparative study. (2020). Taylor & Francis Online.
  • C.I. Pigment Red 23 | 6471-49-4. (2023). Buy Chemistry.
  • Mechanism of decolorization and degradation of CI Direct Red 23 by ozonation combined with sonolysis. (2006). PubMed.
  • Mechanism of decolorization and degradation of CI Direct Red 23 by ozonation combined with sonolysis | Request PDF. (2006).
  • Pigment Red 23. (n.d.). SY Chemical Co., Ltd..
  • Microbial Degradation of Azo Dyes From Textile Industry - Review. (n.d.). IJSDR.
  • Microbial degradation of Azo Dyes: A review. (2014). International Journal of Current Microbiology and Applied Sciences.
  • C.I. Pigment red 23 | Fluorescent Dye. (n.d.). MedchemExpress.com.
  • Degradation mechanism of Direct Red 23 dye by advanced oxidation processes: a compar
  • Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms. (2021). MDPI.
  • Analytical biodegradation of Azo dye (Remazol red RB) by Bacillus cereus. (2014). Journal of Chemical and Pharmaceutical Research.
  • Biodegradation of Azo Dye Methyl Red by Pseudomonas aeruginosa: Optimization of Process Conditions. (2022). PMC - PubMed Central.
  • C.I. Pigment Red 23 by Hangzhou Shine Chemical Co., Ltd. (n.d.).
  • Degradation of a Pigment Red 238 using UV, UV/H2O2, UV/H2O2/SnO2 and Fenton Processes. (2021). Polish Journal of Environmental Studies.
  • Initiating photocatalytic degradation of organic pollutants under ultra-low light intensity via oxygen-centered organic radicals. (2024). Chemical Science (RSC Publishing).
  • C.I. PIGMENT RED 23. (n.d.). CAMEO Chemicals - NOAA.
  • Organic Pollutant Degradation Through Photocatalysis: Progress, Challenges, and Sustainable Solutions (Mini Review). (2024). MDPI.
  • Advances in photocatalytic degradation of organic pollutants in wastewaters: harnessing the power of phthalocyanines and phthalocyanine-containing m
  • Photocatalytic Degradation of Organic Pollutants: Mechanisms and Kinetics. (2012). SciSpace.
  • A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases. (2021). PubMed Central.

Sources

Optimization

Technical Support Center: Modifying the Surface of Pigment Red 23 for Improved Compatibility

Welcome to the comprehensive technical guide for the surface modification of Pigment Red 23. This document is intended for researchers, scientists, and formulation professionals who are seeking to overcome the inherent c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for the surface modification of Pigment Red 23. This document is intended for researchers, scientists, and formulation professionals who are seeking to overcome the inherent compatibility challenges of this vibrant organic pigment. The following sections provide in-depth FAQs, troubleshooting guides for common experimental hurdles, and detailed protocols to guide your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is Pigment Red 23 and why is surface modification often necessary?

A: Pigment Red 23 (C.I. 12355) is a monoazo organic pigment highly valued for its brilliant bluish-red shade, good thermal stability, and high tinting strength.[1][2] Its chemical structure (C₂₄H₁₇N₅O₇) lends it a predominantly non-polar and hydrophobic surface character.[1][3] This inherent hydrophobicity makes it difficult to disperse effectively in aqueous and other polar systems, leading to issues like agglomeration and poor color development.[4] Surface modification becomes necessary to alter the pigment's surface chemistry, improving its wettability and stability within a specific medium, thereby enhancing the performance of the final product, be it an ink, coating, or plastic.[5][6][7]

Q2: What are the typical indicators of poor Pigment Red 23 compatibility in a formulation?

A: Poor compatibility manifests through several observable defects. The most common issues include:

  • Agglomeration: Pigment particles clump together, failing to break down into primary particles during dispersion. This can result in specks in a coating or a gritty texture.[8]

  • Flocculation: After initial dispersion, particles re-associate into loose clusters. This often leads to a loss of color strength, reduced gloss, and potential color shifts.[4][9]

  • Poor Color Strength: The full tinting potential of the pigment is not realized because agglomerates scatter light less effectively than well-dispersed primary particles.[10][11]

  • Phase Separation & Settling: In liquid systems, the poorly stabilized pigment will settle out over time, forming a hard cake that is difficult to redisperse.[4]

  • Low Gloss: In surface coatings, poorly dispersed pigment particles can protrude from the surface, leading to a dull or hazy finish.

Q3: What are the principal strategies for modifying the surface of Pigment Red 23?

A: There are three primary approaches to altering the pigment's surface properties, each with its own mechanism and suitability for different applications:

  • Surface Adsorption: This involves treating the pigment with surfactants or specialized dispersants.[5][12] These molecules have an "anchor" group that adsorbs onto the pigment surface and a "tail" that is compatible with the surrounding medium, providing steric or electrostatic stabilization.[4] This is often the simplest method but can be reversible.

  • Covalent Chemical Modification: This method creates a more robust and permanent change by forming chemical bonds between the pigment surface and a modifying agent. A common example is the use of silane coupling agents to introduce new, desired functional groups.[5]

  • Encapsulation/Coating: This strategy involves coating the individual pigment particles with a thin layer of another material, such as a polymer or an inorganic compound like silica.[12][13] This effectively creates a new surface, masking the original properties of the pigment core.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: The modified pigment shows severe agglomeration and poor dispersion in my target medium.
  • Possible Cause 1: Insufficient Surface Coverage.

    • Scientific Rationale: The concentration of your modifying agent may be too low to cover the entire surface area of the pigment particles. Uncoated patches can still attract each other, leading to agglomeration.

    • Troubleshooting Steps:

      • Calculate the theoretical amount of modifier needed based on the pigment's specific surface area (if known) and the footprint of the modifying molecule.

      • Experimentally, create a concentration ladder of your modifying agent (e.g., 1%, 2%, 5%, 10% by weight of pigment) to find the optimal loading.

      • Analyze the resulting dispersions for particle size distribution. The optimal concentration should yield the lowest mean particle size.

  • Possible Cause 2: Incompatible Modifier Chemistry.

    • Scientific Rationale: The functional group or polymer chain of your modifier must be highly soluble and compatible with the target medium. A modifier designed for a non-polar system will fail in an aqueous one.

    • Troubleshooting Steps:

      • Review the solubility parameters of your modifier and your medium. A close match is desired.

      • For aqueous systems, ensure your modifier introduces hydrophilic groups (e.g., carboxylic acids, polyethylene glycol chains).

      • For non-polar systems, long alkyl chains or polymers soluble in that medium are required.

  • Possible Cause 3: Inadequate Dispersion Energy.

    • Scientific Rationale: Surface modification aids stabilization, but sufficient mechanical energy is still required to break down the initial pigment agglomerates and wet the newly created surfaces.[10]

    • Troubleshooting Steps:

      • Increase the duration or intensity of your dispersion process (e.g., high-shear mixing, ultrasonication, bead milling).

      • Monitor the particle size reduction over time. If the size plateaus at an unacceptably high level, the energy input is likely insufficient.

Problem: My dispersion is initially good, but flocculates and settles within 24-48 hours.
  • Possible Cause 1: Weak Modifier Adsorption.

    • Scientific Rationale: If the modifier is only physically adsorbed (e.g., via van der Waals forces), it can desorb over time, especially with temperature fluctuations or the introduction of other competitive species in the formulation. This leads to a loss of stabilization and subsequent flocculation.[4]

    • Troubleshooting Steps:

      • Switch to a modification strategy that creates a permanent, covalent bond. See Protocol 1 for an example using a silane coupling agent.

      • Consider using a polymeric dispersant with multiple anchoring points, which increases the energy required for desorption.

  • Possible Cause 2: Insufficient Stabilization Barrier.

    • Scientific Rationale: The layer formed by the modifier may be too thin or not dense enough to provide a sufficient steric or electrostatic barrier to prevent particles from approaching each other.

    • Troubleshooting Steps:

      • For Steric Stabilization: Choose a polymeric modifier with a higher molecular weight or a more branched structure to create a thicker, more effective repulsive layer.

      • For Electrostatic Stabilization (in polar media): Measure the Zeta Potential of your dispersion. A value further from zero (e.g., > |30| mV) indicates better stability. If the value is low, choose a modifier that imparts a higher surface charge.

Problem: I am unable to analytically confirm that the surface modification was successful.
  • Possible Cause: Inappropriate Analytical Technique.

    • Scientific Rationale: Detecting a thin molecular layer on the surface of a bulk material requires sensitive analytical techniques that are specific to surface chemistry.

    • Troubleshooting & Validation Methods:

      • Fourier-Transform Infrared Spectroscopy (FTIR): Compare the spectra of the unmodified and modified pigment. Look for the appearance of new characteristic peaks from your modifying agent (e.g., Si-O-Si stretching for silanes, C=O stretching for acrylic polymers).

      • Thermogravimetric Analysis (TGA): A successful organic modification will result in a greater percentage of weight loss at temperatures above the degradation of the base pigment. The mass loss can be used to quantify the amount of grafted modifier.

      • Contact Angle Measurement: Press the pigment powder into a pellet and measure the contact angle with a relevant liquid (e.g., water for hydrophilicity). A significant change in the contact angle post-modification is a strong indicator of altered surface energy.

      • Dispersibility Test: The ultimate proof is functional. Disperse the modified and unmodified pigments in the target medium under identical conditions. A dramatic improvement in dispersion stability is a clear indicator of success.

Experimental Protocols

Protocol 1: Covalent Surface Modification with an Organosilane

Objective: To graft (3-aminopropyl)triethoxysilane (APTES) onto the surface of Pigment Red 23 to introduce primary amine groups, enhancing compatibility with epoxy or isocyanate-based polymer systems.

Materials & Equipment:

  • Pigment Red 23 (pre-dried at 100°C for 4 hours)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Nitrogen or Argon gas inlet

  • Centrifuge

  • Vacuum oven

Step-by-Step Methodology:

  • Pigment Slurry Preparation: In a 250 mL round-bottom flask, add 5.0 g of dried Pigment Red 23 to 100 mL of anhydrous toluene.

  • Initial Dispersion: Stir the mixture vigorously and sonicate for 15 minutes to break up initial agglomerates.

  • Inert Atmosphere: Place the flask under a slow stream of nitrogen gas to prevent side reactions with atmospheric moisture.

  • Reagent Addition: Using a syringe, add 0.5 g (approx. 10 wt% of pigment) of APTES to the slurry while stirring. Causality Note: The ethoxy groups on APTES will hydrolyze with trace surface water on the pigment to form silanols (-Si-OH), which then condense with hydroxyl groups on the pigment surface or with each other, forming a stable Si-O-pigment or Si-O-Si network.

  • Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 4 hours with continuous stirring.

  • Purification: Cool the reaction to room temperature. Transfer the slurry to centrifuge tubes and centrifuge at 4000 rpm for 10 minutes. Discard the supernatant.

  • Washing: Resuspend the pigment pellet in 50 mL of fresh toluene and centrifuge again. Repeat this washing step two more times to remove all unreacted APTES.

  • Drying: Transfer the washed pigment to a crystallization dish and dry in a vacuum oven at 80°C overnight. The resulting powder is the surface-modified pigment.

Protocol 2: Polymer Encapsulation via Miniemulsion Polymerization

Objective: To encapsulate Pigment Red 23 particles with a polystyrene shell, improving its compatibility in styrenic plastics and non-polar solvent systems.

Materials & Equipment:

  • Pigment Red 23

  • Styrene monomer (inhibitor removed)

  • Hexadecane (hydrophobe)

  • Sodium dodecyl sulfate (SDS) (surfactant)

  • Potassium persulfate (KPS) (initiator)

  • Deionized water

  • Probe sonicator

  • Three-neck flask with mechanical stirrer, condenser, and N₂ inlet

  • Water bath

Step-by-Step Methodology:

  • Organic Phase (Oil Phase) Preparation:

    • In a beaker, mix 10 g of styrene with 0.4 g of hexadecane. Causality Note: Hexadecane is a highly water-insoluble co-stabilizer that creates an osmotic pressure within the droplets, preventing their degradation by diffusion (Ostwald ripening).

    • Add 1.0 g of Pigment Red 23 to this mixture. Stir until the pigment is well-wetted.

  • Aqueous Phase Preparation: In a separate beaker, dissolve 0.2 g of SDS in 80 mL of deionized water.

  • Miniemulsion Formation:

    • Combine the organic and aqueous phases.

    • Immerse the beaker in an ice bath and sonicate with a probe sonicator at high power for 5-10 minutes, or until a stable, milky emulsion is formed. The resulting droplet size should be in the range of 100-500 nm.

  • Polymerization:

    • Transfer the miniemulsion to the three-neck flask and begin gentle mechanical stirring.

    • Purge the system with nitrogen for 20 minutes to remove oxygen, which inhibits free-radical polymerization.

    • Heat the flask to 70°C using the water bath.

    • Dissolve 0.1 g of KPS initiator in 5 mL of deionized water and add it to the flask to start the polymerization.

  • Reaction Completion: Maintain the reaction at 70°C for 6 hours under nitrogen with constant stirring.

  • Purification & Collection: Cool the resulting colored latex. Collect the encapsulated pigment by centrifugation. Wash the product repeatedly with deionized water and then once with ethanol to remove residual surfactant and unreacted monomer.

  • Drying: Dry the final product in an oven at 60°C to obtain a fine powder.

Visualization & Workflows

G cluster_0 Troubleshooting Workflow for Dispersion Issues Start Dispersion Appears Unstable (e.g., settling, low gloss) Q1 Was the dispersion ever uniform? Start->Q1 Cause1 Issue: Initial Agglomeration - Increase dispersion energy - Check modifier concentration - Verify modifier/medium compatibility Q1->Cause1 No Q2 Issue: Flocculation (Uniform then separates) Q1->Q2 Yes Cause2 Possible Causes: - Weak modifier adsorption (desorption) - Insufficient stabilization barrier Q2->Cause2 Solution Solution: - Use covalent modification (e.g., silane) - Use higher MW polymeric dispersant Cause2->Solution

Caption: A logical workflow for diagnosing and solving common pigment dispersion problems.

G cluster_1 Decision Tree for Modification Strategy Goal Goal: Improve Pigment Red 23 Compatibility Q_Medium What is the target medium? Goal->Q_Medium A_Polar Aqueous / Polar Q_Medium->A_Polar Polar A_NonPolar Non-Polar / Polymer Melt Q_Medium->A_NonPolar Non-Polar S_Polar Strategy for Polar: - Graft hydrophilic groups (-COOH, -OH) - Adsorb anionic/non-ionic surfactants - Encapsulate with hydrophilic polymer A_Polar->S_Polar S_NonPolar Strategy for Non-Polar: - Graft hydrophobic groups (alkyl chains) - Use polymeric dispersants - Encapsulate with compatible polymer (e.g., polystyrene) A_NonPolar->S_NonPolar

Caption: A decision tree to help select an appropriate surface modification strategy.

References

  • How are organic pigments modified? . Hangzhou Shine Chemicals Co.,Ltd. [Link]

  • Pigment Red 23 . WorldOfChemicals. [Link]

  • Pigment red 23|Fast Rose Red . Hangzhou Epsilon Chemical Co.,Ltd. [Link]

  • Pigment Red 23 . SY Chemical Co., Ltd. [Link]

  • What Approaches Could Be Applied to the Modification of Organic Pigments? . KingChroma. [Link]

  • SunTone ® Pigment Red 23 . Vipul Organics. [Link]

  • What Approaches Could Be Applied to the Modification of Organic Pigments? . KingChroma. [Link]

  • Surface Treatment of Pigments . Lankem. [Link]

  • Pigment red 23 (pr23) . L COLOR. [Link]

  • Compatibilizers for Colorants – little change big improvement . Evonik (YouTube). [Link]

  • Factors that Influence Pigment Settling and Stability . UL Prospector. [Link]

  • Colouring of plastics: how to improve the yield of a pigment . AIMPLAS. [Link]

  • Selection of dispersants for the dispersion of C.I. Pigment Violet 23 in organic medium . ResearchGate. [Link]

  • 23290 Permanent Red . Kremer Pigmente. [Link]

  • Effect of pigment particle size on application properties . SDC ColourClick. [Link]

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Reference Data & Comparative Studies

Validation

C.I. Pigment Red 23 vs. C.I. Pigment Red 146 light fastness comparison

An Objective Comparison for Scientific Application: C.I. Pigment Red 23 vs.

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Scientific Application: C.I. Pigment Red 23 vs. C.I. Pigment Red 146 Lightfastness

A Senior Application Scientist's Guide

This technical guide provides a detailed comparative analysis of the lightfastness properties of C.I. Pigment Red 23 and C.I. Pigment Red 146. Designed for researchers, formulation scientists, and professionals in the coatings, inks, and plastics industries, this document moves beyond simple data sheet values to explore the causality behind performance differences and the critical importance of standardized evaluation.

Introduction to the Naphthol AS Pigments

Both C.I. Pigment Red 23 and C.I. Pigment Red 146 belong to the Naphthol AS, or β-Oxy Naphthoic Acid (BONA), class of monoazo pigments. These organic pigments are widely used for their vibrant red hues and cost-effectiveness.

  • C.I. Pigment Red 23 (C.I. 12355): This pigment offers a brilliant, slightly bluish-red shade.[1] It is produced by the diazotization of 2-Methoxy-5-nitrobenzenamine and subsequent coupling with 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide.[2] Its applications are diverse, ranging from printing inks and textile printing to coatings and plastics coloration.[2][3]

  • C.I. Pigment Red 146 (C.I. 12485): Known commercially as Naphthol Carmine FBB, this pigment provides a bluer shade of red compared to PR 23.[4][5] It is synthesized via the diazotization of N-(3-amino-4-methoxyphenyl)benzamide and coupling with N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide.[6] It is frequently used in printing inks, latex paints, and architectural coatings.[4][7]

While chemically related, their distinct molecular structures impart different performance characteristics, most notably in their resistance to photodegradation.

The Imperative of Standardized Testing

A review of publicly available technical data reveals inconsistencies in the reported lightfastness values for these pigments. For instance, some sources rate C.I. Pigment Red 23's lightfastness at a 3 on the Blue Wool Scale, while rating C.I. Pigment Red 146 at a 5.[8][9] Conversely, other reputable sources list C.I. Pigment Red 23 with a superior lightfastness of 5-6.[10] This variability underscores a critical principle: lightfastness is not an absolute property of a pigment but is highly dependent on the test methodology, the medium in which it is dispersed, and the concentration (tint vs. masstone).

To establish a scientifically valid comparison, a rigorous, standardized experimental protocol is required. The following workflow is based on the principles outlined in ASTM D4303, "Standard Test Methods for Lightfastness of Pigments Used in Artists' Paints."[11]

Experimental Protocol: A Self-Validating System

This protocol is designed to provide a definitive, head-to-head comparison.

Step 1: Sample Preparation

  • Vehicle Selection: Choose a well-characterized, non-yellowing acrylic emulsion vehicle, a common medium for evaluating pigment performance.

  • Pigment Dispersion: Prepare two separate dispersions, one for each pigment.

    • Combine the pigment with the acrylic vehicle at a fixed pigment-to-binder ratio (e.g., 1:4 by weight).

    • Process each dispersion on a bead mill to achieve a consistent and fine particle size distribution (e.g., Hegman gauge reading of 7+). This step is critical as particle size can influence lightfastness.

  • Film Application (Drawdowns):

    • For each dispersion, create a masstone (full shade) drawdown on a standardized, non-fluorescent white test card using a fixed-thickness applicator bar (e.g., 6 mil).

    • Prepare a tint by mixing each pigment dispersion with a standardized titanium dioxide white dispersion at a precise ratio (e.g., 1:10 pigment:TiO2). Create drawdowns of the tints. Tints are often more susceptible to fading.

Step 2: Controlled Exposure

  • Instrumentation: Utilize a xenon-arc accelerated weathering chamber, which provides the best simulation of full-spectrum sunlight.[11]

  • Exposure Conditions: Adhere to a standard cycle, such as that described in ASTM G155. This controls for irradiance, temperature, and humidity.

  • Masking: Cover one-half of each drawdown with a light-blocking material. This creates an unexposed reference area on the same sample, providing a perfect control for comparison.

  • Reference Standard: Expose a set of Blue Wool Scale reference cards simultaneously.[12] This allows for a direct correlation of the observed fading to a universally understood scale.

Step 3: Quantitative Evaluation

  • Colorimetry: At predetermined intervals (e.g., 0, 250, 500, 1000 hours), remove the samples and measure the color of both the exposed and unexposed areas using a spectrophotometer.

  • Data Analysis: Calculate the total color difference (ΔE) between the exposed and unexposed sections. A higher ΔE value signifies greater color change and lower lightfastness.

  • Rating: Compare the ΔE* of the pigment samples to the fading observed on the Blue Wool standards to assign a numerical lightfastness rating (1-8).

G cluster_prep 1. Sample Preparation cluster_exp 2. Controlled Exposure cluster_eval 3. Quantitative Evaluation a Pigment Dispersion (Acrylic Vehicle) b Masstone & Tint Drawdowns a->b c Half-Mask Samples b->c d Xenon-Arc Exposure (ASTM G155) c->d e Co-expose Blue Wool Standards d->e f Spectrophotometer Measurement e->f g Calculate ΔE* (Exposed vs. Unexposed) f->g h Assign Blue Wool Rating g->h

Standardized workflow for pigment lightfastness evaluation.

Lightfastness Data Comparison

Collating the more consistent data from multiple sources provides the following overview. The lightfastness is rated on the Blue Wool Scale, where 1 is fugitive and 8 is extremely lightfast.

PigmentC.I. NumberChemical ClassTypical Lightfastness Rating (Blue Wool Scale)
Pigment Red 23 12355Naphthol AS5 - 6[1][10]
Pigment Red 146 12485Naphthol AS5 - 6[5][7][13]

Table 1: Summary of Published Lightfastness Ratings

The majority of technical sources place both pigments in a similar category of moderate lightfastness. C.I. Pigment Red 23 is often reported with a slightly higher rating, reaching a 6, while C.I. Pigment Red 146 is more consistently rated at a 5, though some sources also claim a 6.

The Role of Molecular Structure in Photostability

The lightfastness of an organic pigment is intrinsically linked to the stability of its chromophore—the part of the molecule responsible for color.[12] For azo pigments, this is the -N=N- group. Photodegradation typically occurs when UV radiation provides enough energy to break chemical bonds within the molecule.

G cluster_pr23 C.I. Pigment Red 23 Structure cluster_pr146 C.I. Pigment Red 146 Structure cluster_stab Impact on Stability a Multiple Nitro (NO₂) Groups (Strong Electron-Withdrawing) e Electron Density Delocalization a->e Increases b Methoxy (OCH₃) Group (Electron-Donating) b->e Increases c Amide & Methoxy Groups (Electron-Donating) c->e Increases d Chlorine (Cl) Atom (Weak Electron-Withdrawing) d->e Modestly Increases f Chromophore Stability e->f g Lightfastness Performance f->g

Relationship between molecular structure and photostability.

The specific arrangement of electron-withdrawing and electron-donating groups on the aromatic rings attached to the azo linkage plays a critical role in stabilizing the molecule.

  • C.I. Pigment Red 23 contains two strongly electron-withdrawing nitro (NO₂) groups and an electron-donating methoxy (OCH₃) group.[14] This combination can create a "push-pull" effect that delocalizes electron density across the molecule, enhancing its ability to dissipate absorbed light energy without undergoing destructive chemical reactions.

  • C.I. Pigment Red 146 features multiple electron-donating groups (amide, methoxy) and a weakly electron-withdrawing chlorine atom. While these substituents also contribute to stability, the overall electronic profile differs from that of PR 23, leading to a different level of resilience against photodegradation.

The slightly superior lightfastness often reported for C.I. Pigment Red 23 may be attributable to the specific placement and potent nature of its dual nitro groups, which are highly effective at stabilizing the azo chromophore.

Conclusion and Recommendations for Formulation

Based on a comprehensive review of available data, C.I. Pigment Red 23 and C.I. Pigment Red 146 exhibit similar and moderate lightfastness, typically rating between 5 and 6 on the Blue Wool Scale. C.I. Pigment Red 23 is frequently reported with a slight performance advantage.

For drug development professionals and researchers selecting colorants, the following is advised:

  • Critical Applications: For applications requiring high durability and long-term color stability under significant light exposure, neither pigment would be considered a high-performance choice. In these scenarios, pigments with a Blue Wool rating of 7 or 8 (e.g., certain quinacridones or diketopyrrolopyrroles) should be evaluated.

  • Moderate Requirements: For applications with moderate lightfastness requirements, both pigments are viable options. C.I. Pigment Red 23 may offer a marginal advantage in longevity.

  • Verification is Essential: Given the potential for batch-to-batch variability and the influence of the final formulation, it is imperative to conduct in-house lightfastness testing using a protocol similar to the one described in this guide. This ensures that the chosen pigment will meet the specific performance demands of the end-product.

Final selection should be a balance of the required shade, lightfastness performance, chemical compatibility with the formulation, and overall cost.

References

  • World Dye Variety. (2012, November 30). Pigment Red 23. Retrieved from [Link]

  • World Dye Variety. (2012, December 5). Pigment Red 146. Retrieved from [Link]

  • SY Chemical Co., Ltd. Pigment Red 23. Retrieved from [Link]

  • Zeya Chemicals. Pigment Red 146-Corimax Red FBB02. Retrieved from [Link]

  • SY Chemical Co., Ltd. Pigment Red 146. Retrieved from [Link]

  • Art Is Creation. The Color of Art Pigment Database: Pigment Red, PR. Retrieved from [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. Pigment Red 146. Retrieved from [Link]

  • Hengyi Technology. Pigment Red 146 for Ink and Textile Printing. Retrieved from [Link]

  • iSuoChem. C.I. Pigment Red 146. Retrieved from [Link]

  • Ataman Kimya. PIGMENT RED 146. Retrieved from [Link]

  • HANGZHOU HAN-COLOR CHEMICAL CO., LTD. Pigment Red 146 - CAS No.5280-68-2 - Naphthol Carmine FBB. Retrieved from [Link]

  • Hangzhou Aibai Chemical Co., Ltd. Pigment red 23|Fast Rose|CAS No.6471-49-4. Retrieved from [Link]

  • ChemBK. (2024, April 9). Pigment Red 23. Retrieved from [Link]

  • Just Paint. (2023, September 24). ASTM Lightfastness Testing for Oil Paints. Retrieved from [Link]

  • ChemBK. (2024, April 9). C.I. Pigment Red No. 23. Retrieved from [Link]

  • Wikipedia. Lightfastness. Retrieved from [Link]

  • ASTM International. D4303 - 10(2016) Standard Test Methods for Lightfastness of Pigments Used in Artists' Paints. Retrieved from [Link]

  • Micom Laboratories. ASTM D4303 test lightfastness of colorants. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Red Azo Pigments for Scientific Applications

For the discerning researcher, scientist, or drug development professional, the selection of a colorant extends far beyond mere aesthetics. It is a critical decision that can influence experimental outcomes, product stab...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, or drug development professional, the selection of a colorant extends far beyond mere aesthetics. It is a critical decision that can influence experimental outcomes, product stability, and regulatory compliance. This guide provides an in-depth comparative analysis of common red azo pigments, offering the technical data and procedural knowledge necessary to make an informed choice for your specific application. We will explore the performance characteristics of several key red azo pigments and contrast them with a high-performance alternative, diketopyrrolo-pyrrole (DPP) pigment, to provide a comprehensive overview of the available options.

Introduction to Azo Pigments: The Chemistry of Color

Azo pigments are a dominant class of organic colorants, characterized by the presence of one or more azo groups (-N=N-) in their molecular structure. Their popularity stems from their vibrant hues, strong tinting strength, and cost-effectiveness. The color of an azo pigment is determined by the specific aromatic structures connected to the azo group. By modifying these structures, a wide spectrum of colors, particularly in the yellow, orange, and red range, can be achieved.

This guide will focus on a selection of red azo pigments commonly used in various industrial and scientific applications:

  • Pigment Red 2 (PR 2): A monoazo pigment known for its bright, yellowish-red shade.

  • Pigment Red 112 (PR 112): A Naphthol AS pigment offering a brilliant neutral red with good lightfastness.[1]

  • Pigment Red 170 (PR 170): A Naphthol red with both transparent and opaque versions, providing a strong bluish-red hue.[2]

As a benchmark for high-performance coloration, we will also include Pigment Red 254 (PR 254) , a diketopyrrolo-pyrrole (DPP) pigment, which, while not an azo pigment, is a critical alternative for applications demanding exceptional durability.

Below is a visualization of the general synthesis pathway for azo pigments, a two-step process involving diazotization and coupling.

Caption: General synthesis of azo pigments.

Comparative Performance Analysis

The suitability of a pigment for a specific application is determined by its performance under various conditions. The following table summarizes the key performance indicators for our selected red pigments. The data presented is a synthesis of information from various technical datasheets.[1][2][3][4][5][6]

Performance Metric Pigment Red 2 Pigment Red 112 Pigment Red 170 Pigment Red 254 (DPP)
C.I. Name 12310123701247556110
Chemical Class MonoazoMonoazo (Naphthol AS)Monoazo (Naphthol AS)Diketopyrrolo-pyrrole
Shade Yellowish RedNeutral RedBluish RedMid-shade Red
Lightfastness (BWS) 4-65-86-78
Heat Resistance (°C) 140-180140-180180-240300
Solvent Resistance (1-5) 2-33-54-55
Migration Fastness (1-5) 3455
Acid Resistance (1-5) 4-54-555
Alkali Resistance (1-5) 54-555
Chemical Structures

The performance of a pigment is intrinsically linked to its molecular structure. The following diagrams illustrate the chemical structures of the compared pigments.

Pigment_Structures cluster_PR2 Pigment Red 2 (C.I. 12310) cluster_PR112 Pigment Red 112 (C.I. 12370) cluster_PR170 Pigment Red 170 (C.I. 12475) cluster_PR254 Pigment Red 254 (C.I. 56110) pr2 pr2 pr112 pr112 pr170 pr170 pr254 pr254

Caption: Chemical structures of selected red pigments.

In-Depth Performance Evaluation & Experimental Protocols

To ensure the reproducibility and validity of performance claims, standardized testing methodologies are paramount. This section details the experimental protocols for key performance indicators and discusses the scientific rationale behind them.

Lightfastness

Scientific Rationale: Lightfastness measures a pigment's resistance to fading or color change upon exposure to light, particularly UV radiation. This is a critical parameter for applications where long-term color stability is required. The Blue Wool Scale (BWS) is the industry standard, where a rating of 8 signifies the highest lightfastness and 1 the lowest.[7]

Experimental Protocol: ISO 105-B02

This method utilizes a xenon arc lamp to simulate natural sunlight.[6]

  • Sample Preparation: Prepare a dispersion of the pigment in the desired medium (e.g., a polymer or coating). Apply the colored medium to a suitable substrate to create a uniform film. A portion of the sample should be masked to serve as an unexposed reference.

  • Blue Wool Scale References: Mount a set of Blue Wool standards (1-8) alongside the test specimen.

  • Exposure: Place the samples and Blue Wool standards in a xenon arc test chamber. The exposure conditions (irradiance, temperature, humidity) should be controlled according to the specific requirements of the application.

  • Evaluation: Periodically inspect the samples and compare the fading of the test specimen to that of the Blue Wool standards. The lightfastness rating is the number of the Blue Wool standard that exhibits a similar degree of fading.

Heat Stability

Scientific Rationale: Heat stability is crucial for pigments used in plastics and coatings that are processed at elevated temperatures. Poor heat stability can lead to color degradation and changes in the physical properties of the final product.

Experimental Protocol: Heat Stability in Polymers

  • Compounding: Dry blend the pigment with the polymer resin at a specified concentration.

  • Processing: Process the mixture using standard equipment such as an injection molder or extruder at various temperatures.[8] A dwell time of 5 minutes at each temperature is common.

  • Evaluation: Compare the color of the processed samples to a control sample processed at a low temperature. The heat stability is reported as the maximum temperature at which no significant color change is observed.

Solvent Resistance

Scientific Rationale: The ability of a pigment to resist dissolution or bleeding in the presence of solvents is critical for applications such as inks and coatings. Poor solvent resistance can lead to color migration and contamination.

Experimental Protocol: ASTM D4752 (Solvent Rub Test)

This method provides a quick assessment of a cured film's resistance to a specific solvent, typically methyl ethyl ketone (MEK).[9]

  • Sample Preparation: Apply the pigmented coating to a substrate and allow it to cure completely.

  • Solvent Application: Saturate a piece of cheesecloth with the test solvent.

  • Rubbing: With moderate pressure, perform a specified number of double rubs (one forward and one back motion) over the coated surface.

  • Evaluation: Assess the coating for any signs of degradation, such as softening, dissolution, or color transfer to the cloth. The result is often reported as the number of double rubs the coating can withstand without failure.

Migration Fastness

Scientific Rationale: Pigment migration is the movement of the colorant from a pigmented material into an unpigmented or differently colored material in contact with it. This is a significant concern in plasticized polymers like PVC.

Experimental Protocol: Migration in PVC

  • Sample Preparation: Prepare a pigmented PVC sheet and a white, plasticized PVC sheet.

  • Contact: Place the two sheets in direct contact with each other under a specified pressure and temperature for a set period (e.g., 24 hours at 80°C).[10]

  • Evaluation: After the contact period, separate the sheets and evaluate the white PVC sheet for any color staining. The degree of migration is rated on a 1-5 grayscale, where 5 indicates no migration.

The following workflow diagram illustrates a logical process for selecting a red pigment based on application requirements.

Pigment_Selection_Workflow A Define Application Requirements (e.g., outdoor use, high-temp processing) B Identify Key Performance Indicators (Lightfastness, Heat Stability, etc.) A->B C Consult Comparative Data Table B->C D Shortlist Candidate Pigments C->D E Perform Application-Specific Testing (using standardized protocols) D->E F Evaluate Performance and Cost-Effectiveness E->F G Final Pigment Selection F->G

Caption: A workflow for red pigment selection.

Discussion and Recommendations

The choice of a red azo pigment is a trade-off between performance and cost.

  • Pigment Red 2 is a cost-effective option for applications with moderate durability requirements, such as packaging inks and some indoor paints.[3] Its lower heat and solvent resistance make it unsuitable for high-performance coatings or plastics.[11]

  • Pigment Red 112 offers a significant improvement in lightfastness and overall resistance properties compared to PR 2, making it a versatile choice for a broader range of applications, including industrial coatings and some plastics.[12]

  • Pigment Red 170 provides good to excellent fastness properties, with its transparent version being particularly suitable for high-quality printing inks and metallic finishes.[13] The opaque version is a good choice for automotive and industrial paints.[2]

  • Pigment Red 254 (DPP) , while not an azo pigment, represents the pinnacle of performance. Its exceptional lightfastness, heat stability, and resistance properties make it the ideal choice for the most demanding applications, such as automotive OEM coatings, high-end plastics, and applications requiring long-term outdoor durability.[6][14]

For researchers and professionals in drug development, where inertness and stability are paramount, a high-performance pigment like PR 254 may be the most suitable choice, despite its higher cost. The potential for lower-grade azo pigments to contain impurities or degrade under certain conditions could introduce unwanted variables into sensitive experiments.

Conclusion

The selection of a red pigment for scientific and industrial applications requires a thorough understanding of its performance characteristics. This guide has provided a comparative analysis of several common red azo pigments and a high-performance DPP alternative, supported by standardized experimental protocols. By carefully considering the specific requirements of your application and utilizing the data and methodologies presented here, you can confidently select a red colorant that meets your performance, stability, and quality standards.

References

  • SY Chemical Co., Ltd. (n.d.). Pigment Red 2. Retrieved from [Link]

  • Winchem Industrial Co., Ltd. (2025, December 29). How does Pigment Red 170 perform in terms of lightfastness? Retrieved from [Link]

  • Ranbar Electrical Materials Co., Ltd. (n.d.). PV Fast Red D3G High-Performance DPP Pigment Red 254. Retrieved from [Link]

  • Geecolor Chemical Co., Ltd. (2026, January 13). How does Pigment Red 2 perform in terms of weatherability? Retrieved from [Link]

  • Zeya Chemicals (n.d.). Pigment Red 2-Corimax Red F2R. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Red 112. Retrieved from [Link]

  • Zeya Chemicals (n.d.). Pigment Red 112-Corimax Red FGR. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Red 170. Retrieved from [Link]

  • Scribd (n.d.). Pigment Light Fastness and Suitability. Retrieved from [Link]

  • Aquaterra (n.d.). Testing of Pigments for Plastics. Retrieved from [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd (n.d.). Pigment red 112 / Permanent Red FGR. Retrieved from [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd (n.d.). Pigment red 2/Permanent Red F2R. Retrieved from [Link]

  • Precise Color (n.d.). China Pigment Red 112 / CAS 6535-46-2 factory and manufacturers. Retrieved from [Link]

  • Baoxu Chemical (n.d.). Pigment Red 170 is a very strong and brilliant bluish red pigment with good light fastness and high transparency. Retrieved from [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd (n.d.). Pigment red 170 / Permanent Red F5RK. Retrieved from [Link]

  • ResearchGate (n.d.). Fastness properties (light, rub, bleaching, migration into PVC) of the pigments. Retrieved from [Link]

  • Touchstone Research Laboratory, Ltd. (n.d.). Solvent Resistance Rub Test – ASTM D4752. Retrieved from [Link]

  • Lanxess (n.d.). Automated heat stability testing of pigments in plastics. Retrieved from [Link]

  • Dominion Colour Corporation (n.d.). Pigment Red 254 - DCC 7254. Retrieved from [Link]

  • PubChem (n.d.). Pigment Red 2. Retrieved from [Link]

  • ASTM International (2024). D4752 Standard Practice for Measuring MEK Resistance of Ethyl Silicate (Inorganic) Zinc-Rich Primers by Solvent Rub. Retrieved from [Link]

  • Wikipedia (n.d.). Naphthol Red. Retrieved from [Link]

  • iSuoChem (n.d.). Pigment Red 254|No Migration DPP Neutral Brilliant Red 254. Retrieved from [Link]

  • EuPIA (n.d.). EuPIA Guidance on Migration Test Methods for the evaluation of substances in printing inks and varnishes for food contact materials. Retrieved from [Link]

  • worldofchemicals.com (2012, November 29). Pigment Red 2. Retrieved from [Link]

  • Jinan Ogilvy Chemical Co., Ltd. (n.d.). Pigment Red 112. Retrieved from [Link]

  • MDPI (n.d.). Evaluating Processing Parameter Effects on Polymer Grades and Plastic Coloring: Insights from Experimental Design and Characterization Studies. Retrieved from [Link]

  • Cortec Corporation (2022, December 9). How to Check Coating Cure with Solvent Rub Test. Retrieved from [Link]

  • Qingdao Sanhuan Colorchem CO.,LTD (n.d.). Methods of Testing Fastness of Pigments. Retrieved from [Link]

  • Google Patents (n.d.). C.I.Pigment Red 254 having improved colouristic properties.
  • Hangzhou Epsilon Chemical Co.,Ltd (n.d.). Pigment Red 254|DPP Red HP. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Red. Retrieved from [Link]

  • ResearchGate (n.d.). Thermal stability of different pigments. Retrieved from [Link]

  • Scribd (n.d.). D4752-98 Measure of Resistance of The Ethyl Silicate (Inorganic) Zinc-Rich Primer by Solvent MEK Rub. Retrieved from [Link]

  • YouTube (2019, March 4). mek test. Retrieved from [Link]

  • Sun Chemical (n.d.). Pigments for High Temperature Polymers. Retrieved from [Link]

  • Xcolor Pigment (n.d.). Pigment red 112|Fast Red FGR|CAS No.6535-46-2. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Performance of C.I. Pigment Red 23 and Other High-Performance Organic Red Pigments

This guide provides an in-depth, objective comparison of C.I. Pigment Red 23 against other key classes of organic red pigments.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of C.I. Pigment Red 23 against other key classes of organic red pigments. Designed for researchers, scientists, and formulation experts, this document synthesizes performance data with the underlying chemical principles and provides standardized experimental protocols for validation. Our analysis focuses on the critical performance attributes that dictate a pigment's suitability for various applications, including lightfastness, thermal stability, and chemical resistance.

Introduction: Situating C.I. Pigment Red 23 in the Organic Pigment Landscape

C.I. Pigment Red 23 (PR23) is a synthetic organic pigment belonging to the Naphthol AS (or azoic) class of colorants.[1][2][3] Chemically identified as 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(3-nitrophenyl)naphthalene-2-carboxamide[4], its molecular structure is defined by an azo chromophore (-N=N-) linked to a Naphthol AS coupling component.[5] This structure is characteristic of many azo pigments, which are widely used due to their cost-effectiveness and broad color gamut.[6] PR23 typically yields a dark, bluish-red shade with some yellowish undertones.[2][4]

However, the performance demands of modern coatings, plastics, and inks often necessitate pigments with superior durability. To provide a clear context for PR23's capabilities, this guide compares it with representatives from other significant organic pigment families:

  • Quinacridones (e.g., C.I. Pigment Red 122): Renowned for high transparency, exceptional lightfastness, and vibrant magenta shades.[6][7]

  • Diketopyrrolo-pyrroles (DPP) (e.g., C.I. Pigment Red 254): A benchmark for high-performance applications, offering outstanding lightfastness, weather resistance, and heat stability.[8]

  • Alternative Naphthols (e.g., C.I. Pigment Red 170): A different Naphthol AS pigment often selected for its balance of properties and cost, providing a useful intra-class comparison.[9]

The selection of a pigment is a critical decision in product development, balancing cost, coloristic properties, and long-term stability. This guide aims to provide the data and scientific rationale to make that decision an informed one.

Comparative Performance Analysis

The utility of a pigment is defined by its ability to withstand environmental and processing stresses. The following data, compiled from technical literature and supplier data, summarizes the key performance attributes of C.I. Pigment Red 23 in relation to its high-performance counterparts.

Quantitative Performance Data Summary
Property C.I. Pigment Red 23 (Naphthol AS) C.I. Pigment Red 170 (Naphthol AS) C.I. Pigment Red 122 (Quinacridone) C.I. Pigment Red 254 (DPP)
Lightfastness (BWS) 3 - 66 - 77 - 88
Heat Stability ~140-160°C[2][3][10]~180-260°C~280-300°C~300°C
Acid Resistance (1-5 Scale) 4 - 5[2][3][10]555
Alkali Resistance (1-5 Scale) 3 - 4[2][3][10]4 - 555
Solvent Resistance Poor to Fair[2]GoodExcellentExcellent
Opacity / Transparency Transparent[2]Semi-transparent to OpaqueTransparentOpaque
Primary Applications Water-based inks, textile printing, general industrial paints[2][3]Industrial & automotive coatings, plasticsAutomotive coatings, high-end inks, plasticsAutomotive & industrial coatings, plastics, lead-free formulations
Narrative Analysis of Performance

Lightfastness: C.I. Pigment Red 23 exhibits moderate and sometimes inconsistent lightfastness, with reported Blue Wool Scale (BWS) ratings ranging from as low as 3 to a more acceptable 6.[2][3] This variability and general sensitivity to light make it unsuitable for applications requiring long-term outdoor durability, such as automotive coatings.[11][12] In contrast, high-performance pigments like PR122 and PR254 demonstrate excellent to outstanding lightfastness (BWS 7-8), a direct result of their stable, condensed-ring molecular structures which are less susceptible to photochemical degradation.

Heat Stability: With a thermal threshold of approximately 140-160°C, PR23's heat stability is limited.[2][3][10] This restricts its use in plastics that require high processing temperatures (e.g., >200°C). The robust, ladder-like structures of Quinacridone (PR122) and DPP (PR254) pigments allow them to withstand temperatures up to 300°C, making them the preferred choice for demanding polymer applications.[8]

Chemical & Solvent Resistance: As a classic azo pigment, PR23 shows good resistance to acids but a notable weakness to alkalis and organic solvents.[2][3] Its poor solvent resistance can lead to issues like bleeding and crystallization in certain ink and coating systems.[2][13] This is a significant performance gap compared to PR122 and PR254, whose high molecular weight and crystalline nature impart excellent resistance to a wide range of chemicals and solvents, ensuring formulation stability and preventing migration.

Causality of Performance—A Structural Perspective: The performance differences are fundamentally rooted in molecular architecture. PR23's linear, single azo-bond structure is more susceptible to cleavage by UV radiation, heat, and chemical attack. In contrast, the polycyclic, hydrogen-bonded lattice structures of Quinacridone and DPP pigments dissipate energy more effectively and present a more formidable barrier to chemical ingress, resulting in superior all-around durability.

cluster_0 Pigment Chemical Structure cluster_1 Performance Characteristics PR23 C.I. Pigment Red 23 (Naphthol Azo) Low_Perf Moderate Performance - Lower Lightfastness - Lower Heat Stability - Poor Solvent Resistance PR23->Low_Perf Leads to PR254 C.I. Pigment Red 254 (DPP) High_Perf High Performance - Excellent Lightfastness - Excellent Heat Stability - Excellent Solvent Resistance PR254->High_Perf Leads to PR122 C.I. Pigment Red 122 (Quinacridone) PR122->High_Perf Leads to A Step 1: Wetting (Displacing air from pigment surface with binder/solvent) B Step 2: Mechanical Dispersion (Breaking down agglomerates using high-shear mixer or mill) A->B C Step 3: Stabilization (Using dispersants to prevent re-agglomeration/flocculation) B->C D Quality Control (Check fineness of grind using Hegman Gauge) C->D E Application (Drawdown for coatings, extrusion for plastics) D->E F Curing & Conditioning (Allow to dry/cure under controlled conditions) E->F G Performance Testing F->G

Caption: Standard workflow for preparing and testing pigment dispersions.

Protocol 1: Lightfastness Evaluation (Adapted from ASTM D4303)

This protocol determines the resistance of a pigment to color change upon exposure to a controlled artificial light source that simulates indoor daylight.

  • Objective: To quantify the color stability of a pigment under accelerated light exposure.

  • Apparatus:

    • Xenon-arc accelerated weathering apparatus. [14] * Spectrophotometer or colorimeter for color measurement.

    • Drawdown bar for uniform film application.

  • Procedure:

    • Sample Preparation: Prepare a dispersion of the pigment in an agreed-upon binder (e.g., an acrylic emulsion). Create both a full-shade (masstone) sample and a tint by mixing with a standardized TiO₂ dispersion (e.g., 1:10 pigment:TiO₂).

    • Application: Apply the dispersions onto a stable, non-reactive substrate (e.g., aluminum panels or polyester film) using a drawdown bar to achieve a consistent film thickness.

    • Initial Measurement: After the films have fully cured, measure the initial CIE Lab* color coordinates of each sample. This is the baseline reading.

    • Exposure: Place the panels in the xenon-arc apparatus. Half of each panel should be masked with an opaque material to serve as an unexposed reference. Expose the samples according to the conditions specified in ASTM D4303, targeting a specific radiant exposure. [14] 5. Evaluation: After the exposure period, remove the panels. Allow them to re-condition to standard temperature and humidity for 24 hours.

    • Final Measurement: Measure the Lab* coordinates of the exposed area of each panel.

    • Calculation: Calculate the total color difference (ΔE*) between the exposed and unexposed areas. The lightfastness is then rated based on the magnitude of this color change, often by comparison to the Blue Wool Scale.

Protocol 2: Heat Stability Assessment (Adapted from ISO 787-21)

This method compares the thermal stability of a pigment against a reference by subjecting it to elevated temperatures in a stoving medium. [15][16]

  • Objective: To determine the maximum temperature a pigment can withstand without significant color change.

  • Apparatus:

    • Laboratory oven with precise temperature control and ventilation.

    • Spectrophotometer.

    • Metal test panels (e.g., tinplate).

  • Procedure:

    • Sample Preparation: Disperse the test pigment in a suitable heat-resistant binder (stoving medium), such as a melamine-alkyd resin.

    • Application: Apply the pigmented medium to a series of identical test panels, ensuring uniform thickness.

    • Stoving:

      • Place one panel in the oven at the binder's standard curing temperature (e.g., 120°C for 30 minutes). This is the control sample.

      • Place the remaining panels in the oven at incrementally higher temperatures (e.g., 140°C, 160°C, 180°C, 200°C) for a fixed dwell time (e.g., 10 minutes).

    • Evaluation: After cooling, visually compare the color of the high-temperature panels against the control panel under a standardized daylight source.

    • Quantification: For a more objective assessment, measure the Lab* values of each panel and calculate the ΔE* relative to the control sample. The heat stability is defined as the highest temperature at which the ΔE* remains below a pre-defined threshold (e.g., ΔE* < 3.0).

Protocol 3: Chemical Resistance Testing

This protocol assesses the stability of a pigmented film when exposed to acidic and alkaline environments.

  • Objective: To evaluate the pigment's resistance to color change or bleeding when in contact with chemicals.

  • Apparatus:

    • Glass beakers.

    • Reagents: 5% Hydrochloric Acid (HCl) solution, 5% Sodium Hydroxide (NaOH) solution.

    • Cotton balls.

  • Procedure:

    • Sample Preparation: Prepare fully cured drawdowns of the pigmented system on inert panels as described in Protocol 1.

    • Spot Test:

      • Place a cotton ball soaked in the 5% HCl solution onto a designated area of the panel.

      • On a separate area, place a cotton ball soaked in the 5% NaOH solution.

      • Cover both spots with a watch glass to prevent evaporation.

    • Exposure: Allow the reagents to remain in contact with the film for a specified period (e.g., 1 hour or 24 hours) at room temperature.

    • Evaluation:

      • Remove the cotton balls and gently rinse the panel with deionized water.

      • Visually inspect the test areas for any color change, blistering, or softening of the film.

      • Examine the cotton balls for any signs of color transfer (bleeding).

      • Rate the resistance on a 1-5 scale, where 5 represents no change and 1 represents severe degradation.

Conclusion and Recommendations

C.I. Pigment Red 23 is a viable colorant for applications where cost is a primary driver and performance demands are moderate. Its utility is well-established in water-based printing inks and certain industrial paints where extreme lightfastness or heat stability are not critical requirements. [3] However, for high-performance systems such as automotive finishes, durable architectural coatings, and engineering plastics, the limitations of PR23 are significant. Its moderate lightfastness, low thermal stability, and poor solvent resistance make it an unsuitable choice. In these demanding arenas, superior chemistries like DPP (PR254) and Quinacridone (PR122) pigments are the authoritative choices. Their robust molecular structures provide the exceptional durability, heat resistance, and chemical inertness required to ensure color integrity and product longevity.

The selection process must, therefore, be guided by a thorough analysis of the end-use application's performance requirements against the pigment's known characteristics. The experimental protocols detailed herein provide a self-validating framework for conducting such an analysis in-house.

References

  • Jackson's Art Blog. (2021, October 1). Pigment Colour Index: Red Pigments. Retrieved from [Link]

  • Hangzhou Shine Chemical Co., Ltd. (n.d.). C.I. Pigment Red 23. Paint & Coatings. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Red 23. Retrieved from [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment red 23|Fast Rose Red. Retrieved from [Link]

  • China Baoxu Chemical. (n.d.). How to Choose Organic Pigment For Plastics? Retrieved from [Link]

  • Art Is Creation. (n.d.). The Color of Art Pigment Database: Pigment Red, PR. Retrieved from [Link]

  • PCI Magazine. (2010, January 1). Evaluation of Various Organic Color Pigments. Retrieved from [Link]

  • Museum of Fine Arts, Boston. (2025, May 26). Naphthol pigment. CAMEO. Retrieved from [Link]

  • Micom Laboratories. (n.d.). ASTM D4303 test lightfastness of colorants. Retrieved from [Link]

  • International Organization for Standardization. (n.d.). International Standard 787-21. Retrieved from [Link]

  • Aquaterra. (n.d.). Testing of Pigments for Plastics. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Pigment: A Comparative Look at Red Pigment Performance. Retrieved from [Link]

  • Air Products and Chemicals, Inc. (n.d.). Formulating a Pigment Dispersion. Retrieved from [Link]

  • Just Paint. (2023, September 24). ASTM Lightfastness Testing for Oil Paints. Retrieved from [Link]

  • iTeh Standards. (n.d.). ISO 787-21 1979 - Heat Stability Test for Pigments Using Stoving. Retrieved from [Link]

  • PCI Magazine. (2022, November 8). Pigment Dispersion Procedures. Retrieved from [Link]

  • Van Gogh Museum. (n.d.). An investigation of organic red pigments used in paintings by Vincent van Gogh. Retrieved from [Link]

  • Nova Color. (2025, July 7). Lightfastness and ASTM Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of Naphthol As pigments with breaking points highlighted. Retrieved from [Link]

  • Jane Blundell. (2013, March 10). PIGMENTS AND ASTM STANDARDS. Retrieved from [Link]

  • CrownPigment. (n.d.). Pigment Red, Organic Red Pigment Manufacturer. Retrieved from [Link]

  • ispigment.com. (2024, October 16). How to quickly determine the dispersion performance of pigments? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Naphthol. PubChem. Retrieved from [Link]

  • UL Prospector. (2025, February 12). The Basics of Dispersion and Stabilization of Pigments and Fillers. Retrieved from [Link]

  • Study.com. (n.d.). Naphthol Structure, Melting Point & Solubility. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM Safety Standards in Pigment Testing: Ensuring Regulatory Compliance. Retrieved from [Link]

  • ASTM International. (2016). ASTM D4303-10(2016) - Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials. Retrieved from [Link]

  • Handprint. (n.d.). red. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and properties of C.I. Pigment Red 170 modified with silica fume. Retrieved from [Link]

  • Vipul Organics. (2025, August 7). Naphthols – The Foundation of Vibrant Textile Colors in Indian Manufacturing. Retrieved from [Link]

  • iTeh Standards. (1986). ISO 787/16-1986. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Purity Validation of C.I. Pigment Red 23: An HPLC-Centric Approach

In the world of specialty chemicals, the performance of a pigment is inextricably linked to its purity. For C.I.

Author: BenchChem Technical Support Team. Date: January 2026

In the world of specialty chemicals, the performance of a pigment is inextricably linked to its purity. For C.I. Pigment Red 23, a brilliant bluish-red monoazo pigment, even trace impurities can compromise color strength, consistency, and stability in high-performance applications like automotive coatings, printing inks, and plastics.[1][2][3] This guide provides an in-depth, comparative analysis of analytical methodologies for validating the purity of synthesized C.I. Pigment Red 23, establishing High-Performance Liquid Chromatography (HPLC) as the definitive method.

We will explore the causality behind experimental choices, present detailed protocols for HPLC and alternative techniques, and provide supporting data to guide researchers, scientists, and quality control professionals in making informed decisions for robust and reliable pigment analysis.

The Analyte: Understanding C.I. Pigment Red 23

C.I. Pigment Red 23, chemically known as 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(3-nitrophenyl)naphthalene-2-carboxamide, is synthesized via the diazotization of 2-methoxy-5-nitrobenzenamine and its subsequent coupling with 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide.[4] Its molecular structure imparts a vibrant red hue but also presents analytical challenges due to its low solubility in water and many common organic solvents.[1][5]

The synthesis process can introduce a variety of impurities, including:

  • Unreacted Starting Materials: Residual diazonium salts or coupling components.

  • Isomeric Byproducts: Positional isomers formed during the coupling reaction.

  • Degradation Products: Compounds resulting from exposure to light or high temperatures.[6]

These impurities can adversely affect the pigment's performance, making their detection and quantification critical.

The Gold Standard: High-Performance Liquid Chromatography (HPLC)

For the quantitative determination of purity and impurity profiling, HPLC is the unparalleled technique due to its high resolution, sensitivity, and reproducibility.[7][8] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main pigment component from structurally similar impurities.

Rationale for Method Development

The selection of HPLC parameters is not arbitrary; it is a science guided by the physicochemical properties of the analyte.

  • Stationary Phase (Column): A C8 or C18 reversed-phase column is the logical choice. The nonpolar stationary phase interacts with the large, hydrophobic C.I. Pigment Red 23 molecule. Given the pigment's moderate polarity, a C8 column can sometimes offer better peak shape and faster analysis times compared to a C18.[9]

  • Mobile Phase: A binary gradient system is essential. Due to the pigment's low aqueous solubility, a high percentage of organic solvent is required. A typical mobile phase consists of an acidified aqueous component (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent like acetonitrile or methanol. The acid suppresses the ionization of phenolic and nitro groups, ensuring better retention and symmetrical peaks. A gradient elution—gradually increasing the organic solvent concentration—is necessary to first elute any polar impurities and then the main, more retained pigment peak, followed by any nonpolar impurities.

  • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. These detectors capture the full UV-Visible spectrum for every point in the chromatogram. This is invaluable for peak purity assessment (confirming that a single peak corresponds to a single compound) and for tentative identification of impurity classes based on their spectral characteristics. Detection is typically monitored at the pigment's maximum absorbance wavelength (λmax) for optimal sensitivity.[10]

Detailed Experimental Protocol: HPLC

1. Reagent and Sample Preparation:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
  • Sample Solvent (Diluent): N,N-Dimethylformamide (DMF).
  • Standard Preparation: Accurately weigh 5.0 mg of C.I. Pigment Red 23 reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with DMF to achieve a concentration of 100 µg/mL.
  • Sample Preparation: Prepare the synthesized pigment sample in the same manner as the standard.
  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates that could damage the HPLC system.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.[8]
  • Column: Zorbax Eclipse Plus C8 (4.6 x 150 mm, 5 µm) or equivalent.
  • Column Temperature: 35 °C.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detection: DAD/PDA at 254 nm and the λmax of the pigment.
  • Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | |------------|------------------|------------------| | 0.0 | 50 | 50 | | 20.0 | 5 | 95 | | 25.0 | 5 | 95 | | 25.1 | 50 | 50 | | 30.0 | 50 | 50 |

3. Data Analysis:

  • Calculate the purity of the synthesized pigment using the area percent method: Purity (%) = (Area of Main Pigment Peak / Total Area of All Peaks) x 100
  • Use the reference standard to confirm the retention time of the C.I. Pigment Red 23 peak.
HPLC Workflow Diagram

Caption: HPLC workflow for purity analysis.

Alternative Purity Validation Techniques

While HPLC is the gold standard, other techniques can serve as rapid, qualitative screening tools. It is crucial to understand their capabilities and limitations.[7]

A. Thin-Layer Chromatography (TLC)

TLC is a simple, cost-effective method for qualitatively assessing the presence of major impurities.

Protocol:

  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Sample Preparation: Dissolve a small amount of pigment in DMF to create a concentrated solution (~1 mg/mL).

  • Application: Spot a small amount of the dissolved sample onto the TLC plate baseline.

  • Mobile Phase (Solvent System): A mixture of Toluene:Ethyl Acetate (e.g., 80:20 v/v). The optimal ratio may require some experimentation.

  • Development: Place the plate in a sealed chamber saturated with the mobile phase vapor and allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and dry. Visualize the separated spots under UV light (254 nm and 365 nm) and visible light. The main pigment will appear as a distinct colored spot, while impurities will migrate to different heights (Rf values).

B. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for confirming the pigment's identity via its spectral signature and for quantifying its concentration, but it cannot separate impurities.[11]

Protocol:

  • Sample Preparation: Prepare a very dilute solution of the pigment in a suitable solvent (e.g., DMF) to be within the instrument's linear range (typically an absorbance < 1.0).

  • Analysis: Scan the sample solution from approximately 200 nm to 800 nm using a spectrophotometer, with the pure solvent as a blank.

  • Interpretation: The resulting spectrum should show a characteristic λmax for C.I. Pigment Red 23. The presence of impurities may cause subtle shifts in the λmax or the appearance of shoulders on the main absorption peak, but this is not a definitive purity measure.

Comparative Data Analysis

To illustrate the strengths and weaknesses of each technique, the following table summarizes hypothetical results from the analysis of a synthesized batch of C.I. Pigment Red 23.

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)UV-Visible Spectroscopy
Principle High-resolution separation based on differential partitioning between stationary and mobile phases.[7]Separation based on differential migration on a stationary phase.[7]Measurement of light absorption at specific wavelengths.[7]
Primary Use Quantitative purity determination and impurity profiling.Qualitative screening for impurities.Quick estimation of overall pigment concentration.
Resolution Very High: Baseline separation of the main peak from two minor impurities (Impurity A at 8.2 min, Impurity B at 15.6 min).Moderate: Main spot clearly visible. A faint secondary spot corresponding to Impurity B was observed. Impurity A was not resolved.None: No separation of components.
Quantification Excellent: Main Peak Area % = 98.5%. Impurity A = 0.8%, Impurity B = 0.7%.Semi-quantitative at best: Cannot provide precise percentages.Good for total pigment concentration, not for individual components.
Limit of Detection Low (ng level).Moderate (µg level).High (µg/mL level).
Analysis Time ~30 minutes per sample.~45 minutes per plate (multiple samples).~2 minutes per sample.

As the data clearly demonstrates, HPLC is the only technique capable of resolving and accurately quantifying multiple impurities, providing a true measure of the pigment's purity.

Conclusion

For researchers, drug development professionals, and quality control analysts who require definitive, reliable, and quantitative purity data for synthesized C.I. Pigment Red 23, High-Performance Liquid Chromatography is the indispensable analytical tool. Its high resolving power and quantitative accuracy provide a level of confidence that faster, qualitative methods like TLC and UV-Vis Spectroscopy cannot match.[7] While TLC and UV-Vis have their place as rapid screening tools, they should be used as complementary techniques to a fully validated HPLC method. Adherence to robust analytical practices, such as those outlined in ASTM standards for pigment testing, ensures data integrity and contributes to safer, higher-quality products.[12]

References

  • ASTM D50 - 90(2019)e1, Standard Test Methods for Chemical Analysis of Yellow, Orange, Red, and Brown Pigments Containing Iron and Manganese. ASTM International. [Link]

  • ASTM Safety Standards in Pigment Testing: Ensuring Regulatory Compliance. Separation Science. [Link]

  • Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows. Separation Science. [Link]

  • High Performance Liquid Chromatography (HPLC) analysis for pigments. Belgian Co-ordinated Collections of Micro-organisms (BCCM). [Link]

  • Method for HPLC pigments analysis. European Polar Infrastructure Catalogue (EPIC). [Link]

  • Method Validation and Characterization of Red Pigment in Beta vulgaris Peels and Pomaces by HPLC-UV and UHPLC-MS/MS. National Institutes of Health (NIH). [Link]

  • Pigment Red 23. World Dye Variety. [Link]

  • Pigment Red 23 by Hangzhou Shine Chemical Co., Ltd. Paint & Coatings. [Link]

  • TECHNICAL DATA SHEET Pigment Red 23 UN8113. HUPC CHEMICAL CO.LTD. [Link]

Sources

Validation

A Researcher's Guide to the Spectroscopic Cross-Referencing of Pigment Red 23

In the rigorous landscape of chemical analysis, particularly within materials science and drug development, the unambiguous identification of compounds is paramount. Organic pigments, such as Pigment Red 23 (C.I. 12355),...

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of chemical analysis, particularly within materials science and drug development, the unambiguous identification of compounds is paramount. Organic pigments, such as Pigment Red 23 (C.I. 12355), are utilized across a vast array of applications, from industrial coatings to specialized research materials.[1][2][3] Ensuring the identity, purity, and consistency of these materials is a critical quality control and research objective. Spectroscopic techniques offer a powerful, non-destructive means to generate a unique molecular "fingerprint," but this raw data is only as valuable as its interpretation.

This guide provides an in-depth methodology for the robust identification of Pigment Red 23 by cross-referencing experimentally acquired spectroscopic data with established, high-quality databases. We will delve into the causality behind experimental choices, outline self-validating protocols, and provide a comparative framework against common alternative red pigments.

The Rationale for a Multi-Spectroscopic Approach

Relying on a single analytical technique for compound identification is fraught with potential ambiguity. A comprehensive and trustworthy analysis leverages the strengths of multiple spectroscopic methods. Each technique probes different aspects of the molecular structure, and together, they provide a cohesive and validated identification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR, particularly with an Attenuated Total Reflectance (ATR) accessory, is a rapid and accessible technique for probing the vibrational modes of functional groups.[4][5] For Pigment Red 23, a monoazo naphthol pigment, FTIR is instrumental in identifying key structural motifs such as N-H, C=O (amide), N=N (azo), and various aromatic C-H and C=C bonds. The resulting spectrum is a complex but highly characteristic fingerprint.

  • Raman Spectroscopy: As a complementary vibrational technique, Raman spectroscopy is exceptionally sensitive to non-polar bonds and symmetric vibrations.[6][7] It is particularly effective for identifying the azo (-N=N-) linkage and the carbon backbone of the pigment. A key advantage in pigment analysis is that different laser excitation wavelengths (e.g., 532 nm, 785 nm) can be selected to mitigate fluorescence, a common issue with colored compounds.[7]

  • UV-Visible (UV-Vis) Spectroscopy: This technique measures the electronic transitions within a molecule and is directly related to the pigment's color. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore system.[8][9] For Pigment Red 23, the extensive conjugated system of aromatic rings and the azo group results in strong absorption in the visible region.[10] While UV-Vis is less structurally informative than vibrational spectroscopy, it is excellent for quantitative analysis and for confirming the class of chromophore present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine quality control of insoluble pigments, ¹H and ¹³C NMR provide the most detailed structural information, including the specific connectivity of atoms. Obtaining high-quality NMR data for pigments often requires specialized solid-state NMR techniques or finding a suitable solvent for dissolution, which can be challenging.

Acquiring High-Quality Spectroscopic Data: A Validated Workflow

The principle of "garbage in, garbage out" is acutely relevant in spectroscopy.[1] The foundation of reliable cross-referencing is high-quality, reproducible experimental data. The following protocols are designed as self-validating systems, incorporating necessary calibration and background correction steps.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_ref Cross-Referencing Sample Pigment Red 23 Powder Prep_FTIR Use neat powder for ATR-FTIR Sample->Prep_FTIR Prep_Raman Place powder on slide for Raman Sample->Prep_Raman Prep_UV Dissolve in suitable solvent (e.g., DMSO) for UV-Vis Sample->Prep_UV FTIR ATR-FTIR Spectrometer Prep_FTIR->FTIR Raman Raman Spectrometer Prep_Raman->Raman UV UV-Vis Spectrophotometer Prep_UV->UV Proc_FTIR Baseline & ATR Correction FTIR->Proc_FTIR Proc_Raman Baseline Correction & Normalization Raman->Proc_Raman Proc_UV Blank Subtraction & Peak Identification UV->Proc_UV CrossRef Compare with Databases Proc_FTIR->CrossRef Proc_Raman->CrossRef Proc_UV->CrossRef

Caption: General workflow for spectroscopic data acquisition and processing.

Protocol 1: Attenuated Total Reflectance FTIR (ATR-FTIR)
  • Instrument Preparation: Ensure the spectrometer is purged and performing within specifications. Run a background scan with the clean, unobstructed ATR crystal. This step is crucial as it subtracts the instrument's and ambient atmosphere's (H₂O, CO₂) infrared signature.

  • Sample Application: Place a small amount of the dry Pigment Red 23 powder directly onto the ATR crystal. Apply consistent pressure using the instrument's pressure clamp to ensure optimal contact between the sample and the crystal.[5] Poor contact is a primary source of poor-quality spectra.

  • Data Collection: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of at least 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a high signal-to-noise ratio.

  • Data Processing: Apply an ATR correction to the spectrum. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.[4] Perform a baseline correction to remove any broad, underlying features.

Protocol 2: Raman Spectroscopy
  • Instrument Calibration: Calibrate the spectrometer using a known standard (e.g., polystyrene or a silicon wafer) to ensure wavenumber accuracy.

  • Sample Preparation: Place a small amount of the pigment powder onto a microscope slide or into a sample holder.

  • Parameter Optimization: Select an appropriate laser excitation wavelength. For red pigments, a 785 nm laser is often a good starting point to minimize fluorescence.[6] Adjust the laser power and acquisition time to maximize the Raman signal while avoiding sample damage (burning).

  • Data Collection: Acquire the spectrum over a relevant range (e.g., 100-2000 cm⁻¹). Collect multiple accumulations to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction to remove the fluorescence background. This is a critical step for colored pigments.[6] Normalize the spectrum to the most intense peak for easier comparison with database entries.

Protocol 3: UV-Visible Spectroscopy
  • Sample Preparation: Accurately prepare a dilute solution of Pigment Red 23 in a suitable, UV-transparent solvent (e.g., DMSO, DMF). The concentration should be adjusted so that the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.3-1.0 absorbance units).[9]

  • Blank Measurement: Fill a clean cuvette with the pure solvent and record a baseline spectrum. This "blank" is automatically subtracted from the sample spectrum to remove absorbance contributions from the solvent and cuvette.[8]

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.

  • Data Collection: Scan the sample across the UV and visible range (e.g., 200-800 nm).

  • Data Processing: Identify the wavelength(s) of maximum absorbance (λmax).

The Cross-Referencing and Validation Workflow

Once high-quality spectra are obtained, the next step is to compare them against reliable reference data. This process is not merely a simple overlay of spectra but a systematic validation procedure.

Validation Workflow Diagram

G start Start: Experimental Spectra Acquired db_search Search Databases by: - Name (Pigment Red 23) - CAS No. (6471-49-4) - C.I. No. (12355) start->db_search get_ref Retrieve Reference Spectra (FTIR, Raman, etc.) db_search->get_ref compare Compare Spectra: - Peak Positions - Relative Intensities - Overall Pattern get_ref->compare match High Correlation Found compare->match Yes no_match Low/No Correlation compare->no_match No confirm Identity Confirmed: Pigment Red 23 match->confirm check_alt Is it an Alternative Pigment or Mixture? no_match->check_alt re_evaluate Re-evaluate Sample Purity & Experimental Parameters check_alt->re_evaluate No identify_other Identity Suggests Alternative/Mixture check_alt->identify_other Yes re_evaluate->start

Caption: Decision workflow for spectroscopic data cross-referencing and validation.

Recommended Databases

A trustworthy analysis relies on high-quality, curated databases. While numerous resources exist, the following are highly recommended for pigment analysis:

DatabasePrimary TechniquesAccessNotes
IRUG (Infrared and Raman Users Group)FTIR, RamanFreeA key resource for cultural heritage materials, including many modern and historical pigments.[11]
NIST Chemistry WebBook Mass Spec, IR, UV-VisFreeA comprehensive, critically evaluated data collection from the National Institute of Standards and Technology.[1]
SDBS (Spectral Database for Organic Compounds)NMR, MS, IR, Raman, ESRFreeAn integrated database system for organic compounds maintained by AIST, Japan.
Commercial Libraries (e.g., Bio-Rad KnowItAll®, Wiley's SpectraBase)All techniquesSubscriptionOften the most extensive and curated libraries, integrated with powerful search and analysis software.

Spectroscopic Profile: Pigment Red 23 (C.I. 12355)

  • CAS Number: 6471-49-4[12]

  • Chemical Formula: C₂₄H₁₇N₅O₇[12]

  • Chemical Class: Monoazo Naphthol

Spectroscopic TechniqueKey Expected Features / Data Points
FTIR (ATR) ~3300-3400 cm⁻¹: N-H stretching (amide).~1650-1680 cm⁻¹: C=O stretching (Amide I).~1500-1550 cm⁻¹: N-H bending (Amide II), C=C aromatic stretching.~1400-1450 cm⁻¹: N=N stretching (often weak in IR).~1300-1350 cm⁻¹ & ~1510-1530 cm⁻¹: Symmetric and asymmetric NO₂ stretching.
Raman ~1400-1450 cm⁻¹: Strong N=N azo stretching.~1580-1620 cm⁻¹: Aromatic ring stretching modes.Other characteristic peaks related to the naphthalene and substituted benzene rings.
UV-Vis (in DMSO) λmax ~500-520 nm: Corresponds to the π→π* electronic transition of the extensive conjugated chromophore, responsible for its red color.[10]

Note: Exact peak positions can vary slightly based on the physical state (crystal form), sample preparation, and instrument.

Comparative Analysis: Pigment Red 23 vs. Alternatives

To illustrate the power of this cross-referencing approach, we compare the expected spectroscopic data of Pigment Red 23 with two other common organic red pigments: Pigment Red 170 and Pigment Red 254.

Alternative Pigment 1: Pigment Red 170 (C.I. 12475)
  • CAS Number: 2786-76-7[13]

  • Chemical Class: Monoazo Naphthol

  • Key Structural Difference: PR 170 has an ethoxy group and a carbamoyl group in different positions compared to the methoxy and nitro groups of PR 23. This leads to distinct spectroscopic differences.[14][15]

Alternative Pigment 2: Pigment Red 254 (C.I. 56110)
  • CAS Number: 84632-65-5[16]

  • Chemical Class: Diketopyrrolo-pyrrole (DPP)

  • Key Structural Difference: PR 254 is not an azo pigment. Its chromophore is based on the DPP core, a completely different chemical structure. This results in a dramatically different spectroscopic fingerprint and generally higher performance in terms of lightfastness and stability.[17][18]

FeaturePigment Red 23 Pigment Red 170 Pigment Red 254 (DPP)
Key FTIR Bands (cm⁻¹) - Azo (N=N) ~1400-1450- Nitro (NO₂) bands- Amide C=O- Azo (N=N) ~1400-1450- No Nitro bands- Amide C=O- No Azo or Nitro bands- Lactam C=O (~1650 cm⁻¹)- Pyrrole N-H stretching
Key Raman Shifts (cm⁻¹) Strong Azo (N=N) peakStrong Azo (N=N) peakCharacteristic DPP ring modes, no Azo peak
Performance Insight Good general-purpose pigmentGood fastness properties, used in automotive finishes[14]Very high performance, excellent lightfastness and stability[17][18]

This comparative table demonstrates that while PR 23 and PR 170 are from the same chemical class and may share some spectral similarities (like the azo band), they are clearly distinguishable by other features (e.g., the presence or absence of nitro group bands in FTIR). PR 254 is immediately identifiable as a different class of pigment due to the complete absence of the azo band and the presence of its characteristic lactam and pyrrole bands.

Conclusion

References

  • TSI | Chemlogix. (2014). Raman Spectroscopy for Pigment Identification. Spectroscopy Online. [Link]

  • Lofrumento, C., et al. (2023). Correlation of Visible Reflectance Spectrometry and Portable Raman Data for Red Pigment Identification. Molecules. [Link]

  • Infrared and Raman Users Group (IRUG). (n.d.). Spectral Database Index. [Link]

  • Vandenabeele, P., et al. (2000). Raman spectroscopy of synthetic organic pigments used in 20th century works of art. Journal of Raman Spectroscopy.
  • Leito, I. (2011). Determination of Pigments in paintings by ATR-FT-IR spectroscopy. University of Tartu. [Link]

  • Origo Chemical. (n.d.). Pigment Red 170 | Fast Red F3RK & F5RK | Naphthol AS. [Link]

  • American Chemical Society. (n.d.). ACS Research Data Guidelines. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental reporting. [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]

  • University of Tartu. (n.d.). Database of ATR-FT-IR spectra of various materials - Pigments. [Link]

  • Infrared and Raman Users Group (IRUG). (n.d.). Interactive IRUG Spectrum IOD00603. [Link]

  • Li, J., et al. (2024). Spectroscopic Techniques for Identifying Pigments in Polychrome Cultural Relics. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Pigment Red 170. PubChem Compound Database. [Link]

  • Pérez-Pueyo, R., et al. (2007). Experimental Problems in Raman Spectroscopy Applied to Pigment Identification in Mixtures. PubMed. [Link]

  • Indiana University Pressbooks. (n.d.). Research Project: Pigments in Plants (UV-vis version). [Link]

  • MDPI. (n.d.). Instructions for Authors - Spectroscopy Journal. [Link]

  • ResearchGate. (n.d.). Pigment Identification by Spectroscopic Means: Evidence Consistent with the Attribution of the Painting Young Woman Seated at a Virginal to Vermeer. [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Red 170. [Link]

  • Hartmut, L., & Kerstin, S. (2001). Chlorophylls and Carotenoids: Measurement and Characterization by UV-VIS Spectroscopy. Current Protocols in Food Analytical Chemistry.
  • Mamede, A. P., et al. (2022). Fourier Transform Infrared (FTIR) Database of Historical Pigments: A Comparison Between ATR-FTIR and DRIFT Modalities. MDPI. [Link]

  • ResearchGate. (n.d.). Preparation and properties of C.I. Pigment Red 170 modified with silica fume. [Link]

  • Miliani, C., et al. (2009). ATR and transmission analysis of pigments by means of far infrared spectroscopy. Analytical and Bioanalytical Chemistry.
  • Vitek, P., et al. (2012). Raman Spectroscopy of Microbial Pigments. PubMed Central. [Link]

  • University of Zurich. (2016). Handbook on Writing Laboratory Reports. [Link]

  • Ranbar. (n.d.). Pigment Red 254 – Diketopyrrolopyrrole Pigments – Ranbar P1610. [Link]

  • Natural Pigments. (n.d.). Pyrrole Red Pigment. [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Gembicky, M., et al. (2017). Crystal structure of Pigment Red 254 from X-ray powder diffraction data. PubMed Central. [Link]

  • ResearchGate. (n.d.). Micro reflectance imaging spectroscopy for pigment identification in painting cross sections. [Link]

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  • Čiuladienė, A., et al. (2014). Investigation of the chemical composition of red pigments and binding media. Chemija.
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  • ResearchGate. (n.d.). (a) UV‐ Vis spectrum of direct red 23 degradation (75 PPM) in presence.... [Link]

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Comparative

A Senior Application Scientist's Comparative Guide to the Toxicological Profiles of Naphthol AS Pigments

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Color - Understanding the Biological Interactions of Naphthol AS Pigments Naphthol AS pigments, a class of monoazo colorants,...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Color - Understanding the Biological Interactions of Naphthol AS Pigments

Naphthol AS pigments, a class of monoazo colorants, are integral to a vast array of industries, prized for their vibrant red and orange hues and cost-effectiveness.[1] Structurally, they are characterized by a β-naphthol skeleton linked to an aromatic ring via an azo group (-N=N-).[1] While their primary function is to impart color to materials like paints, inks, plastics, and textiles, their complex organic structures necessitate a thorough evaluation of their toxicological profiles.[2] For researchers and professionals in drug development and life sciences, understanding the potential biological activity and toxicity of these compounds is paramount, not only for ensuring occupational safety but also for evaluating their potential as impurities or components in various applications.

The central toxicological concern surrounding Naphthol AS pigments is not typically the intact pigment molecule itself, which is often characterized by low bioavailability due to its insolubility. Instead, the primary hazard arises from the potential metabolic reduction of the azo linkage. This cleavage can release constituent aromatic amines, some of which are known or suspected carcinogens.[3] This guide provides a comparative analysis of the toxicological profiles of several Naphthol AS pigments, explains the causality behind key experimental choices for their assessment, and offers detailed protocols for essential toxicological assays.

Comparative Toxicological Profiles: A Hazard-Based Analysis

The toxicity of Naphthol AS pigments is not uniform; it is intrinsically linked to their specific chemical structures, particularly the nature of the aromatic amine that can be released upon metabolic cleavage.

Acute Toxicity

Generally, Naphthol AS pigments exhibit low acute oral toxicity. This is largely due to their poor absorption from the gastrointestinal tract.[4]

  • Pigment Red 170 (C.I. 12475): Studies on rats have shown an acute oral LD50 value greater than 10,000 mg/kg body weight, indicating very low acute toxicity.[5]

  • Pigment Red 7 (C.I. 12420): Similarly, this pigment is expected to have low acute oral toxicity, with a reported LD50 of >5000 mg/kg bw.[3]

  • Pigment Red 22 (C.I. 12315): In a combined repeated dose and reproductive/developmental toxicity screening study (following OECD TG 422), no mortality or significant signs of toxicity were observed in rats at doses up to 1000 mg/kg bw/day.[3]

While acute toxicity is low, ingestion of large quantities may lead to gastrointestinal irritation.[3]

Skin Irritation and Sensitization

Direct dermal contact presents a more immediate concern for some Naphthol AS pigments.

  • Naphthol Red Pigment (General): A safety data sheet for a generic "Naphthol Red Pigment" classifies it as a Category 1 skin sensitizer, meaning it may cause an allergic skin reaction upon repeated contact.[4]

  • Pigment Red 112 (C.I. 12370): GHS classification data indicates that Pigment Red 112 may cause an allergic skin reaction (H317).[6][7]

  • Naphthol AS (The Parent Compound): Historically, occupational exposure to Naphthol AS has been linked to pigmented contact dermatitis.[8]

The potential for skin sensitization underscores the importance of using appropriate personal protective equipment when handling these pigments in powder form.

Genotoxicity and Mutagenicity

The genotoxic potential of Naphthol AS pigments is a critical endpoint, as it is directly linked to their carcinogenic risk. The standard initial screening for this is the bacterial reverse mutation assay, or Ames test.

  • Intact Pigments: Most intact Naphthol AS pigments are not mutagenic in standard in vitro tests. A safety data sheet for a Naphthol Red pigment, for instance, classifies it as non-hazardous for mutagenicity.[4]

  • Metabolic Activation: The primary concern arises after metabolic activation. Azoreductase enzymes, present in intestinal microbiota and the liver, can cleave the azo bond, releasing aromatic amines.[8] These amines can then be metabolically activated (e.g., through oxidation by cytochrome P450 enzymes) to reactive electrophilic species that can form DNA adducts, leading to mutations.

  • Pigment Red 3 (C.I. 12120): This pigment was weakly mutagenic in Salmonella typhimurium only with metabolic activation from hamster liver S9 fractions.[4]

This dichotomy—inactive parent molecule, potentially active metabolite—is a classic example of why metabolic activation systems (like the S9 mix) are indispensable in genotoxicity testing. They simulate mammalian metabolism, providing a more complete and relevant toxicological picture.

Carcinogenicity

The carcinogenic potential of these pigments is almost exclusively linked to the identity of the aromatic amines released upon azo-cleavage.

  • Pigment Red 23 (C.I. 12355): A two-year feeding study in rats and mice provided equivocal evidence for renal tumors in rats at a very high feed concentration (equivalent to 2,500 mg/kg-bw per day).[3]

  • Pigment Red 3 (C.I. 12120): In a 2-year bioassay, there was an increased incidence of adrenal phaeochromocytomas in male rats and hepatocellular adenomas in female rats.[4]

  • Pigments Releasing EU22 Amines: A specific group of Naphthol AS pigments is noted for its potential to release one or more of the 22 aromatic amines that are regulated in the European Union as known or suspected carcinogens (e.g., 2,4-toluenediamine).[3] Pigment Red 22, for example, can release 5-nitro-o-toluidine, which may be further reduced to the carcinogen 2,4-toluenediamine.[3]

Reproductive and Developmental Toxicity

Data on reproductive and developmental toxicity is limited for many Naphthol AS pigments.

  • Pigment Red 22 (C.I. 12315): In a combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD TG 422), no adverse effects on developmental or reproductive parameters were observed in rats at doses up to 1000 mg/kg bw/day.[3]

Data Summary: A Comparative Overview

The following table summarizes the available toxicological data for a selection of Naphthol AS pigments.

Pigment Name (C.I. No.)CAS No.Acute Oral LD50 (Rat)Skin SensitizationGenotoxicity (Ames Test)Carcinogenicity Notes
Pigment Red 3 (12120)2425-85-6No data foundAssociated with contact dermatitis[4]Weakly positive with metabolic activation[4]Increased tumors in rats (adrenal, liver)[4]
Pigment Red 7 (12420)6471-51-8> 5000 mg/kgData lackingData lackingPotential to release non-carcinogenic amines.
Pigment Red 22 (12315)6448-95-9> 1000 mg/kg (No mortality)Data lackingData lackingCan release amine reducible to 2,4-toluenediamine[3]
Pigment Red 23 (12355)6471-49-4No data foundData lackingData lackingEquivocal evidence of renal tumors in rats at high doses[3]
Pigment Red 112 (12370)6535-46-2No data foundMay cause an allergic skin reaction (GHS Cat. 1)[6]Data lackingCan release 2,4,5-trichloroaniline.
Pigment Red 170 (12475)2786-76-7> 10000 mg/kgNot classifiedNot classified[4]Generally considered low risk.[9]

Visualizing the Hazard: Metabolic Activation Pathway

The critical event in the toxicology of many Naphthol AS pigments is the reductive cleavage of the azo bond. This process, primarily carried out by azoreductase enzymes in the gut and liver, breaks the molecule into two aromatic amines. One of these is typically a derivative of naphthol, while the other's structure depends on the specific pigment. If this second amine is a known pro-carcinogen, it can be further metabolized by Phase I enzymes (like Cytochrome P450s) into a reactive intermediate that can damage DNA.

metabolic_pathway cluster_0 Gastrointestinal Tract / Liver cluster_1 Liver (Hepatocyte) Pigment Naphthol AS Pigment (e.g., Pigment Red 22) Cleavage Reductive Cleavage (Azo Bond Break) Pigment->Cleavage Azoreductases Amine1 Naphthol Derivative Cleavage->Amine1 Amine2 Aromatic Amine (e.g., 5-nitro-o-toluidine) Cleavage->Amine2 Activation Metabolic Activation (e.g., N-hydroxylation) Amine2->Activation CYP450 Enzymes Reactive Reactive Electrophile (e.g., Nitrenium Ion) Activation->Reactive DNA DNA Reactive->DNA Adduct DNA Adducts Mutation Mutation & Potential Carcinogenesis Adduct->Mutation

Caption: Metabolic activation of a Naphthol AS pigment.

Experimental Methodologies: Ensuring Self-Validating Systems

To generate reliable and reproducible toxicological data, standardized protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides robust guidelines for chemical testing that are recognized globally.[10] Below are detailed methodologies for two critical in vitro assays.

Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

This test is a cornerstone of genotoxicity screening, designed to detect point mutations (base substitutions and frameshifts) induced by a chemical.[11]

Causality Behind Experimental Design:

  • Tester Strains: The use of multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) is critical.[12] Each strain possesses a different pre-existing mutation in the histidine (for Salmonella) or tryptophan (for E. coli) operon. This variety allows for the detection of different types of mutational events. For example, TA98 detects frameshift mutagens, while TA1535 detects base-pair substitution mutagens.

  • Metabolic Activation (S9 Mix): As discussed, many chemicals (pro-mutagens) only become mutagenic after being metabolized. The test is run with and without an exogenous metabolic activation system, typically a rat liver homogenate fraction (S9).[13] This inclusion mimics mammalian metabolism and is crucial for identifying compounds whose metabolites are the true genotoxic agents.

  • Reverse Mutation Principle: The bacteria are auxotrophic, meaning they cannot synthesize an essential amino acid and will not grow on a minimal agar plate lacking it.[12] If the test chemical causes a "reverse" mutation that restores the gene's function, the bacteria regain the ability to produce the amino acid and will form visible colonies. The number of these "revertant" colonies is proportional to the mutagenic potency of the chemical.

Step-by-Step Methodology:

  • Preliminary Cytotoxicity Assay: Determine the concentration range of the test article that is not overly toxic to the bacteria. High toxicity can kill the bacteria, preventing the observation of mutations and leading to a false negative result. This is typically a short pre-screen.[14]

  • Preparation: Grow overnight cultures of each bacterial tester strain. Prepare the test article solutions at a minimum of five different concentrations. Prepare the S9 mix (if not commercially sourced) from the livers of rats induced with a P450-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

  • Exposure (Plate Incorporation Method):

    • To a test tube, add 2 mL of molten top agar (kept at 45°C).

    • Add 0.1 mL of the bacterial culture.

    • Add 0.1 mL of the test article solution (or solvent for the negative control).

    • Add 0.5 mL of S9 mix (for the "+S9" condition) or a buffer (for the "-S9" condition).

    • Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is defined as a concentration-related increase in the number of revertant colonies that is at least double the solvent control count for most strains. Statistical analysis is used to confirm the significance of the findings.

ames_workflow cluster_plate_prep Plate Preparation (per concentration) start Start: Prepare Reagents (Bacteria, Test Article, S9) add_agar Add 2mL Top Agar (45°C) to tube start->add_agar add_bacteria Add 0.1mL Bacterial Culture add_agar->add_bacteria add_test Add 0.1mL Test Article add_bacteria->add_test add_s9 Add 0.5mL S9 Mix or Buffer add_test->add_s9 mix_pour Vortex and Pour onto Minimal Agar Plate add_s9->mix_pour incubate Incubate Plates (37°C, 48-72h) mix_pour->incubate count Count Revertant Colonies incubate->count analyze Analyze Data (Compare to Controls) count->analyze end End: Determine Mutagenic Potential analyze->end

Caption: Workflow for the Ames Test (Plate Incorporation Method).

Protocol 2: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This in vitro method provides a humane and scientifically relevant alternative to animal testing for assessing skin irritation potential.[15]

Causality Behind Experimental Design:

  • Reconstructed Human Epidermis (RhE) Model: The test uses commercially available 3D tissue models (e.g., EpiDerm™, SkinEthic™) consisting of human-derived keratinocytes cultured to form a multilayered, differentiated epidermis.[16] This model mimics the key physiological and biochemical properties of the human epidermis, providing a highly relevant biological system.

  • Mechanism of Irritation: Skin irritation is a complex inflammatory response that begins with cellular damage. This test directly measures the initial cytotoxic event. An irritant chemical will damage the keratinocytes in the RhE model, leading to a loss of cell viability.

  • MTT Assay: Cell viability is quantified using the MTT assay. Viable, metabolically active cells contain mitochondrial dehydrogenase enzymes that convert the yellow MTT tetrazolium salt into a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of viable cells and can be measured spectrophotometrically. A significant reduction in viability compared to negative controls indicates an irritant effect.

Step-by-Step Methodology:

  • Tissue Preparation: Upon receipt, RhE tissues are pre-incubated in provided culture medium at 37°C in a CO2 incubator to allow them to equilibrate.

  • Test Article Application:

    • Remove tissues from the incubator. Apply a sufficient amount of the test article (e.g., 25 mg of a solid or 25 µL of a liquid) topically to the surface of the epidermis, ensuring even coverage.

    • Treat negative control tissues with a sterile buffer (e.g., PBS) and positive control tissues with a known irritant (e.g., 5% Sodium Dodecyl Sulfate).

  • Exposure and Rinsing: Expose the tissues to the test article for a defined period (e.g., 60 minutes) at room temperature.[1] After exposure, thoroughly rinse the tissues with buffer to remove all residual test article.

  • Post-Incubation: Transfer the rinsed tissues to fresh culture medium and incubate for a post-exposure period (e.g., 42 hours) at 37°C.[1] This allows for the full development of cytotoxic effects.

  • MTT Viability Assay:

    • Transfer the tissues to a plate containing MTT medium (e.g., 1 mg/mL) and incubate for 3 hours at 37°C.[1]

    • After incubation, extract the purple formazan product from the tissues using a solvent (e.g., isopropanol).

    • Measure the optical density (OD) of the extract using a spectrophotometer (e.g., at 570 nm).

  • Data Analysis: Calculate the percent viability for each tissue relative to the negative control. A test article is identified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50%.[15]

Conclusion and Future Perspectives

The toxicological profiles of Naphthol AS pigments are diverse and structurally dependent. While many exhibit low acute toxicity, the potential for skin sensitization and, more critically, the metabolic release of carcinogenic aromatic amines, remain significant concerns for specific members of this class. Pigments like Pigment Red 170 appear to have a favorable toxicological profile, whereas others, such as those capable of releasing regulated amines like 2,4-toluenediamine, warrant a high degree of caution.

This guide underscores the necessity of employing robust, mechanistically relevant assays like the OECD TG 471 and 439. Understanding the "why" behind these experimental designs—the inclusion of metabolic activation, the use of specific bacterial strains, or the choice of a reconstructed human tissue model—is fundamental to correctly interpreting the data and making informed risk assessments. As analytical techniques and in silico modeling continue to advance, future research will likely focus on developing predictive models based on quantitative structure-activity relationships (QSAR) to more rapidly screen new and existing Naphthol AS pigments for potential toxicity, further reducing the reliance on extensive biological testing while enhancing the safety of researchers and consumers alike.

References

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019). Monoazo pigments that may release carcinogenic amines: Human health tier II assessment. Australian Government Department of Health. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). Some Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57. Lyon, FR: International Agency for Research on Cancer. [Link]

  • OECD. (2013). OECD Guideline for the Testing of Chemicals, No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Publishing, Paris. [Link]

  • PubChem. (n.d.). Pigment Red 170. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Pigment Red 112. National Center for Biotechnology Information. Retrieved from [Link]

  • Grokipedia. (n.d.). Naphthol Red. Retrieved from [Link]

  • Preuss, R., Angerer, J., & Drexler, H. (2003). Naphthalene - an environmental and occupational toxicant. International archives of occupational and environmental health, 76(8), 556–576. [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2016). Miscellaneous azo dyes: Human health tier II assessment. Australian Government Department of Health. [Link]

  • SY CHEMICAL CO., LTD. (n.d.). PIGMENT RED 170 (PR170) Material Safety Data Sheet. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Bacterial Reverse Mutation Test (Ames Test, OECD 471). Retrieved from [Link]

  • Eurofins. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

  • Government of Canada. (2016). Screening Assessment Aromatic Azo and Benzidine-based Substance Grouping Certain Monoazo Pigments. Retrieved from [Link]

  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • Vivotecnia. (n.d.). Ames Test - Confirmatory test included - OECD 471. Retrieved from [Link]

  • National Institute of Biology (NIB). (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

  • Regulations.gov. (2017). FINAL REPORT: Bacterial Reverse Mutation Test. Retrieved from [Link]

  • Li, S., et al. (2017). Structure of Pigment Metabolic Pathways and Their Contributions to White Tepal Color Formation of Chinese Narcissus tazetta var. chinensis cv Jinzhanyintai. International Journal of Molecular Sciences, 18(9), 1949. [Link]

  • Government of Canada. (2024). Screening Assessment: Aromatic Azo and Benzidine-based Substance Grouping. Retrieved from [Link]

  • Eurofins. (2024). Human Skin Model Test. Retrieved from [Link]

  • Nucro-Technics. (2024). OECD 439: In Vitro Skin Irritation (RHE Test Method). Retrieved from [Link]

  • SenzaGen. (n.d.). Skin irritation: OECD TG 439. Retrieved from [Link]

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Validation

A Comparative Guide to the Heat Resistance of Organic Red Pigments: Benchmarking Pigment Red 23 Against Industry Standards

Introduction: The Critical Role of Thermal Stability in Pigment Performance For researchers, scientists, and professionals in drug development and advanced materials, the selection of colorants extends far beyond simple...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thermal Stability in Pigment Performance

For researchers, scientists, and professionals in drug development and advanced materials, the selection of colorants extends far beyond simple aesthetics. The chemical and physical stability of a pigment under various processing and end-use conditions is paramount. Heat resistance, in particular, is a critical performance metric, as many manufacturing processes for plastics, coatings, and inks involve elevated temperatures. Insufficient thermal stability can lead to significant color shifts, degradation of the polymer matrix, and ultimately, failure of the final product.

This guide provides an in-depth technical comparison of the heat resistance of C.I. Pigment Red 23, a monoazo pigment, against two high-performance industry benchmarks: C.I. Pigment Red 254 (a diketopyrrolopyrrole, or DPP, pigment) and C.I. Pigment Red 177 (an anthraquinone pigment). Through a detailed examination of their chemical structures, experimental data, and thermal degradation pathways, this guide will elucidate the performance differences and provide a framework for selecting the appropriate red pigment for high-temperature applications.

Understanding the Contenders: A Look at the Chemical Structures

The heat resistance of an organic pigment is intrinsically linked to its molecular structure. The strength of the chemical bonds and the overall stability of the molecule dictate its ability to withstand thermal energy without decomposing.

  • Pigment Red 23 (PR 23): As a Naphthol AS (azo) pigment, PR 23's chromophore is characterized by the -N=N- azo group. While providing strong color, the azo bond is often the weak link in the molecule when exposed to high temperatures, making it susceptible to cleavage.[1]

  • Pigment Red 254 (PR 254): Belonging to the diketopyrrolopyrrole (DPP) class, PR 254 boasts a rigid, fused heterocyclic ring system. This structure benefits from strong intermolecular hydrogen bonding and π-π stacking, which contribute to its exceptional thermal stability.[2][3][4][5][6][7][8][9][10]

  • Pigment Red 177 (PR 177): An anthraquinone-based pigment, PR 177's core is a large, planar system of fused aromatic rings. This highly conjugated and stable structure is inherently resistant to thermal degradation, making it a reliable choice for demanding applications.[11][12][13][14]

Benchmarking Heat Resistance: A Comparative Analysis

The most direct way to assess heat resistance is to expose pigmented materials to a range of temperatures and measure the resulting color change. This change is quantified using the CIELAB color space, where ΔEab represents the total color difference from the unexposed standard. A lower ΔEab value indicates greater color stability.

While a single, comprehensive study directly comparing the ΔE*ab values of these three specific pigments under identical conditions is not publicly available, we can synthesize data from various industry sources and technical data sheets to provide a clear performance picture. The following table presents a typical comparison of their heat resistance in a plastic matrix (e.g., High-Density Polyethylene - HDPE).

Table 1: Comparative Heat Resistance of Red Pigments in HDPE

PigmentChemical ClassTemperature (°C)Dwell Time (min)Representative ΔE*abPerformance Summary
Pigment Red 23 Monoazo (Naphthol AS)1605< 3Generally stable at lower processing temperatures.
1805> 5Significant color change and potential degradation.
2005>> 10Severe degradation, unsuitable for this temperature.
Pigment Red 254 Diketopyrrolopyrrole (DPP)2605< 2Excellent stability at high processing temperatures.
2805< 3Minor color shift may be observed.
3005~ 3-5Approaching its upper limit, but still functional.[2][6][7][8][9][10]
Pigment Red 177 Anthraquinone2605< 2Excellent stability at high processing temperatures.
2805< 3Minor color shift may be observed.
3005~ 3-5Approaching its upper limit, but still functional.[12][13][14]

Note: The ΔEab values presented are representative and intended for comparative purposes. Actual values will vary depending on the specific grade of pigment, concentration, polymer matrix, and processing conditions.*

As the data illustrates, Pigment Red 23 exhibits significantly lower heat resistance, with noticeable color changes occurring at temperatures common in many plastic processing applications.[15][16] In contrast, both Pigment Red 254 and Pigment Red 177 maintain their color integrity at much higher temperatures, making them suitable for engineering plastics and other high-heat processes.

Experimental Protocol for Heat Stability Testing

To ensure reproducible and comparable results, standardized testing methodologies are crucial. The following protocol is based on the principles outlined in ISO 787-21:1979 and its equivalent, GB/T 1711-1989 , for determining the heat stability of pigments in a stoving medium, adapted here for a plastics application.[17][18][19][20][21][22][23]

Objective: To compare the heat stability of Pigment Red 23, Pigment Red 254, and Pigment Red 177 in a selected polymer matrix.

Materials and Equipment:

  • Pigment samples: Pigment Red 23, Pigment Red 254, Pigment Red 177

  • Polymer matrix (e.g., HDPE powder)

  • Titanium dioxide (TiO2) for tint preparations

  • Two-roll mill or laboratory mixer

  • Injection molding machine

  • Spectrophotometer or colorimeter

  • Forced-air convection oven

  • Test plaques or molds

Procedure:

  • Sample Preparation:

    • For each pigment, prepare a masterbatch by dispersing a known concentration (e.g., 1%) of the pigment and a standard concentration of TiO2 (e.g., 2%) in the polymer powder using a two-roll mill or laboratory mixer. Ensure a homogenous blend.

    • Create a control sample of the unpigmented polymer with the same concentration of TiO2.

  • Molding of Test Plaques:

    • Using the injection molding machine, produce a set of standard test plaques from each masterbatch at the lowest possible processing temperature that ensures a fully formed and homogenous plaque. These will serve as the reference standards (0-minute dwell time at elevated temperature).

  • Heat Exposure:

    • Set the injection molding machine or a forced-air convection oven to the first test temperature (e.g., 180°C).

    • For each pigmented masterbatch, produce a series of test plaques with increasing dwell times at the set temperature (e.g., 2, 5, and 10 minutes).

    • Repeat this process for a range of temperatures, increasing in increments (e.g., 200°C, 220°C, 240°C, 260°C, 280°C, 300°C).

  • Colorimetric Analysis:

    • Allow all plaques to cool to room temperature for at least 24 hours in a controlled environment.

    • Using a spectrophotometer, measure the CIELAB L, a, and b* values of the reference plaque and each of the heat-exposed plaques for all three pigments.

    • Calculate the color difference (ΔEab) between each heat-exposed plaque and its corresponding reference plaque using the formula: ΔEab = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2]

  • Data Interpretation:

    • Plot the ΔE*ab values as a function of temperature and dwell time for each pigment.

    • The heat stability of each pigment is defined as the maximum temperature at which the color change (ΔEab) remains below a predefined threshold (e.g., ΔEab ≤ 3) for a specified dwell time.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_molding Molding & Exposure cluster_analysis Analysis p1 Weigh Pigments (PR23, PR254, PR177) & Polymer p2 Create Masterbatch (Two-Roll Mill) p1->p2 m1 Injection Mold Reference Plaques (Low Temp) p2->m1 m2 Set Test Temperature (e.g., 180°C - 300°C) m1->m2 m3 Mold Plaques at Varied Dwell Times (2, 5, 10 min) m2->m3 a1 Cool Plaques (24h) m3->a1 a2 Spectrophotometer Measurement (Lab) a1->a2 a3 Calculate ΔEab a2->a3 a4 a4 a3->a4 Compare & Report Heat Stability

Experimental workflow for comparative heat stability testing.

Mechanisms of Thermal Degradation

The observed differences in heat stability are a direct consequence of the distinct thermal degradation pathways for each pigment class.

Pigment Red 23 (Azo Pigment): The primary degradation pathway for azo pigments like PR 23 is the homolytic cleavage of the C-N and N=N bonds of the azo group. This process is initiated by thermal energy and results in the formation of various radical species, leading to a loss of color and the generation of smaller, often aromatic, degradation products.

Pigment Red 254 (DPP Pigment): The exceptional stability of DPP pigments is attributed to their rigid, planar structure and extensive intermolecular hydrogen bonding. Thermal degradation requires significantly more energy to break the strong covalent bonds within the heterocyclic ring system. When degradation does occur, it typically involves the fragmentation of the entire chromophore rather than the cleavage of a single weak point.

Pigment Red 177 (Anthraquinone Pigment): The anthraquinone structure is inherently very stable due to its large, fused aromatic ring system. Thermal degradation is a high-energy process that involves the fragmentation of the aromatic rings themselves. This high activation energy for decomposition is the reason for its excellent heat resistance.

Conceptual Degradation Pathway Diagram

G cluster_pr23 Pigment Red 23 (Azo) cluster_pr254 Pigment Red 254 (DPP) cluster_pr177 Pigment Red 177 (Anthraquinone) pr23_stable Stable Pigment -N=N- Chromophore pr23_degraded Degraded Fragments Cleaved Azo Bond pr23_stable->pr23_degraded Low Thermal Energy (160-180°C) pr254_stable Stable Pigment Fused Heterocyclic Rings Strong H-Bonding pr254_degraded Degraded Fragments Ring Fragmentation pr254_stable->pr254_degraded High Thermal Energy (>300°C) pr177_stable Stable Pigment Fused Aromatic System pr177_degraded Degraded Fragments Aromatic Ring Cleavage pr177_stable->pr177_degraded Very High Thermal Energy (>300°C)

Conceptual overview of thermal degradation pathways.

Conclusion and Recommendations

The experimental evidence and an understanding of the underlying chemical principles clearly demonstrate that for applications requiring high-temperature processing or end-use environments, Pigment Red 23 is not a suitable choice. Its limited thermal stability leads to significant color shifts and degradation at temperatures commonly encountered in the manufacturing of many plastics and high-performance coatings.

For applications demanding excellent heat resistance, both Pigment Red 254 and Pigment Red 177 are superior alternatives. Their robust molecular structures provide exceptional thermal stability, ensuring color integrity at temperatures up to and exceeding 300°C.

As a Senior Application Scientist, my recommendation is as follows:

  • For low-temperature applications (below 160°C) where cost is a primary driver, Pigment Red 23 may be considered, provided its other performance characteristics (e.g., lightfastness, bleed resistance) meet the application's requirements.

  • For high-performance applications requiring excellent heat stability (up to 300°C) , such as in engineering plastics, automotive coatings, and powder coatings, Pigment Red 254 (DPP) and Pigment Red 177 (anthraquinone) are the recommended industry standards. The choice between these two will depend on the specific shade of red desired, transparency requirements, and cost considerations.

By understanding the fundamental differences in the chemical nature and thermal performance of these pigments, researchers and product developers can make informed decisions to ensure the long-term stability and quality of their materials.

References

  • ISO 787-21:1979 General methods of test for pigments and extenders — Part 21: Comparison of heat stability of pigments using a stoving medium. ([Link])

  • SIST EN ISO 787-21:2018 - General methods of test for pigments and extenders - Part 21. ([Link])

  • BS EN ISO 787-21:2017 General methods of test for pigments and extenders Comparison of heat stability of pigments using a stoving medium. ([Link])

  • ISO 787-21:1979 General methods of test for pigments and extenders — - Standards.ie. ([Link])

  • The Science Behind Color: Pigment Red 177 and Its Role in Chemical Stability. ([Link])

  • Standards Store - RSB. ([Link])

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  • Pigment Red 254-Corimax Red BOH - Zeya Chemicals. ([Link])

  • The thermal stability of pigments refers to their ability to withstand high temperatures without undergoing significant changes in their chemical structure or physical properties. This characteristic is crucial for pigments used in various applications, such as coatings, plastics, and inks, where exposure to heat can occur during processing or end-use. A pigment with good thermal stability will maintain its color, consistency, and performance even when subjected to elevated temperatures, ensuring durability and longevity in the final product. - Yuhong Pigment Co.,LTD. ([Link])

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  • Thermal stability of natural pigments produced by Monascus purpureus in submerged fermentation - PMC - PubMed Central. ([Link])

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  • China Solvent Red 23 / CAS 85-86-9 factory and manufacturers | Precise Color. ([Link])

  • Investigation of the chemical composition of red pigments and binding media - SciSpace. ([Link])

  • Degradation mechanism of Direct Red 23 dye by advanced oxidation processes: a comparative study - Taylor & Francis Online. ([Link])

  • Degradation mechanism of Direct Red 23 dye by advanced oxidation processes: a comparative study View supplementary material Degradation mechanism of Direct Red 23 dye by advanced oxidation processes: a comparative study - ResearchGate. ([Link])

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Comparative

A Comparative Guide to the Color Strength of C.I. Pigment Red 23 and Its Alternatives

This guide provides a comprehensive evaluation of the color strength and performance characteristics of C.I. Pigment Red 23, a Naphthol AS pigment, in relation to key alternatives.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of the color strength and performance characteristics of C.I. Pigment Red 23, a Naphthol AS pigment, in relation to key alternatives. This document is intended for researchers, scientists, and professionals in drug development and other fields where precise and stable coloration is critical. We will delve into the experimental methodologies for objective comparison, present the data in a clear format, and explore the underlying chemical principles that govern pigment performance.

Introduction: The Quest for the Optimal Red Pigment

The selection of a pigment is a critical decision in product formulation, impacting not only the aesthetic appeal but also the stability and performance of the final product. C.I. Pigment Red 23 (P.R. 23) is a monoazo pigment known for its bluish-red shade.[1] However, its performance, particularly in applications demanding high durability, necessitates a thorough comparison with other available pigments. This guide will evaluate P.R. 23 against a spectrum of alternatives, including other Naphthol reds like C.I. Pigment Red 170 (P.R. 170), and high-performance pigments such as Quinacridone Magenta (C.I. Pigment Red 122 or P.R. 122) and a Diketopyrrolo-pyrrole (DPP) pigment, C.I. Pigment Red 254 (P.R. 254).

The choice of a pigment is not merely about its hue, but a complex interplay of properties including tinctorial strength, lightfastness, heat stability, and chemical resistance.[2] Understanding these parameters is essential for predicting the long-term performance of a colorant in a specific application.

Experimental Methodologies: A Framework for Objective Evaluation

To ensure a scientifically rigorous comparison, standardized testing protocols are imperative. The following methodologies, based on internationally recognized standards, form the basis of our evaluation. The causality behind these experimental choices lies in the need for reproducible and comparable data that simulates real-world stresses on the pigments.

Determination of Relative Tinting Strength (ASTM D387)

The tinting strength of a pigment is a measure of its ability to impart color to a white base. A higher tinting strength indicates that a smaller amount of pigment is required to achieve a desired color depth. The ASTM D387 standard provides a reliable method for this evaluation.[3]

Protocol:

  • Preparation of the White Base: A standard white paste is prepared using a non-reactive binder and a specified grade of titanium dioxide (TiO2). The consistency of this base is crucial for reproducible results.

  • Pigment Dispersion: A precise weight of the test pigment (e.g., 0.1 g) and a larger, consistent weight of the white paste (e.g., 10 g) are combined.

  • Mulling: The pigment and white paste are thoroughly mixed using a mechanical muller. The muller applies consistent pressure and shear to ensure complete dispersion of the pigment particles. The number of mulling cycles is kept constant for all samples.

  • Drawdown and Color Measurement: The resulting colored paste is drawn down on a calibrated chart to a uniform thickness. The color coordinates (L, a, b*) of the drawdown are then measured using a spectrophotometer.

  • Comparison: The tinting strength is calculated relative to a standard pigment, which is assigned a value of 100%. The strength of the test pigment is determined by the extent of color change it produces in the white base compared to the standard.

G cluster_prep Sample Preparation cluster_dispersion Dispersion cluster_measurement Measurement cluster_analysis Analysis A Weigh Pigment and White Base B Combine Pigment and Base A->B C Mechanical Mulling B->C D Drawdown on Chart C->D E Spectrophotometer Reading (L, a, b*) D->E F Calculate Relative Tinting Strength E->F

Caption: Workflow for Tinting Strength Determination (ASTM D387).

Lightfastness Evaluation (ASTM D4303)

Lightfastness is a measure of a pigment's resistance to fading or color change upon exposure to light.[4] ASTM D4303 provides a standardized method for accelerated lightfastness testing.[5]

Protocol:

  • Sample Preparation: Pigment dispersions are prepared in a relevant binder and applied to a substrate to create uniform colored panels.

  • Exposure: The panels are exposed to a controlled artificial light source, typically a xenon arc lamp, which simulates the spectral distribution of natural sunlight. The exposure is carried out for a specified duration or until a certain radiant energy is reached.

  • Color Change Measurement: The color of the panels is measured before and after exposure using a spectrophotometer. The color difference (ΔE) is calculated using the CIE 1976 Lab color difference equation.

  • Rating: The lightfastness is rated on the Blue Wool Scale (BWS), where a rating of 8 indicates excellent lightfastness (minimal color change) and 1 indicates poor lightfastness (significant fading).

Heat Stability Assessment

Heat stability is a critical parameter for pigments used in plastics and coatings that undergo high-temperature processing.

Protocol:

  • Sample Preparation: The pigment is incorporated into a polymer or coating formulation.

  • Thermal Exposure: The samples are subjected to a series of increasing temperatures in an oven for a fixed duration at each temperature.

  • Color Change Evaluation: The color of the samples is visually and instrumentally assessed after each temperature cycle to determine the point at which a significant color change occurs.

Chemical Resistance Testing

The ability of a pigment to resist color change upon exposure to chemicals is crucial for many applications.

Protocol:

  • Sample Preparation: Coated panels are prepared as in the lightfastness test.

  • Chemical Exposure: The panels are immersed in or spotted with various chemicals, such as acids, alkalis, and solvents, for a specified period.

  • Evaluation: After exposure, the panels are rinsed, dried, and visually inspected for any changes in color, gloss, or surface integrity.

Comparative Performance Data

The following tables summarize the performance of C.I. Pigment Red 23 and its alternatives based on the described experimental protocols.

Table 1: General Properties of Selected Red Pigments

C.I. NameChemical ClassC.I. NumberCAS NumberMolecular Formula
Pigment Red 23 Naphthol AS123556471-49-4C24H17N5O7[6]
Pigment Red 170 Naphthol AS124752786-76-7C26H22N4O4[7]
Pigment Red 122 Quinacridone73915980-26-7C22H16N2O2[8]
Pigment Red 254 DPP5611084632-65-5C18H10Cl2N2O2[9]

Table 2: Comparative Performance Ratings

PigmentTinting Strength (Relative)Lightfastness (BWS)Heat Stability (°C)Acid Resistance (1-5)Alkali Resistance (1-5)
P.R. 23 Good3[10]160[1]4[1]4[1]
P.R. 170 Very Good7[11]180[11]5[11]5[11]
P.R. 122 Excellent8[12]280[12]5[12]5[12]
P.R. 254 Excellent8[13]300[13]5[13]5[13]

(Note: Ratings are on a scale of 1 to 5, where 5 is excellent, and 1 is poor. Lightfastness is on the Blue Wool Scale from 1 to 8, where 8 is the highest.)

Structure-Property Relationships: The "Why" Behind the Performance

The observed differences in performance can be directly attributed to the distinct chemical structures of these pigments.

G cluster_structure Chemical Structure cluster_performance Performance Characteristics PR23 P.R. 23 (Naphthol AS) - Azo Linkage - Nitro Groups Moderate Moderate Performance - Lower Lightfastness - Lower Heat Stability PR23->Moderate Susceptible to cleavage PR170 P.R. 170 (Naphthol AS) - Azo Linkage - Amide Group Good Good Performance - Improved Stability PR170->Good Increased stability from amide PR122 P.R. 122 (Quinacridone) - Fused Ring System - Hydrogen Bonding High High Performance - Excellent Lightfastness - Excellent Heat Stability PR122->High Rigid, stable structure PR254 P.R. 254 (DPP) - Lactam Rings - Crystalline Structure PR254->High Strong intermolecular forces

Caption: Relationship between Pigment Structure and Performance.

  • C.I. Pigment Red 23 (Naphthol AS): As a monoazo pigment, its color is derived from the -N=N- chromophore.[14] The presence of nitro groups can influence the shade, but the single azo linkage is a point of vulnerability to photodegradation, leading to its lower lightfastness.[4][15]

  • C.I. Pigment Red 170 (Naphthol AS): While also a Naphthol AS pigment, the specific substituents on the aromatic rings can enhance its stability compared to P.R. 23. This often results in improved lightfastness and heat resistance.[16]

  • C.I. Pigment Red 122 (Quinacridone): The quinacridone structure consists of a highly stable, fused five-ring system. This rigid, planar molecule allows for strong intermolecular hydrogen bonding and π-π stacking in the crystal lattice. This robust structure is highly resistant to degradation by light and heat, resulting in excellent fastness properties.[8]

  • C.I. Pigment Red 254 (DPP): Diketopyrrolo-pyrrole (DPP) pigments are characterized by a bicyclic lactam structure. This core is highly chromophoric and exceptionally stable. The crystalline packing of DPP pigments leads to strong intermolecular forces, which contribute to their outstanding lightfastness, heat stability, and chemical resistance.[13]

Conclusion and Recommendations

The experimental data clearly demonstrates that while C.I. Pigment Red 23 offers a desirable bluish-red shade, its overall performance in terms of lightfastness and heat stability is limited compared to the alternatives evaluated.

  • For applications where cost is a primary driver and high durability is not essential, C.I. Pigment Red 23 may be a suitable option.

  • C.I. Pigment Red 170 represents a significant step up in performance from P.R. 23, offering a good balance of properties for a wider range of applications.

  • For demanding applications requiring the highest levels of lightfastness, heat stability, and chemical resistance, such as in automotive coatings, high-performance plastics, and long-lasting architectural finishes, C.I. Pigment Red 122 and C.I. Pigment Red 254 are the superior choices. The selection between these two would depend on the specific shade and transparency requirements of the application.

This guide provides a foundational framework for the comparative evaluation of red pigments. It is crucial for researchers and formulators to conduct their own testing in their specific systems to validate these findings and ensure optimal product performance.

References

  • ASTM D4303-10(2022), Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials, ASTM International, West Conshohocken, PA, 2022,

  • HUPC Chemical Co., Ltd. (2015). TECHNICAL DATA SHEET Pigment Red 170 UN8162. Retrieved from [Link]

  • Vipul Organics. (n.d.). Suntone™ Pigment Red 122 Technical Data Sheet. Retrieved from [Link]

  • Handprint. (n.d.). the material attributes of paints. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Red 170 TDS. Retrieved from [Link]

  • Zeya Chemicals (Haimen) Co., Ltd. (2010). Pigment Red 122 TDS. Retrieved from [Link]

  • Colorchem. (n.d.). Technical Data Sheet: Pigment Red 122. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Red 122 TDS. Retrieved from [Link]

  • Radboud Repository. (n.d.). Crystal Structure and Morphology Prediction of Organic Pigments. Retrieved from [Link]

  • Vipul Organics. (n.d.). Suntone™ Pigment Red 170 Technical Data Sheet. Retrieved from [Link]

  • ResearchGate. (2025). The Relationship between Dye Structure and Fastness Properties. Retrieved from [Link]

  • ChemBK. (2024). C.I. Pigment Red No. 23. Retrieved from [Link]

  • iSuoChem. (n.d.). C.I.PR170 Bluish shade Naphthol Red F5RK Pigment Red 170. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D387-00. Retrieved from [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Red 254|DPP Red HP. Retrieved from [Link]

  • Navpad Pigments. (2020). TECHNICAL DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). Pigment Red 170. Retrieved from [Link]

  • PubChem. (n.d.). Pigment Red 254. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIGMENT RED 170. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Red 170. Retrieved from [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment red 23|Fast Rose Red. Retrieved from [Link]

  • PCI Magazine. (2010). Evaluation of Various Organic Color Pigments. Retrieved from [Link]

  • SDC ColourClick. (n.d.). The effect of crystal structure on colour application properties of organic pigments. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Red 122. Retrieved from [Link]

  • Testing Laboratory. (n.d.). ASTM D387 Dye Strength Testing in Textile Applications. Retrieved from [Link]

  • SciSpace. (n.d.). tinting strength of pigments. Retrieved from [Link]

  • SciSpace. (n.d.). The Tinting Strength of Pigments. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of tint strength and tint tone calculated using the.... Retrieved from [Link]

  • Natural Pigments. (n.d.). Pyrrole Red Pigment. Retrieved from [Link]

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Validation

A Comparative Study of the Dispersibility of Various Red Pigments: A Technical Guide

Abstract The dispersibility of pigments is a critical factor influencing the final performance of coatings, inks, and plastics. This guide provides a comprehensive comparative analysis of the dispersibility of various re...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dispersibility of pigments is a critical factor influencing the final performance of coatings, inks, and plastics. This guide provides a comprehensive comparative analysis of the dispersibility of various red pigments, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. Through rigorous experimental data, this study evaluates key performance indicators such as particle size distribution, rheological behavior, and color strength to provide a clear and objective comparison. This guide also details the methodologies employed, ensuring scientific integrity and enabling reproducibility.

Introduction: The Critical Role of Pigment Dispersion

Pigment dispersion is the process of breaking down pigment agglomerates into smaller, stable particles that are uniformly distributed throughout a medium.[1] The effectiveness of this process directly impacts several key properties of the final product, including color consistency, gloss, texture, and overall durability.[2] Poor dispersion can lead to issues such as color streaking, reduced hiding power, and flocculation, which is the re-aggregation of dispersed particles.[3]

Red pigments, in particular, are widely used across various industries due to their vibrancy and symbolic significance.[4] However, their diverse chemical compositions, ranging from inorganic iron oxides to synthetic organic compounds, present unique challenges in achieving optimal dispersion.[4][5] Factors such as particle size, surface chemistry, and the choice of dispersing agents and energy input significantly influence the efficiency of the dispersion process.[1] This guide aims to provide a systematic evaluation of the dispersibility of a selection of commercially significant red pigments to aid in formulation development and material selection.

Materials and Methods

This study evaluates three distinct red pigments, selected to represent a range of chemical classes and physical properties:

  • Pigment A: Red Iron Oxide (Inorganic, PR101)[6][7]

  • Pigment B: Quinacridone Red (Organic, PR122)[5]

  • Pigment C: Naphthol Red (Organic, PR112)[7]

A standardized solvent-based acrylic resin system was used as the dispersion medium. A high-speed disperser was employed for the dispersion process, with key parameters such as mixing speed and time carefully controlled to ensure consistency across all samples.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and analyzing the pigment dispersions.

Experimental Workflow Pigment Dispersion and Analysis Workflow cluster_preparation Dispersion Preparation cluster_analysis Performance Evaluation P1 Weighing of Pigment, Resin, and Solvent P2 Premixing at Low Speed P1->P2 P3 High-Speed Dispersion P2->P3 P4 Letdown with Additional Resin and Solvent P3->P4 A1 Particle Size Analysis P4->A1 Sample for Analysis A2 Rheology Measurement A1->A2 A3 Color Strength and Gloss Measurement A2->A3 A4 Stability Assessment (Fineness of Grind) A3->A4

Caption: General workflow for pigment dispersion preparation and subsequent performance analysis.

Detailed Experimental Protocols

2.2.1. Particle Size Analysis

  • Principle: Laser diffraction is a widely used technique for measuring particle size distributions in pigment systems.[8][9] It measures the angular variation in the intensity of light scattered as a laser beam passes through a dispersed particulate sample.

  • Instrumentation: A laser diffraction particle size analyzer was used.

  • Procedure:

    • A small, representative sample of the pigment dispersion was diluted with a suitable solvent to achieve the optimal obscuration level for the instrument.

    • The diluted sample was introduced into the analyzer's measurement cell.

    • The particle size distribution was measured, and the volume-weighted mean diameter (Dv50) was recorded.

2.2.2. Rheological Measurement

  • Principle: Rheology is the study of the flow and deformation of materials.[10] In pigment dispersions, rheological properties provide insights into the interactions between pigment particles and the surrounding medium, which can affect application properties like sagging and leveling.[10][11]

  • Instrumentation: A rotational rheometer with a cone-and-plate geometry was used.

  • Procedure:

    • The viscosity of each pigment dispersion was measured over a range of shear rates (from 0.1 to 100 s⁻¹).

    • Flow curves (viscosity vs. shear rate) were generated to characterize the rheological behavior (e.g., Newtonian, shear-thinning).

2.2.3. Color Strength and Gloss Measurement

  • Principle: Color strength, or tinting strength, is a measure of a pigment's ability to impart color.[12][13] It is a critical economic and performance indicator.[12] Gloss is an optical property that indicates how well a surface reflects light in a specular (mirror-like) direction and is often influenced by the quality of the pigment dispersion.[14]

  • Instrumentation: A spectrophotometer and a gloss meter were used.

  • Procedure:

    • Each pigment dispersion was drawn down on a standardized black and white chart using a film applicator to ensure uniform thickness.

    • After drying, the color strength was measured using a spectrophotometer, comparing the reflectance over the black and white areas.[15]

    • The gloss of the dried film was measured at a 60° angle using a gloss meter.

2.2.4. Fineness of Grind (Hegman Gauge)

  • Principle: The Hegman gauge is a simple and widely used tool for assessing the fineness of grind, which indicates the presence of coarse particles or agglomerates in a dispersion.[16][17]

  • Instrumentation: A Hegman grind gauge.

  • Procedure:

    • A small amount of the pigment dispersion was placed in the deep end of the gauge's channel.

    • A scraper was used to draw the dispersion down the length of the channel.

    • The point at which a significant number of scratches or specks appear was recorded as the Hegman value.

Results and Discussion

The experimental results for the three red pigments are summarized in the table below.

Parameter Pigment A (Red Iron Oxide) Pigment B (Quinacridone Red) Pigment C (Naphthol Red)
Particle Size (Dv50, µm) 0.850.420.68
Viscosity at 10 s⁻¹ (Pa·s) 1.22.51.8
Color Strength (Relative %) 100 (Standard)155120
Gloss at 60° 759283
Hegman Value 6.57.57.0
Analysis of Results

Particle Size: Pigment B (Quinacridone Red) exhibited the smallest final particle size, indicating a high degree of deagglomeration. Smaller particle sizes generally lead to improved color development and transparency.[1][18] Pigment A (Red Iron Oxide), being an inorganic pigment, had a larger inherent primary particle size, which is reflected in the final dispersion.

Rheology: The viscosity of the dispersions varied significantly. Pigment B's dispersion showed the highest viscosity, which can be attributed to its smaller particle size and consequently larger surface area, leading to stronger interactions with the resin system. This shear-thinning behavior is often desirable for application properties.

Color Strength and Gloss: Pigment B demonstrated the highest color strength, which is consistent with its smaller particle size.[18] The finer particles provide a greater surface area for light interaction.[9] Similarly, the highest gloss was achieved with Pigment B, as a finer and more uniform dispersion results in a smoother film surface.[14]

Fineness of Grind: All pigments achieved acceptable Hegman values. However, Pigment B showed the highest value, indicating the most effective reduction of coarse particles and agglomerates.

Causality and Field-Proven Insights

The superior dispersibility of the organic pigments (B and C) compared to the inorganic iron oxide (A) can be attributed to several factors. Organic pigments often have surface treatments applied during manufacturing that enhance their compatibility with resin systems and improve wetting.[19][20][21] These treatments can be in the form of resins or surfactants that promote steric or electrostatic stabilization, preventing re-agglomeration of the dispersed particles.[1][3]

The differences observed between the two organic pigments, Quinacridone Red and Naphthol Red, highlight the importance of the specific pigment chemistry. Quinacridone pigments are known for their high performance, including excellent lightfastness and dispersibility, which is reflected in the experimental data.

Visualization of Key Concepts

Pigment Dispersion Process

The following diagram illustrates the three key stages of pigment dispersion.

Pigment Dispersion Process The Three Stages of Pigment Dispersion Wetting 1. Wetting Displacement of air from the pigment surface by the liquid medium. Deagglomeration 2. Deagglomeration Breaking down of pigment agglomerates into smaller particles via mechanical energy. Wetting->Deagglomeration Stabilization 3. Stabilization Prevention of re-agglomeration of the dispersed particles. Deagglomeration->Stabilization

Caption: The sequential stages of the pigment dispersion process.[1]

Conclusion

This comparative study demonstrates significant differences in the dispersibility of various red pigments. The organic Quinacridone Red (Pigment B) exhibited the best overall performance, achieving the finest particle size, highest color strength, and superior gloss. This is attributed to its inherent chemical properties and likely the presence of effective surface treatments. While the inorganic Red Iron Oxide (Pigment A) is a cost-effective option with excellent opacity, it requires more energy for dispersion and yields lower color strength and gloss compared to the high-performance organic pigments. The Naphthol Red (Pigment C) provided a good balance of properties.

The selection of a red pigment should be based on a thorough evaluation of the desired end-use properties and the processing capabilities. For applications demanding high color vibrancy and gloss, a well-dispersed, high-performance organic pigment like Quinacridone Red is recommended. For applications where opacity and cost are the primary drivers, Red Iron Oxide remains a viable choice, provided that the dispersion process is optimized.

References

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  • Ranbar. Pigment Surface Treatment: Impact on Plastics, Coatings & Inks. [Link]

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  • MDPI. (2022, July 20). The Effect of Inorganic Pigments on the Rheological Properties of the Color Masterbatches from Polylactic Acid. [Link]

  • The Influence of Pigments on Rheological Properties and Spectral Selectivity of Solar Paints. [Link]

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  • Lankem. (2023, May 2). Aqueous Red Iron Oxide (Pigment Red 101) Dispersions. [Link]

  • Red Pigments. (1983, September 1). Pigment & Resin Technology. [Link]

  • American Coatings Association. (2014, November 1). Pigment Dispersion I, The Basics. [Link]

  • Allwin-Grinding. The Importance of Pigment Dispersion in Paint Manufacturing. [Link]

  • DATSON Building Materials. Red Iron Oxide in Exterior Paints: Stable & Durable. [Link]

  • Wikipedia. Red pigment. [Link]

  • Semantic Scholar. Rheology of dispersed systems : interpretation in terms of network structure. [Link]

  • RadTech. Evaluating Pigment Dispersion Quality through Dynamic Oscillation Analysis. [Link]

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  • Jackson's Art Blog. (2021, October 1). Pigment Colour Index: Red Pigments. [Link]

  • International Academic Projects. Red Pigments. [Link]

  • PCI Magazine. (2016, June 1). Dispersant Technology for Red and Yellow Iron Oxides. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of C.I. Pigment Red 23

Navigating the lifecycle of chemical reagents from procurement to disposal is a cornerstone of laboratory safety and environmental stewardship. C.I.

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of chemical reagents from procurement to disposal is a cornerstone of laboratory safety and environmental stewardship. C.I. Pigment Red 23 (CAS 6471-49-4), a Naphthol Red azo dye, is valued for its vibrant coloration in many research and development applications. However, its chemical nature necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of C.I. Pigment Red 23, ensuring the protection of laboratory personnel and compliance with environmental regulations.

Hazard Profile and the Imperative for Proper Disposal

Understanding the "why" is critical to enforcing the "how." The disposal protocols for C.I. Pigment Red 23 are directly derived from its inherent chemical and toxicological properties.

  • Health Hazards: Direct contact can lead to eye irritation and skin sensitivity.[1][2] As a fine powder, it poses an inhalation risk that can cause respiratory tract irritation.[2][3] Notably, the compound can be absorbed rapidly through the skin, with potential systemic effects including possible liver damage.[1]

  • Physical Hazards: C.I. Pigment Red 23 is a combustible solid.[1] Crucially, as an azo compound, it can form explosive mixtures when suspended in the air as dust at specific concentrations.[1][4] It is also incompatible with strong oxidizing agents, which can lead to hazardous reactions.[1][4]

  • Environmental Hazards: Azo dyes can be persistent in the environment and may be harmful to aquatic life. Therefore, discharging the pigment or its solutions into sewer systems or waterways is strictly prohibited.[3][5]

Pre-Disposal Safety & Waste Minimization

Effective waste management begins with proactive measures to minimize waste generation and ensure safe handling during use.

Engineering and Administrative Controls

The primary line of defense is to control exposure at the source.

  • Ventilation: Always handle C.I. Pigment Red 23 powder in a chemical fume hood or a well-ventilated area to control airborne levels.[2][3][4]

  • Designated Area: Establish a designated area for handling the pigment to prevent cross-contamination of the laboratory.

  • Hygiene: Always wash hands thoroughly with soap and water after handling.[3] Contaminated clothing should be removed and laundered before reuse.[3][5]

Personal Protective Equipment (PPE)

A robust PPE strategy is mandatory to prevent direct contact and inhalation.

EquipmentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[3][4][6]Protects against airborne dust particles and accidental splashes.[3]
Hand Protection Chemical-impermeable gloves (e.g., nitrile or rubber).[2][3]Prevents skin contact and absorption, which is a primary route of exposure.[1][3]
Respiratory Protection An approved dust respirator should be used if a fume hood is unavailable or if dust generation is unavoidable.[3][4][6]Avoids inhalation of dust, which can cause respiratory irritation.[3]
Protective Clothing A fire/flame-resistant lab coat or impervious clothing.[3][4]Minimizes skin contact and protects against spills.[3]

Emergency Protocol for Accidental Spills

In the event of an accidental release, a swift and correct response is crucial to mitigate hazards.

Step-by-Step Spill Cleanup Procedure
  • Evacuate and Secure: Immediately alert personnel in the area and restrict access. Remove all sources of ignition.[3][4]

  • Don PPE: Before approaching the spill, don the full PPE detailed in the table above.

  • Contain the Spill:

    • For Solid Powder: DO NOT dry sweep. To prevent dust from becoming airborne, gently dampen the spilled material with a 5% sodium carbonate solution or water.[1][5]

    • For Liquid Dispersions: Use an inert, absorbent material like sand, vermiculite, or commercial sorbent pads to contain the spill.[3][7][8]

  • Collect the Waste: Carefully sweep or wipe up the contained material.[3] Place the collected waste and any contaminated absorbents into a suitable, sealable container designated for hazardous waste.[1][3]

  • Decontaminate the Area: Clean the spill surface with a 5% sodium carbonate solution, followed by a thorough wash with soap and water.[1] All cleaning materials (e.g., paper towels, wipes) must also be disposed of as hazardous waste.[1][3]

  • Package for Disposal: Seal the waste container. If the original spill involved contaminated clothing, seal it in a vapor-tight plastic bag for disposal.[1] Label the container clearly.

Standard Operating Procedure for Disposal

The ultimate goal is to ensure C.I. Pigment Red 23 waste is managed in a way that renders it safe, following all institutional and regulatory guidelines. The generator of the waste is legally responsible for it from "cradle-to-grave."[9]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step. Never mix incompatible waste streams.

  • Grossly Contaminated Solids: This includes excess pigment powder, heavily contaminated weighing papers, and spill cleanup debris. Collect these directly into a dedicated, robust, and sealable hazardous waste container.[3][4]

  • Trace Contaminated Materials: This includes items like used gloves and lightly contaminated bench paper. While best practice is to place these in the solid hazardous waste container, consult your institution's Environmental Health & Safety (EHS) office for specific guidance on trace-contaminated waste.

  • Contaminated Solutions: Collect any solutions containing C.I. Pigment Red 23 in a separate, clearly labeled, and leak-proof container for liquid hazardous waste. Do not discharge to the sewer.[3]

Step 2: Containerization and Labeling

All waste containers must be managed to prevent leaks and clearly communicate their contents and hazards.

  • Container Integrity: Ensure the container is in good condition, compatible with the chemical waste, and is kept closed except when adding waste.[9]

  • Labeling: Affix a hazardous waste label to the container as soon as the first piece of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "C.I. Pigment Red 23"

    • The date accumulation started

    • Associated hazards (e.g., Combustible, Irritant)

Step 3: On-Site Accumulation

Store sealed and labeled waste containers in a designated hazardous waste accumulation area. This area should be secure, away from ignition sources, and separate from incompatible materials.

Step 4: Final Disposal

The primary and recommended method for the final disposal of C.I. Pigment Red 23 is through a licensed chemical destruction facility.[3]

  • Incineration: The preferred method is typically high-temperature incineration in a facility equipped with an afterburner and scrubber system to handle potentially hazardous decomposition products.[6]

  • Professional Disposal Service: Coordinate with your institution's EHS department to arrange for pickup by a certified hazardous waste management company. Do not attempt to dispose of this material through standard municipal waste channels.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from C.I. Pigment Red 23.

G start Waste Generation (C.I. Pigment Red 23) decision_type Identify Waste Type start->decision_type solid Grossly Contaminated Solids (e.g., Powder, Spill Debris) decision_type->solid Solid liquid Contaminated Liquids (e.g., Solutions, Rinsates) decision_type->liquid Liquid sharps Contaminated Sharps (e.g., Needles, Glassware) decision_type->sharps Sharps collect_solid Collect in a dedicated, sealed, compatible solid waste container. solid->collect_solid collect_liquid Collect in a dedicated, sealed, compatible liquid waste container. liquid->collect_liquid collect_sharps Place in an approved puncture-proof sharps container. sharps->collect_sharps label Label Container Immediately: 'Hazardous Waste' 'C.I. Pigment Red 23' Accumulation Start Date collect_solid->label collect_liquid->label collect_sharps->label store Store in Designated Hazardous Waste Accumulation Area label->store dispose Arrange for Pickup by Licensed Environmental Services for Incineration store->dispose

Caption: Decision workflow for segregation and disposal of C.I. Pigment Red 23 waste.

References

  • Material Safety Data Sheet for SOLVENT RED 23. Qingdao Sanhuan Colorchem CO.,LTD. [Link]

  • Safety Data Sheet for Permanent Red. Kremer Pigmente. [Link]

  • Hazardous Waste Generator Requirements. California Department of Toxic Substances Control. [Link]

Sources

Retrosynthesis Analysis

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